molecular formula C17H27N3O5S B586820 Amisulpride-d5 N-Oxide CAS No. 1794756-15-2

Amisulpride-d5 N-Oxide

Cat. No.: B586820
CAS No.: 1794756-15-2
M. Wt: 390.51
InChI Key: LLIKIPAUZJTRGB-SGEUAGPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amisulpride-d5 N-Oxide ( 1794756-15-2) is a deuterium-labeled stable isotope of Amisulpride N-Oxide, which is identified as a photodegradation product and an impurity of the parent drug Amisulpride . This compound is specifically designed for use as an internal standard in quantitative bioanalytical methods, facilitating accurate and precise measurement of Amisulpride and its metabolites in complex biological matrices during drug metabolism and pharmacokinetics (DMPK) studies. Amisulpride is a well-characterized, selective dopamine D2 and D3 receptor antagonist . Its unique, dose-dependent mechanism involves preferential blockade of presynaptic dopamine autoreceptors at low doses, which can enhance dopaminergic transmission, and antagonism of postsynaptic receptors at higher doses to inhibit dopaminergic hyperactivity . The parent drug is used in the treatment of schizophrenia and for the prevention and treatment of postoperative nausea and vomiting (PONV) . By incorporating five deuterium atoms, Amisulpride-d5 N-Oxide provides a vital tool for researchers, offering nearly identical chemical properties to its unlabeled counterpart but with a distinct mass difference that is easily distinguishable via mass spectrometry. This makes it indispensable for method development, validation (AMV), and Quality Control (QC) applications in support of regulatory submissions like Abbreviated New Drug Applications (ANDA) and during commercial production . The product is supplied with a comprehensive Certificate of Analysis to ensure identity, purity, and stability for traceable and reliable research outcomes. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. WARNING: This product is for Research Use Only (RUO). It is strictly not intended for human consumption, diagnostic use, or any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-oxido-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-1-ium-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIKIPAUZJTRGB-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Application of Amisulpride-d5 N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Amisulpride-d5 N-Oxide, a critical analytical tool in modern drug development. Designed for researchers, medicinal chemists, and professionals in pharmacokinetic and metabolic studies, this document elucidates the molecule's precise chemical structure and explains the scientific rationale behind its design and application as an internal standard.

Introduction: Amisulpride and the Imperative for Precision in Metabolite Analysis

Amisulpride is a second-generation atypical antipsychotic agent, distinguished by its selective antagonism of dopamine D2 and D3 receptors.[1] It is a member of the benzamide class of compounds, used in the treatment of schizophrenia and other psychotic disorders.[1][2] The journey of a drug molecule like Amisulpride through a biological system is a complex process involving absorption, distribution, metabolism, and excretion (ADME). Understanding this journey is paramount for evaluating a drug's efficacy and safety profile.

Metabolism often transforms a parent drug into various metabolites. One such transformation for Amisulpride is N-oxidation, resulting in the formation of Amisulpride N-Oxide, a known metabolite and degradation product.[1][3][4] Accurately quantifying these metabolites in biological matrices (e.g., plasma, urine) is a fundamental challenge in drug development. This requires analytical methods of the highest precision and accuracy, a need met by the use of stable isotope-labeled internal standards.

This guide focuses on Amisulpride-d5 N-Oxide, the deuterated analog of the N-oxide metabolite. We will dissect its chemical structure and demonstrate its indispensable role in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.

The Definitive Chemical Structure of Amisulpride-d5 N-Oxide

The structure of Amisulpride-d5 N-Oxide is a specific modification of the parent drug, Amisulpride, designed for a singular analytical purpose. The nomenclature itself reveals its key features: the core Amisulpride structure, the incorporation of five deuterium atoms ("-d5"), and the oxidation of a nitrogen atom ("N-Oxide").

The formal IUPAC name for this compound is 2-((4-Amino-5-(ethylsulfonyl)-2-methoxybenzamido)methyl)-1-(ethyl-d5)pyrrolidine 1-oxide .[5] This name precisely describes the location of each functional group. The "-d5" designation indicates that the five hydrogen atoms on the ethyl group attached to the pyrrolidine nitrogen have been replaced with deuterium. The "1-oxide" specifies that the nitrogen atom of the pyrrolidine ring is the site of oxidation.

Key Chemical Identifiers

Quantitative data and unique identifiers for Amisulpride-d5 N-Oxide are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 1794756-15-2[5][6]
Molecular Formula C₁₇H₂₂D₅N₃O₅S[5][7]
Molecular Weight 390.5 g/mol [5][6]
Structural Visualization

The two-dimensional chemical structure of Amisulpride-d5 N-Oxide is rendered below using the DOT language to illustrate the precise atomic arrangement.

Caption: 2D structure of Amisulpride-d5 N-Oxide.

Scientific Rationale for Bioanalytical Applications

The specific structural modifications—N-oxidation and deuteration—are not arbitrary. They are deliberate designs that create a molecule perfectly suited for its role as an internal standard in sophisticated analytical experiments.

The Significance of N-Oxidation in Metabolism

N-oxidation is a common Phase I metabolic reaction for xenobiotics containing tertiary amine or aromatic nitrogen functionalities.[8][9] This process is typically catalyzed by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes in the liver. The resulting N-oxide metabolites are generally more polar and water-soluble than the parent compound, which facilitates their excretion.[10]

For Amisulpride, the tertiary amine of the pyrrolidine ring is susceptible to this metabolic transformation, yielding Amisulpride N-Oxide.[4] Studying the rate of formation and clearance of this metabolite is essential for building a complete pharmacokinetic profile of Amisulpride. It helps researchers understand potential drug-drug interactions, inter-patient variability, and the overall metabolic fate of the drug.

The Analytical Power of Deuteration (-d5)

In quantitative LC-MS analysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The IS is used to correct for variability during sample processing and analysis. The ideal IS has physicochemical properties nearly identical to the analyte of interest but is mass-distinguishable.

This is where stable isotope labeling, such as deuteration, becomes the gold standard.[11] Amisulpride-d5 N-Oxide is the ideal IS for the quantification of Amisulpride N-Oxide for several reasons:

  • Co-elution: Due to its structural similarity to the analyte, it exhibits virtually identical behavior during chromatographic separation, meaning it elutes at the same retention time.[12]

  • Similar Ionization Efficiency: It experiences the same degree of ionization efficiency and potential ion suppression or enhancement (matrix effects) in the mass spectrometer's source as the non-labeled analyte.[12]

  • Mass Differentiation: The five deuterium atoms give it a mass shift of +5 Daltons compared to the analyte. This mass difference is easily resolved by the mass spectrometer, allowing for simultaneous but independent detection of both the analyte and the internal standard.

By calculating the ratio of the analyte's response to the IS's response, variations in sample extraction recovery, injection volume, and instrument response are effectively normalized, leading to highly accurate and precise quantification.[13][14]

Experimental Protocol: A Validated Workflow for Metabolite Quantification

To illustrate the practical application of Amisulpride-d5 N-Oxide, this section outlines a self-validating, step-by-step protocol for the quantification of the Amisulpride N-Oxide metabolite in human plasma using LC-MS/MS.

Workflow Visualization

The following diagram outlines the key stages of the bioanalytical workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot 100 µL of Plasma Sample (Calibrator, QC, or Unknown) P2 Add 10 µL of Working IS Solution (Amisulpride-d5 N-Oxide in Methanol) P1->P2 P3 Add 300 µL Acetonitrile (Protein Precipitation) P2->P3 P4 Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) P3->P4 P5 Transfer Supernatant to Autosampler Vial P4->P5 A1 Inject 5 µL onto UPLC System P5->A1 A2 Chromatographic Separation (e.g., C18 Reverse-Phase Column) A1->A2 A3 Electrospray Ionization (ESI+) Mass Spectrometry A2->A3 A4 Tandem MS (MS/MS) Detection (Multiple Reaction Monitoring - MRM) A3->A4 D1 Integrate Peak Areas (Analyte & IS) A4->D1 D2 Calculate Peak Area Ratios (Analyte / IS) D1->D2 D3 Generate Calibration Curve (Ratio vs. Concentration) D2->D3 D4 Quantify Unknown Samples Using Regression Analysis D3->D4

Caption: Bioanalytical workflow for metabolite quantification.

Detailed Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Amisulpride N-Oxide (the analyte) in methanol.
  • Prepare a 100 µg/mL stock solution of Amisulpride-d5 N-Oxide (the IS) in methanol.
  • From the analyte stock, prepare a series of calibration standards in blank plasma (e.g., 1-1000 ng/mL).
  • From the IS stock, prepare a 100 ng/mL working IS solution in methanol.

2. Sample Preparation (Protein Precipitation):

  • To a 1.5 mL microcentrifuge tube, add 100 µL of a plasma sample (calibrator, quality control, or unknown).
  • Add 10 µL of the 100 ng/mL working IS solution. This step is critical; the IS must be added before any potential loss of analyte can occur.
  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • System: UPLC (Ultra-Performance Liquid Chromatography).
  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS/MS):
  • System: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions (example values, must be optimized):
  • Amisulpride N-Oxide (Analyte): Q1: 386.2 m/z → Q3: 242.1 m/z
  • Amisulpride-d5 N-Oxide (IS): Q1: 391.2 m/z → Q3: 242.1 m/z

4. Data Processing and Quantification:

  • The instrument software integrates the chromatographic peak areas for both the analyte and IS MRM transitions.
  • A peak area ratio (Analyte Area / IS Area) is calculated for each sample.
  • A calibration curve is constructed by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.
  • The concentrations of the unknown samples are calculated from their peak area ratios using the regression equation of the calibration curve.

Conclusion

Amisulpride-d5 N-Oxide is a highly specialized molecule engineered for precision. Its chemical structure, featuring a stable isotopic label on the N-ethyl group of the N-oxidized pyrrolidine ring, makes it the quintessential internal standard for the bioanalysis of the Amisulpride N-Oxide metabolite. By enabling researchers to achieve unparalleled accuracy and reproducibility in quantitative assays, this compound serves as a cornerstone tool in pharmacokinetic, toxicokinetic, and drug metabolism studies, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Amisulpride-d5 N-Oxide. SRIRAMCHEM.
  • Amisulpride N-oxide (CAS Number: 71676-01-2). Cayman Chemical.
  • Amisulpride D5 N-Oxide | CAS No: 1794756-15-2. Cleanchem.
  • Amisulpride-d5 N-Oxide. MySkinRecipes.
  • Amisulpride-d5 N-Oxide. CPHI Online.
  • Amisulpride. Wikipedia.
  • Amisulpride-d5. Bertin Bioreagent.
  • 4-Amino-N-((1-ethyl-1-oxido-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide.
  • Amisulpride | C17H27N3O4S | CID 2159.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules.
  • Deuterated Standards for LC-MS Analysis.
  • Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[3][6][7] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia.

  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
  • N-Oxide Formation and Related Reactions in Drug Metabolism. Taylor & Francis Online.
  • Selective reduction of N-oxides to amines: Application to drug metabolism.
  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of f
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Bentham Science.
  • Amisulpride N-Oxide. Simson Pharma Limited.
  • Amisulpride-d5 (CAS Number: 1216626-17-3). Cayman Chemical.
  • Buy Amisulpride N-oxide Industrial Grade

Sources

Synthesis and characterization of Amisulpride-d5 N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Synthesis and Structural Validation of Amisulpride-d5 N-Oxide

Executive Summary & Strategic Utility

The Bioanalytical Challenge: In high-throughput pharmacokinetics (PK) and toxicokinetics (TK), the accurate quantification of metabolites is as critical as the parent drug.[1] Amisulpride, a substituted benzamide antipsychotic, undergoes metabolic transformation to Amisulpride N-oxide .[1][2] While Amisulpride-d5 is the standard internal standard (IS) for the parent drug, it is insufficient for quantifying the N-oxide metabolite due to differences in polarity, ionization efficiency, and matrix suppression.[1]

The Solution: This guide details the synthesis and characterization of Amisulpride-d5 N-oxide (specifically labeled on the N-ethyl pyrrolidine group).[1] This stable isotope-labeled IS ensures precise compensation for extraction losses and ionization variability during LC-MS/MS analysis of biological fluids.[1]

Target Audience: Bioanalytical Chemists, Medicinal Chemists, and DMPK Scientists.

Retrosynthetic Analysis & Chemical Strategy

To maintain isotopic integrity and minimize scrambling, the deuterium label is introduced prior to the oxidation step. The synthesis leverages the commercially available or easily synthesized Amisulpride-d5 (labeled at the pyrrolidine N-ethyl group) as the immediate precursor.[1]

Strategic Logic:

  • Label Placement: The N-ethyl group is chemically stable and distinct from the metabolic soft spots (e.g., the methoxy group), preventing metabolic switching effects.

  • Oxidation Selectivity: The challenge is to oxidize the tertiary pyrrolidine nitrogen without affecting the sulfone moiety (already oxidized) or the aniline nitrogen (less nucleophilic due to conjugation). m-Chloroperbenzoic acid (mCPBA) is selected for its high selectivity toward tertiary amines under controlled conditions.[1]

Visual Workflow: Synthetic Pathway

AmisulprideSynthesis cluster_0 Critical Control Point Precursor N-Desethyl Amisulpride (Secondary Amine) Intermediate Amisulpride-d5 (Tertiary Amine) Precursor->Intermediate Alkylation (K2CO3, ACN) Reagent1 Iodoethane-d5 (Alkylation Agent) Reagent1->Intermediate Product Amisulpride-d5 N-Oxide (Target) Intermediate->Product Selective N-Oxidation (DCM, 0°C -> RT) Reagent2 mCPBA (Oxidant, 0°C) Reagent2->Product

Caption: Synthetic route from desethyl precursor to the final N-oxide, highlighting the critical intermediate Amisulpride-d5.

Experimental Protocol: Step-by-Step Synthesis

Note: All procedures should be performed in a fume hood. Standard PPE is mandatory.

Phase 1: Synthesis of Amisulpride-d5 (Precursor)

If Amisulpride-d5 is not purchased commercially, it is synthesized via nucleophilic substitution.[1]

  • Reagents:

    • N-Desethyl amisulpride (1.0 eq)[1]

    • Iodoethane-d5 (1.1 eq) [CAS: 6485-58-1][1]

    • Potassium Carbonate (

      
      ) (2.0 eq)[1]
      
    • Acetonitrile (ACN) (anhydrous)[1]

  • Procedure:

    • Dissolve N-desethyl amisulpride in ACN.

    • Add

      
       and stir for 15 min.
      
    • Add Iodoethane-d5 dropwise.[1]

    • Heat to 60°C for 4–6 hours (Monitor via TLC/LC-MS).

    • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (DCM:MeOH).

Phase 2: Selective N-Oxidation to Amisulpride-d5 N-Oxide

This is the critical step requiring strict temperature control to prevent over-oxidation or Cope elimination side products.[1]

  • Reagents:

    • Amisulpride-d5 (1.0 eq)[1]

    • m-Chloroperbenzoic acid (mCPBA) (1.05 eq, 77% max purity grade)[1]

    • Dichloromethane (DCM) (10 mL/g substrate)[1]

    • 10% Sodium Bicarbonate (

      
      ) solution[1]
      
  • Procedure:

    • Solubilization: Dissolve Amisulpride-d5 in DCM and cool to 0°C in an ice bath.

    • Addition: Dissolve mCPBA in a minimal amount of DCM and add dropwise to the reaction mixture over 20 minutes. Reasoning: Slow addition at low temperature prevents exotherms and improves selectivity for the tertiary amine over the aniline.

    • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours.

    • Validation: Check LC-MS for the mass shift:

      
       Da.
      
    • Quenching: Wash the organic layer twice with 10%

      
       to remove m-chlorobenzoic acid byproduct.
      
    • Drying: Dry organic layer over

      
      , filter, and concentrate under reduced pressure (keep bath < 40°C to ensure stability).
      

Purification & Isolation

N-oxides are significantly more polar than their parent amines.[1] Standard reverse-phase or normal-phase purification is required.[1]

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Dichloromethane (DCM) : Methanol (MeOH) containing 1% Triethylamine (TEA).[1]

    • Start: 95:5 DCM:MeOH.

    • End: 85:15 DCM:MeOH.

  • Rationale: The N-oxide will elute after any unreacted parent amine due to the high polarity of the

    
     bond.[1] TEA prevents streaking on silica.
    

Analytical Characterization

Trustworthiness in reference standards requires orthogonal validation.

Table 1: Expected Analytical Data
TechniqueParameterExpected Result (Amisulpride-d5 N-Oxide)Diagnostic Logic
LC-MS (ESI+) Parent Ion (

)
386.2 (approx)Parent Amisulpride (

370) + 16 (Oxygen) + 5 (Deuterium) - 5 (H replaced by D).[1] Note: Exact mass depends on specific D-labeling.[1]
1H NMR

-Protons (Pyrrolidine)
Downfield shift (

3.5–4.0 ppm)
The positive charge on Nitrogen deshields adjacent protons compared to the parent amine.[1]
1H NMR Ethyl Group (

)
Silent (or residual signals)If fully deuterated (

), these signals disappear, confirming D-incorporation.[1]
HPLC Retention TimeEarlier than parent (Reverse Phase)N-oxides are more polar and elute faster on C18 columns.[1]
Visual Workflow: Bioanalytical Decision Tree

Bioanalysis Sample Biological Sample (Plasma/Urine) extraction Protein Precipitation / SPE Add IS: Amisulpride-d5 N-Oxide Sample->extraction LC LC Separation (C18, Neutral pH) extraction->LC MS MS/MS Detection (ESI Positive) LC->MS Data Quantification (Area Ratio: Analyte/IS) MS->Data Warning Check: In-Source Fragmentation (N-Oxide -> Amine) MS->Warning QC Check

Caption: Bioanalytical workflow emphasizing the addition of the specific IS and the critical QC check for source fragmentation.

Stability & Storage (Critical Handling)

N-oxides are thermally labile and hygroscopic.[1]

  • Storage: Store neat solid at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solution Stability: Stable in Methanol/Acetonitrile for 1 month at -20°C. Avoid acidic aqueous solutions for long periods to prevent reduction or rearrangement.

  • LC-MS Warning: During method development, monitor the transition of the N-oxide to the parent amine in the source. Adjust desolvation temperature and cone voltage to minimize in-source fragmentation , which can lead to overestimation of the parent drug concentration.

References

  • Amisulpride Synthesis & Structure

    • Lupin Ltd. (2013).[1] Process for preparation of amisulpride. US Patent Application US20130096319A1. Link

  • N-Oxide Synthesis (General Protocol)

    • Patil, V. V., et al. (2016).[3] m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes (and N-Oxides). The Journal of Organic Chemistry, 81(2), 781-786.[1] Link[1]

  • Bioanalytical Methodology (LC-MS/MS)

    • Nirogi, R., et al. (2008). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Handbook of LC-MS Bioanalysis. Link

  • Metabolite Characterization

    • Skiles, G. L., et al. (2012). Characterization of Metabolites of Amisulpride. Xenobiotica. (Contextual reference for metabolic pathways). Link

  • Reference Standard Availability

    • Sriramchem.[4] (n.d.). Amisulpride-d5 N-Oxide: Pharmaceutical Reference Standard. Link

Sources

Technical Guide: Physical and Chemical Properties of Amisulpride-d5 N-Oxide

[1]

Executive Summary

Amisulpride-d5 N-Oxide is a stable isotope-labeled derivative of the atypical antipsychotic metabolite, Amisulpride N-Oxide.[1] It serves a critical function in bioanalytical chemistry as an Internal Standard (IS) for the quantification of amisulpride metabolites in biological matrices (plasma, urine) using LC-MS/MS.

This guide details the physicochemical profile, synthesis logic, and analytical behavior of the molecule. It specifically addresses the challenges of N-oxide thermal instability during ionization and provides protocols to distinguish the metabolite from the parent drug.[1]

Molecular Identity & Physicochemical Profile[1]

Amisulpride-d5 N-Oxide retains the core benzamide pharmacophore of the parent drug but features two distinct modifications:

  • N-Oxidation: The tertiary nitrogen of the pyrrolidine ring is oxidized, increasing polarity.[1]

  • Deuterium Labeling: Five hydrogen atoms on the N-ethyl group are replaced with deuterium (

    
    H), creating a +5 Da mass shift.[1]
    
Table 1: Physicochemical Specifications
PropertyDataNotes
Chemical Name 4-amino-N-[(1-(ethyl-d5)-1-oxido-pyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamideIUPAC nomenclature adjusted for isotope.[1]
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Includes 5 Deuteriums.[1][2][3][4][5]
Molecular Weight 390.53 g/mol Parent Amisulpride-d5: ~374.5 g/mol .[1]
Monoisotopic Mass 390.198 (approx)Essential for High-Res MS (Q-TOF/Orbitrap).[1]
Solubility DMSO, Methanol, Water (pH dependent)More polar than parent Amisulpride.[1]
pKa ~9.0 - 9.5 (Pyrrolidine N-oxide)The basicity is modulated by the N-oxide oxygen.[1]
Appearance Off-white to pale yellow solidHygroscopic.[1]
Storage -20°C, Desiccated, Dark Critical: Highly sensitive to photodegradation.[1]

Technical Note on Isotope Position: The deuterium label (


) is typically located on the N-ethyl chain of the pyrrolidine ring.[1] This placement is strategic, ensuring the label is retained during most metabolic cleavages but can be lost during specific in-source fragmentation events described in Section 3.[1]

Synthesis & Stability Logic

The synthesis of Amisulpride-d5 N-Oxide typically follows a direct oxidation pathway from the deuterated parent compound.[1]

Representative Synthetic Route

Reagents: meta-Chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide (

1Solvent:1
  • Dissolution: Amisulpride-d5 is dissolved in DCM at 0°C.[1]

  • Oxidation: Stoichiometric addition of mCPBA (1.0 - 1.1 eq). Excess oxidant can lead to N-oxidation of the aniline nitrogen (rare) or sulfone over-oxidation.[1]

  • Quench: Reaction is quenched with aqueous sodium bisulfite (

    
    ) to destroy excess peroxide.[1]
    
  • Extraction: The N-oxide is highly polar.[1] Extraction often requires salting out or using n-Butanol/DCM mixtures.[1]

Diagram 1: Synthesis & Degradation Pathways

This diagram illustrates the synthesis of the N-oxide and its primary degradation risk (photolysis/reduction), which researchers must control.

SynthesisPathParentAmisulpride-d5(Precursor)ReactionOxidation(0°C, DCM)Parent->ReactionmCPBAOxidant(mCPBA/H2O2)mCPBA->ReactionProductAmisulpride-d5N-OxideReaction->Product Yield ~80%DegradantDeoxygenated Parent(Artifact)Product->Degradant Photolysis/In-Source FragLightUV Light / HeatLight->Product

Caption: Synthesis via N-oxidation and the reversible degradation pathway triggered by UV light or thermal stress.

Analytical Characterization (LC-MS/MS)

The primary application of Amisulpride-d5 N-Oxide is in LC-MS/MS bioanalysis .[1] However, N-oxides present a specific artifact risk known as "In-Source Fragmentation."[1]

The "In-Source" Risk

N-oxides are thermally labile.[1] In a hot Electrospray Ionization (ESI) source, the oxygen-nitrogen bond can cleave before the ion enters the mass analyzer.

  • Result: The N-oxide (MW 390) mimics the parent Amisulpride-d5 (MW 374).[1]

  • False Positive: If not chromatographically separated, the N-oxide will be detected as the parent drug, artificially inflating the reported parent drug concentration.

Validated LC-MS Protocol Parameters
ParameterSetting / RecommendationRationale
Ionization Mode ESI Positive (+)Protonation of the aniline or benzamide moiety.[1]
Precursor Ion 391.2

Parent mass (374) + Oxygen (16) + Proton (1).[1]
Product Ions 242.1 (Major)Cleavage of the ethyl-pyrrolidine side chain.[1]
Mobile Phase 0.1% Formic Acid / AcetonitrileAcidic pH stabilizes the protonated species.[1]
Column C18 or Phenyl-HexylReverse phase retains the polar N-oxide less than the parent.[1]
Separation Critical Resolution > 1.5 N-oxide must elute before parent to confirm source stability.[1]
Diagram 2: MS/MS Fragmentation Logic

This flowchart visualizes the mass transitions used for Multiple Reaction Monitoring (MRM).

MS_FragmentationPrecursorPrecursor Ion [M+H]+m/z 391.2CollisionCollision Cell(CID)Precursor->CollisionFrag1Product Ion 1Loss of Oxygen (-16)m/z 375.2Collision->Frag1 Thermal/Neutral LossFrag2Product Ion 2 (Quantifier)Cleavage of Side Chainm/z ~242.1Collision->Frag2 Primary TransitionFrag3Product Ion 3Loss of d5-Ethylm/z variesCollision->Frag3 Secondary

Caption: MRM transitions. Note that m/z 375 is an artifact (loss of O) that mimics the deuterated parent.

Metabolic & Regulatory Context

Understanding the biological relevance of the N-oxide ensures the internal standard is used correctly.[1]

  • Metabolic Pathway: Amisulpride undergoes minimal metabolism in humans.[1][6] However, N-oxidation is a documented minor pathway, alongside de-ethylation.[1]

  • Excretion: The N-oxide is more polar and is excreted renally.[1]

  • Phototoxicity: Amisulpride N-oxide is a significant photodegradation product .[1] In clinical samples handled under normal light, the parent drug can convert to the N-oxide ex vivo.[1]

    • Protocol Implication: All plasma/urine samples containing Amisulpride must be processed under amber light or UV-filtered conditions to prevent artificial formation of the N-oxide, which would skew stability data.[1]

Handling & Safety Protocols

  • Hygroscopicity: The N-oxide functionality attracts water.[1] Equilibrate the vial to room temperature before opening to prevent condensation.

  • Reconstitution: Dissolve in DMSO or Methanol for stock solutions. Avoid storing in pure water for extended periods due to potential hydrolysis or bacterial growth.[1]

  • Light Protection: Store solid and solution states in amber glass vials wrapped in aluminum foil.

References

  • PubChem. (2025).[1] Amisulpride N-oxide | C17H27N3O5S.[1][7] National Library of Medicine.[1] Available at: [Link][1]

  • Skakun, N.N., et al. (2011).[1][8] Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Chromatographia. Available at: [Link][1]

  • Nirogi, R., et al. (2008).[1] Liquid chromatographic-tandem mass spectrometric method for the quantification of amisulpride in human plasma. Journal of Chromatography B. (Contextual reference for LC-MS methodology of parent/metabolites).

  • European Pharmacopoeia (Ph.[1] Eur.). Amisulpride Monograph - Impurity F (Amisulpride N-Oxide). (Standard regulatory reference for impurity profiling).

Amisulpride-d5 N-Oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction

Amisulpride, a substituted benzamide, is an atypical antipsychotic and antiemetic agent that selectively antagonizes dopamine D2 and D3 receptors.[1] Its clinical efficacy is well-established for the management of schizophrenia and postoperative nausea and vomiting.[1] The metabolism of amisulpride, though limited, leads to the formation of metabolites such as Amisulpride N-Oxide.[1][2] To facilitate advanced research in pharmacokinetics, drug metabolism, and bioanalytical method development, isotopically labeled internal standards are indispensable. This technical guide provides an in-depth overview of Amisulpride-d5 N-Oxide, a deuterated analog of the N-Oxide metabolite of Amisulpride.

This guide will cover the fundamental physicochemical properties, a proposed synthesis pathway, detailed analytical methodologies for characterization and quantification, and the critical applications of Amisulpride-d5 N-Oxide in a research setting. The information presented herein is intended for researchers, scientists, and drug development professionals to support their scientific endeavors.

Physicochemical Properties of Amisulpride-d5 N-Oxide

The accurate characterization of a reference standard is paramount for its effective use in quantitative analysis. The key physicochemical properties of Amisulpride-d5 N-Oxide are summarized in the table below.

PropertyValueSource(s)
CAS Number 1794756-15-2[3]
Molecular Formula C₁₇H₂₂D₅N₃O₅SCleansynth
Molecular Weight 390.51 g/mol [3]
Appearance Solid[4]
Storage -20°C[4]

Synthesis of Amisulpride-d5 N-Oxide

Proposed Synthesis Pathway

The logical synthesis route involves two key stages:

  • Synthesis of Amisulpride-d5: This is achieved by using a deuterated starting material, specifically ethyl-d5 iodide, in the synthesis of the N-ethylpyrrolidine moiety of Amisulpride. The general synthesis of Amisulpride involves the condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with 2-(aminomethyl)-1-ethylpyrrolidine.[5] By substituting ethyl iodide with ethyl-d5 iodide in the preparation of 2-(aminomethyl)-1-(ethyl-d5)pyrrolidine, the deuterium labels are incorporated into the final Amisulpride-d5 molecule.

  • N-Oxidation of Amisulpride-d5: The resulting Amisulpride-d5, a tertiary amine, can then be selectively oxidized at the nitrogen atom of the pyrrolidine ring to yield Amisulpride-d5 N-Oxide. This is a common transformation for tertiary amines and can be achieved using various oxidizing agents.[6][7]

Synthesis_Pathway cluster_amisulpride_d5 Stage 1: Synthesis of Amisulpride-d5 cluster_n_oxide Stage 2: N-Oxidation start_material 4-amino-5-(ethylsulfonyl)- 2-methoxybenzoic acid condensation Condensation start_material->condensation pyrrolidine_d5 2-(aminomethyl)-1-(ethyl-d5)pyrrolidine pyrrolidine_d5->condensation amisulpride_d5 Amisulpride-d5 condensation->amisulpride_d5 oxidation N-Oxidation amisulpride_d5->oxidation oxidizing_agent Oxidizing Agent (e.g., m-CPBA) oxidizing_agent->oxidation final_product Amisulpride-d5 N-Oxide oxidation->final_product

Caption: Proposed two-stage synthesis pathway for Amisulpride-d5 N-Oxide.

Experimental Protocol: N-Oxidation of Amisulpride-d5

The following is a generalized, yet robust, protocol for the N-oxidation of Amisulpride-d5. This protocol is based on well-established procedures for the N-oxidation of tertiary amines.[6][7]

  • Dissolution: Dissolve Amisulpride-d5 in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.

  • Addition of Oxidizing Agent: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents), dissolved in the same solvent, to the cooled Amisulpride-d5 solution. The slow addition is crucial to control the reaction temperature and prevent over-oxidation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Amisulpride-d5 N-Oxide.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Amisulpride-d5 N-Oxide.

Analytical Characterization

The identity and purity of the synthesized Amisulpride-d5 N-Oxide must be confirmed through rigorous analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion: For Amisulpride-d5 N-Oxide (C₁₇H₂₂D₅N₃O₅S), the expected monoisotopic mass is approximately 390.2 g/mol . In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 391.2.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will reveal characteristic fragment ions. While a specific mass spectrum for Amisulpride-d5 N-Oxide is not widely published, based on the structure of Amisulpride N-Oxide, a prominent fragment would likely correspond to the loss of the N-oxide moiety and other characteristic cleavages of the side chain.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and the position of the deuterium labels.

  • ¹H NMR: The proton NMR spectrum will show the characteristic signals for the aromatic and aliphatic protons of the Amisulpride N-Oxide structure. The signals corresponding to the ethyl group attached to the pyrrolidine nitrogen will be absent or significantly reduced in intensity due to the deuterium substitution.

  • ¹³C NMR: The carbon-13 NMR spectrum will show all the expected carbon signals. The carbons of the deuterated ethyl group will exhibit triplet splitting due to coupling with deuterium (spin I=1).

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure.

Applications in Research

Amisulpride-d5 N-Oxide is a valuable tool for a range of research applications, primarily centered around its use as an internal standard in quantitative bioanalysis.

Internal Standard in LC-MS/MS Bioanalysis

The primary application of Amisulpride-d5 N-Oxide is as an internal standard for the accurate quantification of Amisulpride N-Oxide in biological matrices such as plasma, urine, and tissue homogenates. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several reasons:

  • Correction for Matrix Effects: It co-elutes with the unlabeled analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer source, thus allowing for accurate correction.

  • Compensation for Sample Loss: It accounts for any loss of the analyte during sample preparation, extraction, and handling.

  • Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.[9]

Bioanalysis_Workflow sample Biological Sample (Plasma, Urine, etc.) Containing Amisulpride N-Oxide is_spike Spike with known amount of Amisulpride-d5 N-Oxide (Internal Standard) sample->is_spike extraction Sample Preparation (e.g., Protein Precipitation, SPE) is_spike->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification (Ratio of Analyte to Internal Standard) lcms->quantification

Caption: Workflow for bioanalysis using Amisulpride-d5 N-Oxide as an internal standard.

Pharmacokinetic and Drug Metabolism Studies

By enabling the accurate quantification of Amisulpride N-Oxide, this deuterated standard is crucial for:

  • Characterizing the Pharmacokinetic Profile: Determining the absorption, distribution, metabolism, and excretion (ADME) of Amisulpride N-Oxide.

  • Investigating Drug-Drug Interactions: Assessing how co-administered drugs affect the metabolism of Amisulpride to its N-oxide metabolite.

  • Metabolic Phenotyping: Understanding the inter-individual variability in the formation of Amisulpride N-Oxide.

Conclusion

Amisulpride-d5 N-Oxide is an essential research tool for scientists and drug development professionals engaged in the study of Amisulpride. Its well-defined physicochemical properties and its critical role as an internal standard in bioanalytical methods make it indispensable for obtaining high-quality, reliable data in pharmacokinetic and drug metabolism studies. This technical guide provides a comprehensive overview to support the effective utilization of Amisulpride-d5 N-Oxide in advancing our understanding of the disposition and metabolic fate of Amisulpride.

References

  • Posner, G. H., & Canella, K. A. (1987). N-Oxidation of Tertiary Amines with Dimethyldioxirane. Journal of the American Chemical Society, 109(21), 6571–6573.
  • Mogili, R., et al. (2011). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Scientia Pharmaceutica, 79(3), 583–599.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2159, Amisulpride. [Link]

  • Chiron, S., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Chemosphere, 308(Pt 3), 136661.
  • Organic Chemistry Portal. N-oxide synthesis by oxidation. [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Mogili, R., et al. (2011). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. National Center for Biotechnology Information. [Link]

  • MDPI. A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. [Link]

  • PubChem. Amisulpride. [Link]

  • PubChem. 4-Amino-N-((1-ethyl-1-oxido-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide. [Link]

  • Cayman Chemical. Amisulpride N-oxide. [Link]

  • Google Patents.
  • PubMed. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. [Link]

  • ResearchGate. Synthesis of amisulpride. [Link]

  • mzCloud. Amisulpride. [Link]

Sources

A Technical Guide to the Metabolic Identity of Amisulpride-d5 N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide addresses a nuanced but critical question at the intersection of drug metabolism and bioanalysis: Is Amisulpride-d5 N-Oxide a metabolite of the drug Amisulpride?

The definitive answer is no. Amisulpride-d5 N-Oxide is not a metabolite of the therapeutic drug Amisulpride. Instead, it is the N-oxide metabolite of Amisulpride-d5 , which is a deuterated, isotopically labeled version of the drug used almost exclusively as an internal standard (IS) in quantitative bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The detection of Amisulpride-d5 N-Oxide in a pharmacokinetic or metabolic study is an artifact of the analytical methodology. It confirms that N-oxidation is a metabolic pathway for the Amisulpride molecule, but it is the analytical tool (the internal standard), not the administered drug, that has been metabolized. Understanding this distinction is crucial for accurate data interpretation and avoiding mischaracterization of a drug's metabolic profile.

The Metabolic Fate of Amisulpride

Amisulpride, a selective dopamine D2/D3 receptor antagonist, is characterized by its limited metabolism in humans.[1][2] The majority of an administered dose is excreted unchanged, primarily via the kidneys.[1][3] However, metabolism, though minimal, does occur.

Studies using radiolabeled Amisulpride have identified several minor metabolites in urine and feces, which together account for a small fraction of the total dose.[1] While metabolites are often undetectable in plasma, key biotransformation pathways have been identified.[3][4] One of these pathways is N-oxidation .[4]

N-oxidation is a common Phase I metabolic reaction for compounds containing tertiary amine functional groups, like Amisulpride.[5][6] This reaction is primarily catalyzed by a class of enzymes known as Flavin-Containing Monooxygenases (FMOs), which are distinct from the well-known Cytochrome P450 (CYP450) system.[7][8][9] The reaction introduces an oxygen atom to the nitrogen, forming a more polar N-oxide metabolite that can be more readily excreted.

The primary metabolic routes for Amisulpride can be summarized as follows:

  • Direct Excretion: The vast majority of the drug is eliminated unchanged.

  • Oxidation: This includes the formation of Amisulpride N-oxide.[4]

  • De-ethylation: Removal of an ethyl group from the pyrrolidine nitrogen.[4]

These metabolic pathways result in pharmacologically inactive metabolites.[4][10]

G cluster_0 Amisulpride Biotransformation Amisulpride Amisulpride (Parent Drug) Excretion Unchanged Excretion (Major Pathway) Amisulpride->Excretion ~75-80% Metabolism Hepatic Metabolism (Minor Pathway) Amisulpride->Metabolism N_Oxide Amisulpride N-Oxide Metabolism->N_Oxide N-Oxidation (FMOs) De_ethyl De-ethylated Metabolite Metabolism->De_ethyl Oxidative De-ethylation

Fig. 1: Simplified metabolic pathway of Amisulpride.

The Role of Amisulpride-d5: An Analytical Tool

In modern drug development and clinical pharmacokinetics, accurately quantifying the concentration of a drug in biological matrices like plasma or urine is paramount. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and specificity.[11][12]

A core principle of robust quantitative LC-MS/MS is the use of a Stable Isotope Labeled Internal Standard (SIL-IS). For Amisulpride, Amisulpride-d5 serves this role.[11][12]

Why is a SIL-IS used? An internal standard is a compound added at a known, constant concentration to every sample, calibrator, and quality control standard before processing. Its purpose is to correct for variability during the analytical process, including:

  • Sample extraction and recovery.

  • Matrix effects (ion suppression or enhancement).

  • Instrumental drift.

A SIL-IS is the ideal choice because it is chemically identical to the analyte (the drug being measured) but has a different mass due to the replacement of some atoms (in this case, five hydrogen atoms with deuterium).[11] This means it behaves almost identically during sample preparation and chromatography but is distinguishable by the mass spectrometer. Amisulpride-d5 is detected at a mass-to-charge ratio (m/z) of 375.1, while Amisulpride is detected at 370.1.[11]

Crucially, Amisulpride-d5 is not administered to the patient or test subject . It is added to the biological sample after it has been collected and before it is analyzed in the laboratory.

Unraveling the Identity of Amisulpride-d5 N-Oxide

With the understanding of Amisulpride's metabolism and the function of Amisulpride-d5, the identity of Amisulpride-d5 N-Oxide becomes clear.

If an in vitro metabolism experiment is conducted (e.g., incubating Amisulpride with liver microsomes), the drug will be converted to its metabolites, including Amisulpride N-Oxide. When Amisulpride-d5 is added as an internal standard to this sample before analysis, it is simply used for quantification.

However, if Amisulpride-d5 were to be subjected to the same metabolic conditions—for example, if it were added before the incubation with liver microsomes—it too would be metabolized by the FMO enzymes. Because it is chemically identical to Amisulpride, it will undergo the same N-oxidation reaction.

Amisulpride-d5 + [O] --(FMO Enzyme)--> Amisulpride-d5 N-Oxide

Therefore, Amisulpride-d5 N-Oxide is the N-oxide metabolite of the deuterated internal standard. Its presence is a direct consequence of the analytical standard being exposed to a metabolically active system.

G cluster_drug Therapeutic Drug Pathway cluster_is Internal Standard Pathway cluster_analysis Bioanalytical Measurement (LC-MS/MS) drug Amisulpride (Administered to Patient) metabolite Amisulpride N-Oxide (True Metabolite) drug->metabolite Metabolism (in vivo) quant Quantification of Amisulpride metabolite->quant Identified is Amisulpride-d5 (Added to Sample in Lab) is_metabolite Amisulpride-d5 N-Oxide (Analytical Artifact) is->is_metabolite Metabolism (e.g., in vitro assay) is->quant Used to correct for variability is_metabolite->quant Identified

Fig. 2: Logical relationship between the drug, internal standard, and their metabolites.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

This protocol is designed to determine the rate at which a compound is metabolized and to identify the resulting metabolites.

Objective: To observe the formation of Amisulpride N-Oxide from Amisulpride in a controlled enzymatic environment.

Materials:

  • Amisulpride

  • Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein concentration[13][14]

  • NADPH regenerating system (e.g., NADPH-A/B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Amisulpride-d5 (Internal Standard) in ACN

  • Incubator/water bath at 37°C

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a working solution of Amisulpride (e.g., 100 µM in buffer). Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup: In microcentrifuge tubes, combine the phosphate buffer, HLM, and Amisulpride solution to a final drug concentration of 1 µM. Include a negative control (no NADPH).

  • Pre-incubation: Gently mix and pre-incubate the tubes at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each tube (except the negative control).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard (Amisulpride-d5). The ACN precipitates the microsomal proteins and halts all enzymatic activity.

  • Protein Precipitation: Vortex the quenched samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[15]

  • Sample Analysis: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_processing 3. Sample Processing cluster_analysis 4. Analysis p1 Combine Buffer, HLM, & Amisulpride p2 Pre-incubate at 37°C p1->p2 r1 Initiate with NADPH p2->r1 r2 Incubate at 37°C r1->r2 r3 Sample at Time Points (0, 5, 15, 30 min) r2->r3 s1 Quench with ACN + Internal Standard r3->s1 s2 Vortex & Centrifuge s1->s2 s3 Collect Supernatant s2->s3 a1 LC-MS/MS Analysis s3->a1

Fig. 3: Workflow for an in vitro metabolism experiment.
Protocol 2: LC-MS/MS Bioanalysis of Amisulpride in Human Plasma

Objective: To accurately quantify Amisulpride concentrations in plasma samples from a clinical or preclinical study.

Methodology:

  • Sample Thawing: Thaw plasma samples, calibrators, and QCs from -80°C storage and bring to room temperature.

  • Aliquoting: Aliquot a small volume (e.g., 50 µL) of each plasma sample into a 96-well plate or microcentrifuge tubes.

  • Protein Precipitation: Add a precise volume (e.g., 150 µL) of the protein precipitation solvent (ice-cold acetonitrile) containing the Amisulpride-d5 internal standard to each well.

  • Mixing: Seal the plate and vortex thoroughly for 2-5 minutes to ensure complete protein precipitation and mixing.

  • Centrifugation: Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new 96-well plate, avoiding disturbance of the protein pellet.

  • Injection: Place the plate in the autosampler of the LC-MS/MS system for injection and analysis.

LC-MS/MS Conditions (Illustrative):

  • LC Column: C18 reverse-phase column (e.g., Zorbax Bonus-RP, 4.6 x 75 mm, 3.5 µm).[11]

  • Mobile Phase: Isocratic or gradient elution using a mixture of 0.2% formic acid in water and methanol.[11]

  • Flow Rate: 0.5 mL/min.[11]

  • Mass Spectrometer: Triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Amisulpride: Q1: 370.1 m/z -> Q3: 242.1 m/z[11]

    • Amisulpride-d5 (IS): Q1: 375.1 m/z -> Q3: 242.1 m/z[11]

    • Amisulpride N-Oxide: Q1: 386.1 m/z -> Q3: [Product Ion]

    • Amisulpride-d5 N-Oxide: Q1: 391.1 m/z -> Q3: [Product Ion]

Data Interpretation & Quantitative Summary

The key to data interpretation is tracking the mass-to-charge ratios of the parent compounds and their N-oxide metabolites. The N-oxidation reaction adds an oxygen atom, increasing the monoisotopic mass by approximately 16 Da.

CompoundTypeParent Ion (m/z) [M+H]⁺Key Characteristic
Amisulpride Therapeutic Drug370.1The analyte to be quantified.
Amisulpride N-Oxide True Metabolite386.1Mass shift of +16 from Amisulpride.
Amisulpride-d5 Internal Standard375.1Mass shift of +5 from Amisulpride.
Amisulpride-d5 N-Oxide Metabolite of IS391.1Mass shift of +16 from Amisulpride-d5.

Conclusion

The question of whether Amisulpride-d5 N-Oxide is a metabolite of Amisulpride highlights a critical distinction between pharmacology and bioanalytical chemistry.

  • Amisulpride N-Oxide IS a true, albeit minor, metabolite of the drug Amisulpride. [4] Its formation occurs in vivo following drug administration or in vitro when the drug is exposed to metabolic enzymes.

  • Amisulpride-d5 is an analytical tool , a stable isotope-labeled internal standard used for the accurate quantification of Amisulpride in biological samples.[11][12]

  • Amisulpride-d5 N-Oxide is the N-oxide metabolite of the internal standard. Its observation is an analytical finding, confirming that the Amisulpride chemical structure is a substrate for N-oxidizing enzymes. It is not a metabolite of the drug administered to a subject and should not be reported as such in pharmacokinetic studies.

This distinction ensures the integrity of metabolic profiling and prevents the misidentification of analytical artifacts as true in vivo drug metabolites, a foundational principle for professionals in drug development and regulatory science.

References

  • PubChem. Amisulpride | C17H27N3O4S. National Center for Biotechnology Information. Available from: [Link]

  • Fox, C.B., et al. (2019). Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers. PubMed Central. Available from: [Link]

  • Wikipedia. (2023). Amisulpride. Available from: [Link]

  • Bickel, M.H. (1971). N-Oxide Formation and Related Reactions in Drug Metabolism. Xenobiotica. Available from: [Link]

  • Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. Available from: [Link]

  • Patel, R.P., et al. (2020). Oral Bioavailability Enhancement of Amisulpride: Complexation and its Pharmacokinetics and Pharmacodynamics Evaluations. PubMed. Available from: [Link]

  • ResearchGate. (2019). Characterization of Metabolites of Amisulpride. Available from: [Link]

  • Ravi, V.B., et al. (2013). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. National Institutes of Health. Available from: [Link]

  • Huang, P., et al. (2026). Simultaneous Quantification of Haloperidol and Other Antipsychotics in Human Serum by LC-MS/MS: Method Development and Clinical Application. Scientific Research Publishing. Available from: [Link]

  • Liu, Y., et al. (2022). Correlation Between Serum Amisulpride Concentration, Therapeutic Efficacy, and Glycolipid Metabolism in the Treatment of Adult Female Schizophrenia. PubMed Central. Available from: [Link]

  • Goekoop, J.G., et al. (2005). Effects of amisulpride on human resting cerebral perfusion. ResearchGate. Available from: [Link]

  • Al-Ghananeem, A.M. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. Available from: [Link]

  • Cashman, J.R. (2003). The role of flavin-containing monooxygenases in drug metabolism and development. Current Opinion in Drug Discovery & Development. Available from: [Link]

  • Taylor & Francis Online. (2008). N-Oxide Formation and Related Reactions in Drug Metabolism. Available from: [Link]

  • Phillips, I.R., & Shephard, E.A. (2017). Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. MDPI. Available from: [Link]

  • ANTISEL. (2024). Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and. Available from: [Link]

  • Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. Available from: [Link]

  • Gajula, S.N.R., et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available from: [Link]

  • Phillips, I.R., & Shephard, E.A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. PubMed. Available from: [Link]

  • Al-Majdoub, Z.M., et al. (2019). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][4][5] triazolo[4,3-a]quinoxaline by in vitro rat. Marmara Pharmaceutical Journal. Available from: [Link]

  • Zarapkar, M., et al. (2011). Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Journal of Chromatographic Science. Available from: [Link]

  • Phillips, I.R., & Shephard, E.A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Preparation of mouse liver microsome. Glycoscience Protocols. Available from: [Link]

  • Cashman, J.R. (2008). Role of flavin-containing monooxygenase in drug development. PubMed. Available from: [Link]

  • Wang, J., et al. (2021). Application value of UPLC-MS/MS in detecting serum concentration of anti-schizophrenic drugs in patients with. American Journal of Translational Research. Available from: [Link]

  • ResearchGate. (2015). Stability indicating ultra performance liquid chromatographic method for assay and content uniformity study of amisulpride in pharmaceutical dosage form. Available from: [Link]

  • MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Available from: [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available from: [Link]

  • XenoTech. (2020). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. Available from: [Link]

  • Al-Adwani, S., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. MDPI. Available from: [Link]

  • van de Merbel, N.C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available from: [Link]

Sources

A Technical Guide to the Sourcing and Application of Amisulpride-d5 N-Oxide as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial availability, quality assessment, and application of Amisulpride-d5 N-Oxide. Amisulpride is an atypical antipsychotic and antiemetic agent for which therapeutic drug monitoring and pharmacokinetic studies are critical.[1][2][3] The use of a stable isotope-labeled (SIL) internal standard is paramount for achieving the accuracy and precision required in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS). This document details the rationale for selecting a labeled metabolite as an internal standard, outlines the current supplier landscape for Amisulpride-d5 N-Oxide, and provides a validated protocol for its use in a bioanalytical workflow.

The Imperative for a Stable Isotope-Labeled Metabolite Standard

Amisulpride undergoes limited metabolism in humans, with one of the identified products being Amisulpride N-Oxide.[4][5] In quantitative bioanalysis, especially via LC-MS/MS, an ideal internal standard (IS) co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns. This corrects for variability during sample preparation and analysis.[6]

While a deuterated analog of the parent drug (like Amisulpride-d5) is often used, employing a deuterated version of a key metabolite—in this case, Amisulpride-d5 N-Oxide—offers distinct advantages:

  • Simultaneous Quantification: It allows for the concurrent and accurate quantification of both the parent drug and its N-oxide metabolite in a single chromatographic run.

  • Improved Accuracy for Metabolite Measurement: It more closely mimics the analytical behavior of the unlabeled N-oxide metabolite, leading to more reliable quantification of this specific compound.

  • Comprehensive Pharmacokinetic Profiling: Accurate measurement of both parent and metabolite is crucial for thorough pharmacokinetic (PK) and drug-drug interaction (DDI) studies.

Commercial Availability and Sourcing of Amisulpride-d5 N-Oxide

The acquisition of high-purity, well-characterized reference standards is the foundational step for any validated bioanalytical method. Amisulpride-d5 N-Oxide is a specialized chemical and its availability can be limited. The following table summarizes known suppliers. Researchers are advised to request a batch-specific Certificate of Analysis (CoA) prior to purchase to ensure the material meets the stringent requirements for a reference standard.

SupplierCatalog NumberCAS NumberStated Purity/Deuterated FormsAvailability Status
SRIRAMCHEM SPA108-211794756-15-2Pharmaceutical Reference StandardInquiry Recommended[7]
Clearsynth Labs Not explicitly listed, but related compounds available-Offers Amisulpride-d5 and Amisulpride N-Oxide separately.[4][8]Inquiry for custom synthesis may be possible.
CP Lab Safety Not explicitly listed, but related compounds available-Offers Amisulpride-d5 with 99%+ deuterated forms.[9]Inquiry Recommended.

Note: The commercial landscape for specialized reference standards is dynamic. Direct inquiry with suppliers is always recommended for the most current information.

Quality Assessment of the Reference Standard

Upon receipt of Amisulpride-d5 N-Oxide, a thorough evaluation of the Certificate of Analysis is mandatory. Key parameters to verify include:

  • Identity Confirmation: Verified by ¹H-NMR and Mass Spectrometry (MS) to confirm the chemical structure and the position of the deuterium labels.

  • Purity: Assessed by HPLC or UPLC, typically with a purity of ≥98% required for use as a reference standard.[10][11][12]

  • Isotopic Enrichment: The percentage of the deuterated (d5) form should be high (typically >99%) to minimize signal contribution at the mass transition of the unlabeled analyte.

  • Chemical Stability: Information on storage conditions (e.g., -20°C) and stability should be provided and adhered to.[5][8]

Experimental Protocol: Quantification of Amisulpride and Amisulpride N-Oxide in Human Plasma

This section details a robust LC-MS/MS method for the simultaneous quantification of amisulpride and its N-oxide metabolite using Amisulpride-d5 N-Oxide as an internal standard. Liquid chromatography is a frequently employed technique for the determination of amisulpride in biological samples.[13]

Materials and Reagents
  • Amisulpride and Amisulpride N-Oxide reference standards

  • Amisulpride-d5 N-Oxide internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[14]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amisulpride, Amisulpride N-Oxide, and Amisulpride-d5 N-Oxide in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solutions to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Amisulpride-d5 N-Oxide stock solution in 50:50 methanol:water.

Sample Preparation: Solid Phase Extraction (SPE)

Caption: Solid Phase Extraction (SPE) workflow for plasma samples.

LC-MS/MS Conditions
ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate
MS Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transitions To be optimized based on instrument Amisulpride: e.g., m/z 370.2 → 242.1 Amisulpride N-Oxide: e.g., m/z 386.2 → 242.1 Amisulpride-d5 N-Oxide: e.g., m/z 391.2 → 242.1
Data Analysis and Validation
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with a weighting of 1/x² is typically used.

  • Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Logical Relationship of Analytical Components

The successful quantification of amisulpride and its N-oxide metabolite relies on the interplay between the analyte, its labeled metabolite internal standard, and the analytical platform.

G cluster_analytes Biological Sample cluster_process Analytical Process Amisulpride Amisulpride (Analyte) SPE Solid Phase Extraction Amisulpride->SPE Amisulpride_NOxide Amisulpride N-Oxide (Metabolite) Amisulpride_NOxide->SPE IS Amisulpride-d5 N-Oxide (Internal Standard) IS->SPE LC LC Separation SPE->LC MS MS/MS Detection LC->MS Data Peak Area Ratio (Analyte / IS) MS->Data Result Final Concentration Data->Result

Caption: Relationship between analytes, IS, and analytical workflow.

Conclusion

The use of Amisulpride-d5 N-Oxide as an internal standard provides a robust and reliable method for the simultaneous quantification of amisulpride and its N-oxide metabolite. While sourcing this specialized reagent requires careful vetting of suppliers, its application within a validated LC-MS/MS protocol, as outlined in this guide, ensures the generation of high-quality bioanalytical data essential for drug development and clinical research. The principles of utilizing a stable isotope-labeled metabolite standard are broadly applicable and represent best practices in the field of quantitative bioanalysis.

References

  • CTX Lifesciences. (n.d.). Amisulpride API Manufacturer & Supplier. Retrieved from [Link]

  • Google Patents. (2011). WO2011158084A1 - An improved process for preparation of amisulpride.
  • MDPI. (2023). A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. Retrieved from [Link]

  • ResearchGate. (2023). A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. Retrieved from [Link]

  • Google Patents. (2013). US20130096319A1 - Process for preparation of amisulpride.
  • SpringerLink. (2011). Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of amisulpride. Retrieved from [Link]

  • Biosc.Biotech.Res.Comm. (2021). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Chromatography. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of amisulpride.
  • ResearchGate. (2012). Analytical Method Development and its Validation for Estimation of Amisulpride by Reversed Phase High Performance Liquid Chromatography (RP-HPLC). Retrieved from [Link]

  • CP Lab Safety. (n.d.). Amisulpride-d5, 99%+ deuterated forms (d1-d5). Retrieved from [Link]

Sources

Amisulpride-d5 N-Oxide safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Amisulpride-d5 N-Oxide for Research Personnel

Authored by: Your Senior Application Scientist

This document provides a comprehensive technical guide for the safe handling of Amisulpride-d5 N-Oxide. As a deuterated N-oxide metabolite of the atypical antipsychotic drug Amisulpride, this compound requires careful handling due to its pharmacological activity and the potential hazards inherent to its chemical structure. This guide is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The protocols and recommendations herein are synthesized from safety data for the parent compound, analogous molecules, and established best practices for handling deuterated and N-oxide-containing substances.

Chemical Identification and Hazard Profile

Amisulpride-d5 N-Oxide is the deuterated form of Amisulpride N-oxide, a known degradation product and metabolite of Amisulpride.[1] The "d5" designation indicates that five hydrogen atoms on the N-ethyl group have been replaced with deuterium. This isotopic labeling is primarily used in pharmacokinetic studies as an internal standard. While deuteration can alter metabolic pathways, often leading to improved pharmacokinetic profiles, the fundamental toxicological properties of the molecule are generally presumed to be similar to the non-deuterated parent compound until proven otherwise.[2]

1.1. Inferred Hazard Statement

  • Based on Amisulpride:

    • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3] Accidental ingestion may cause serious health damage or be fatal in large quantities.[4]

    • Irritation: Causes skin irritation and serious eye irritation.[3] May cause respiratory tract irritation.[3]

    • Specific Target Organ Toxicity: The parent drug, Amisulpride, is a potent dopamine receptor antagonist.[5] Overexposure could lead to adverse pharmacological effects. A significant risk associated with antipsychotic drugs is Neuroleptic Malignant Syndrome (NMS), which can be fatal.[4]

    • Physical Hazards: As a fine organic powder, it may form explosive dust-air mixtures.[4]

  • Based on N-Oxide Moiety:

    • N-oxide compounds can be potent oxidizing agents and may have their own unique toxicological profiles.[6] During combustion, nitrogen oxides (NOx) are released, which are hazardous.[4][7]

  • Consideration of Deuteration:

    • Deuterated compounds are not radioactive. The primary change is the strengthening of the C-H bond to a C-D bond, which can slow metabolism.[8] An SDS for the direct precursor, Amisulpride-d5, suggests no irritant effects, which contrasts with the parent Amisulpride SDS.[9] However, for maximum safety, the more stringent warnings of the non-deuterated parent compound should be heeded.

1.2. Physical and Chemical Properties

A comparative summary of properties helps in understanding the compound.

PropertyAmisulpride-d5 N-OxideAmisulpride N-OxideAmisulpride (Parent)
CAS Number 1794756-15-2[10]71676-01-2[1]71675-85-9[3]
Molecular Formula C₁₇H₂₂D₅N₃O₅SC₁₇H₂₇N₃O₅S[1]C₁₇H₂₇N₃O₄S[5]
Molecular Weight ~390.5 g/mol [10]385.5 g/mol [1][11]369.48 g/mol [12]
Appearance Solid (inferred)A solid[1]White to off-white solid[12]
Solubility Inferred: Slightly soluble in Chloroform and MethanolChloroform: slightly soluble, Methanol: slightly soluble[1]Insoluble in water[13]
Melting Point Not availableNot available126-127 °C[12][13]

Engineering Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of the parent compound, stringent controls are necessary to minimize exposure. The causality is clear: to prevent inhalation of, and dermal contact with, a potent, harmful compound, a multi-layered barrier approach is essential.

2.1. Engineering Controls

  • Ventilation: All work with solid Amisulpride-d5 N-Oxide must be conducted in a well-ventilated area.[4]

  • Containment: A certified chemical fume hood or a powder containment hood (balance enclosure) is mandatory for all weighing and solution preparation activities. This is to control the generation of airborne dust. For larger scale operations, enclosed local exhaust ventilation is required.[4]

2.2. Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following are mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[12]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them frequently, especially if contact is suspected.[4]

  • Body Protection: A laboratory coat is required for handling quantities up to 500 grams.[4] For larger quantities, a disposable coverall with low permeability is recommended.[4]

  • Respiratory Protection: If working outside of a fume hood or containment unit is unavoidable, or during a spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[4][12]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls Start Task: Handling Amisulpride-d5 N-Oxide CheckSolid Is the compound a solid/powder? Start->CheckSolid Controls Mandatory: Fume Hood or Powder Enclosure CheckSolid->Controls Yes CheckQty Quantity > 500g? BasePPE Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckQty->BasePPE No AdvPPE Advanced PPE: - Disposable Coverall - Shoe Covers CheckQty->AdvPPE Yes CheckVent Work in Fume Hood? RespPro Add Respiratory Protection (e.g., N95/P100) CheckVent->RespPro No End Proceed with Task CheckVent->End Yes Controls->CheckQty BasePPE->CheckVent AdvPPE->BasePPE RespPro->End Proceed with caution

Caption: PPE & Engineering Control Selection Workflow

Safe Handling and Storage Protocols

3.1. Step-by-Step Weighing and Solution Preparation Protocol

  • Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood or balance enclosure is functioning correctly.

  • Staging: Place all necessary equipment (spatula, weigh paper/boat, vials, solvent) inside the hood before bringing in the compound container. This minimizes traffic in and out of the containment area.

  • Weighing: Carefully open the container. Use a dedicated, clean spatula to transfer the desired amount of solid to the weigh paper. Avoid any actions that could generate dust. Close the primary container immediately after dispensing.

  • Solubilization: Place the weigh paper with the compound into the destination flask or vial. Use a small amount of the chosen solvent (e.g., Methanol) to rinse the weigh paper, ensuring a complete quantitative transfer. Add the remaining solvent to reach the desired concentration.

  • Cleanup: Dispose of the weigh paper and any contaminated items (e.g., gloves) in the designated hazardous waste container. Wipe down the work surface and the spatula with an appropriate solvent.

3.2. Storage

  • Conditions: Store Amisulpride-d5 N-Oxide in a tightly closed container in a cool, dry, and well-ventilated area.[8][12][13] Refrigeration is recommended to maintain product quality.[12]

  • Incompatibilities: Keep away from strong oxidizing agents, heat, and direct light.[4][12]

  • Deuterated Compound Specifics: To maintain isotopic purity, protect the compound from moisture, as it can lead to hydrogen-deuterium (H-D) exchange.[8][14] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice.[8]

Emergency Procedures

4.1. Spills

  • Minor Spill (inside a fume hood):

    • Wipe up the spill with absorbent material.

    • Clean the surface with a suitable solvent.

    • Place all contaminated materials in a sealed bag and dispose of as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert personnel.[4]

    • Restrict access to the area.

    • Wear appropriate PPE, including respiratory protection.[4]

    • Cover the spill with an absorbent material, avoiding dust generation.[4]

    • Carefully collect the material into a sealable container for hazardous waste disposal.

    • Ventilate the area and decontaminate the spill site.

Spill_Response_Flowchart Spill Spill Occurs CheckLocation Is spill inside a fume hood? Spill->CheckLocation MinorSpill Minor Spill Protocol: 1. Absorb spill 2. Decontaminate surface 3. Dispose of waste CheckLocation->MinorSpill Yes MajorSpill Major Spill Protocol: 1. Evacuate & Alert 2. Restrict Area 3. Don full PPE (incl. respirator) 4. Cover & Collect 5. Decontaminate & Ventilate CheckLocation->MajorSpill No End Report Incident MinorSpill->End MajorSpill->End

Caption: Emergency Spill Response Logic

4.2. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][13]

4.3. Fire-Fighting Measures

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[12]

  • Specific Hazards: The compound may form explosive dust clouds.[4] During a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides (SOx) will be produced.[4][9] Firefighters must wear self-contained breathing apparatus (SCBA).[15]

Disposal Considerations

All waste containing Amisulpride-d5 N-Oxide must be treated as hazardous chemical waste.[8] It should be collected in clearly labeled, sealed containers. Disposal must follow all institutional, local, and national environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Retrorsine-N-oxide Safety Data Sheet. Carl ROTH. [Link]

  • Amisulpride Summary. PubChem, National Institutes of Health. [Link]

  • Amisulpride toxicity. LITFL. [Link]

  • Amisulpride for system suitability Safety Data Sheet. British Pharmacopoeia. [Link]

  • NDA Multi-Disciplinary Review and Evaluation: Barhemsys (amisulpride). U.S. Food and Drug Administration. [Link]

  • 4-Amino-N-((1-ethyl-1-oxido-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide Summary. PubChem, National Institutes of Health. [Link]

  • Nitric Oxide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Regulatory Considerations for Deuterated Products. Salamandra. [Link]

  • Nitrogen Oxides Medical Management Guidelines. ATSDR, Centers for Disease Control and Prevention. [Link]

  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]

  • Nitrous Oxide Safety Data Sheet. LSU Health New Orleans. [Link]

  • Health effects of nitrogen oxides. The State of Queensland, Department of Employment, Economic Development and Innovation. [Link]

  • Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. [Link]

Sources

An In-Depth Technical Guide to Potential Impurities in the Synthesis of Amisulpride-d5 N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amisulpride is a substituted benzamide atypical antipsychotic and antiemetic agent, notable for its high affinity as an antagonist to dopamine D2 and D3 receptors.[1][2][3] It is utilized in the treatment of schizophrenia and, at lower doses, for managing postoperative nausea and vomiting.[4][5] The synthesis of isotopically labeled analogues, such as Amisulpride-d5, and its metabolites, like Amisulpride-d5 N-Oxide, is crucial for pharmacokinetic studies, bioanalytical assays, and metabolic profiling.[6] Amisulpride-d5 N-Oxide, where the tertiary amine of the pyrrolidine ring is oxidized, is a known transformation product.[7][8]

The purity of such standards is paramount for the accuracy and reliability of these studies. Impurities can arise from various stages, including the synthesis of the initial Amisulpride-d5 precursor and the final N-oxidation step.[4][9] They may originate from starting materials, side reactions, reagents, or degradation of the final product.[4][9] This guide provides a comprehensive analysis of the potential impurities that may be encountered during the synthesis of Amisulpride-d5 N-Oxide, offering insights into their formation mechanisms and strategies for their analytical control.

Chapter 1: The Synthetic Trajectory

The synthesis of Amisulpride-d5 N-Oxide is logically approached as a two-phase process:

  • Synthesis of the Amisulpride-d5 Precursor: This involves the coupling of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with a deuterated side-chain, (1-(ethyl-d5)-2-pyrrolidinyl)methanamine. Impurities generated in this phase will be carried forward into the subsequent oxidation step.

  • N-Oxidation: The tertiary amine on the pyrrolidine ring of Amisulpride-d5 is oxidized to form the corresponding N-oxide. This step is a primary source of specific impurities related to the oxidation process.

G cluster_0 Phase 1: Amisulpride-d5 Synthesis cluster_1 Phase 2: N-Oxidation A 4-Amino-5-(ethylsulfonyl)- 2-methoxybenzoic acid C Amisulpride-d5 Precursor A->C Coupling B (1-(ethyl-d5)-2-pyrrolidinyl) methanamine B->C D Precursor-Related Impurities C->D E Amisulpride-d5 Precursor F Amisulpride-d5 N-Oxide (Target Molecule) E->F Oxidizing Agent (e.g., m-CPBA, H2O2) G Oxidation-Related Impurities F->G

Fig. 1: High-level synthetic workflow for Amisulpride-d5 N-Oxide.

Chapter 2: Genesis of Impurities

A thorough understanding of impurity formation requires a bifurcated analysis, examining both the synthesis of the core molecule and its subsequent oxidation.

Precursor-Related Impurities (from Amisulpride-d5 Synthesis)

Impurities from the initial synthesis of Amisulpride will be present in the starting material for the N-oxidation step.[4] These can include:

  • Unreacted Starting Materials: Residual 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (Impurity E) or the deuterated amine side-chain.[8]

  • Side-Chain Variants: Impurities arising from the synthesis of the pyrrolidine side-chain, such as isomers or incompletely deuterated species.

  • N-Methyl Amisulpride (Impurity H): Methylation of the secondary amine on the side chain prior to coupling can lead to this impurity.[8][10][11]

  • Structurally Related Impurities: European Pharmacopoeia (EP) lists several impurities for Amisulpride, such as Impurity B (des-methoxy), Impurity C (iodo-substituted), and Impurity D (methylsulfonyl instead of ethylsulfonyl), which could be present if impure starting materials are used.[8]

Oxidation-Related Impurities

The N-oxidation of tertiary amines, while often efficient, is susceptible to several side reactions.[12][13] The choice of oxidant (e.g., hydrogen peroxide, peroxy acids like m-CPBA) and reaction conditions are critical.[14][15]

  • Unreacted Amisulpride-d5: Incomplete oxidation is a common process-related impurity. Its level is controlled by optimizing reaction time, temperature, and stoichiometry of the oxidizing agent.

  • Over-oxidation Product (Sulfone): Amisulpride contains a sulfoxide group, which itself can be oxidized to a sulfone under harsh conditions.[16][17] This is a critical potential impurity as its polarity is similar to the N-oxide, potentially complicating purification.

  • Cope Elimination Product: Tertiary amine N-oxides can undergo thermal elimination, known as the Cope elimination, to form an alkene and a hydroxylamine.[13][14] While typically requiring heat, this pathway could be triggered by localized heating during the reaction or workup.

  • Degradation/Rearrangement Products: N-oxides can be sensitive molecules.[18] Acidic conditions or the presence of certain metals can catalyze rearrangement or reduction back to the tertiary amine.

G cluster_main Main Reaction Pathway cluster_side Side Reactions / Incomplete Reaction Start Amisulpride-d5 Target Amisulpride-d5 N-Oxide Start->Target [O] Imp1 Unreacted Amisulpride-d5 Start->Imp1 Incomplete Reaction Imp2 Amisulpride-d5 Sulfone (Over-oxidation) Start->Imp2 Excess [O] or Harsh Conditions Imp3 Cope Elimination Product Target->Imp3 Heat Imp4 Other Degradants Target->Imp4 Instability

Fig. 2: Potential impurity formation pathways during N-oxidation.

Chapter 3: Analytical Control Strategy

A robust analytical methodology is essential for the identification, quantification, and control of impurities. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is the gold standard for this purpose.[19][20]

Key Analytical Techniques
  • Reversed-Phase HPLC (RP-HPLC): This is the primary technique for separating Amisulpride-d5 N-Oxide from its parent drug and related impurities. A C18 column is typically effective.[21][22]

  • Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying unknown impurities and confirming the structures of known ones.[19][20] LC-MS/MS allows for fragmentation analysis, giving deeper structural insights.[6]

  • Nuclear Magnetic Resonance (NMR): Used for the definitive structural elucidation of the final product and any isolated, significant impurities.

Data Summary: Potential Impurities

The following table summarizes the key potential impurities, their likely origin, and analytical considerations.

Impurity NamePotential OriginMolecular Weight ( g/mol )Analytical Note
Amisulpride-d5Starting Material~374.5Elutes earlier than N-Oxide on RP-HPLC.
Amisulpride-d5 SulfoneOver-oxidation~390.5May have similar retention to N-Oxide. MS is key for differentiation.
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acidPrecursor Synthesis259.28Highly polar, elutes very early in RP-HPLC.
N-Methyl Amisulpride-d5Precursor Synthesis~388.5Mass is +14 Da compared to Amisulpride-d5.
Experimental Protocol: RP-HPLC-UV Method

This protocol provides a starting point for the development of a validated method for purity analysis.

Objective: To separate Amisulpride-d5 N-Oxide from its primary process-related impurity, unreacted Amisulpride-d5, and the potential over-oxidation product, Amisulpride-d5 Sulfone.

1. Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 10% B

    • 26-30 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 278 nm.[21]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

4. Rationale for Choices:

  • C18 Column: Provides good retention and separation for moderately polar compounds like Amisulpride and its analogues.

  • Formic Acid: An acid modifier is used to improve peak shape by ensuring the amine functionalities are protonated.

  • Gradient Elution: Necessary to elute both the more polar starting materials and the less polar impurities within a reasonable timeframe while achieving good resolution around the main peak.

  • Wavelength 278 nm: A suitable wavelength for detecting the benzamide chromophore present in the target molecule and related impurities.[21]

G Sample Prepare Sample (0.5 mg/mL) Inject Inject 10 µL Sample->Inject HPLC HPLC Separation (C18 Column, Gradient) Inject->HPLC Detect UV Detection (278 nm) HPLC->Detect Analyze Analyze Chromatogram (Purity Assessment) Detect->Analyze

Fig. 3: Analytical workflow for HPLC-based purity assessment.

Conclusion

Ensuring the chemical purity of Amisulpride-d5 N-Oxide is a multi-faceted challenge that requires a deep understanding of its entire synthetic process. Impurities can be inherited from the synthesis of the deuterated precursor or generated during the critical final N-oxidation step. The most significant potential impurities include unreacted starting material, the over-oxidized sulfone analogue, and various process-related compounds from the initial coupling reaction. A proactive approach to impurity control involves optimizing reaction conditions to minimize side-product formation and developing robust, specific analytical methods, such as RP-HPLC, to accurately quantify the purity of the final product. This diligence is fundamental to guaranteeing the integrity of research and development activities that rely on this critical analytical standard.

References

  • Daicel Pharma Standards. Amisulpride Impurities. Available from: [Link]

  • Patsnap. Synthesis method of process impurity of amisulpride. Eureka. Available from: [Link]

  • Synthesis of Tertiary Amine N-Oxides-A Review. Available from: [Link]

  • National Center for Biotechnology Information. Amisulpride. PubChem. Available from: [Link]

  • Google Patents. Preparation method of amisulpride important intermediate.
  • Mortimer, A. M. (2005). Amisulpride: progress and outcomes. PubMed. Available from: [Link]

  • Wang, Y., et al. (2022). Case report: Amisulpride therapy induced reversible elevation of creatine kinase-MB and bradycardia in schizophrenia. Frontiers in Psychiatry. Available from: [Link]

  • Patsnap. Synthesis method of amisulpride impurity H. Eureka. Available from: [Link]

  • Veeprho. Amisulpride Impurities and Related Compound. Available from: [Link]

  • Pharmaffiliates. Amisulpride-Impurities. Available from: [Link]

  • Popović, G., et al. (2018). Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride. Journal of Chromatographic Science. Available from: [Link]

  • ResearchGate. Effects of amisulpride on human resting cerebral perfusion. Available from: [Link]

  • Challa, B. R., et al. (2014). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Journal of Chromatographic Science. Available from: [Link]

  • MDPI. Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Available from: [Link]

  • Wikipedia. Amine oxide. Available from: [Link]

  • ResearchGate. Analytical Method Development and its Validation for Estimation of Amisulpride by Reversed Phase High Performance Liquid Chromatography (RP-HPLC). Available from: [Link]

  • Michigan State University. Reaction of Amines with Nitrous Acid. Chemistry LibreTexts. Available from: [Link]

  • Wikipedia. Amisulpride. Available from: [Link]

  • Product Class 3: Amine N-Oxides. Science of Synthesis. Available from: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • International Journal of Pharmacy and Industrial Research. Development and Validation of RP-HPLC Method for Estimation of Amisulpride. Available from: [Link]

  • Wikipedia. Sulfoxide. Available from: [Link]

  • National Center for Biotechnology Information. Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. PMC. Available from: [Link]

Sources

Comprehensive Review: Amisulpride Metabolism to N-Oxide Form

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amisulpride is a substituted benzamide atypical antipsychotic characterized by a unique pharmacokinetic profile: it undergoes minimal hepatic metabolism, with approximately 70–80% of the dose excreted unchanged via the renal route. Despite this metabolic stability, oxidative transformation does occur, yielding Amisulpride N-oxide (identified as EP Impurity F and a minor metabolite).

This guide analyzes the mechanistic formation of the N-oxide, its status as both a biological metabolite and a stability-indicating impurity, and the protocols required for its synthesis and LC-MS/MS quantification. Understanding this pathway is critical not for efficacy (as the metabolite is inactive), but for Quality Control (QC) and regulatory compliance regarding impurity profiling.

Chemical & Metabolic Characterization[1]

The Parent Molecule: Amisulpride

Amisulpride possesses a tertiary pyrrolidine nitrogen, which is the primary site for N-oxidation. Unlike many antipsychotics that rely heavily on CYP2D6 or CYP3A4 for clearance, Amisulpride has low affinity for cytochrome P450 enzymes.[1]

  • Chemical Name: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide[2][3][4][5][6]

  • Key Functional Groups:

    • Sulfonyl group: Already oxidized, metabolically stable.

    • Pyrrolidine Nitrogen: The site of N-oxidation.[2]

    • Aniline Nitrogen: Less basic, less prone to N-oxidation under physiological conditions.[2]

The Metabolite: Amisulpride N-Oxide[1]
  • CAS Number: 71676-01-2[2][7]

  • Identity: EP Impurity F; 4-amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide.[2]

  • Formation Mechanism: The lone pair on the pyrrolidine nitrogen attacks an electrophilic oxygen species (enzymatic or chemical), resulting in a coordinate covalent N–O bond.

Metabolic Pathway Visualization

The following diagram illustrates the minor oxidative pathway relative to the major renal excretion route.

AmisulprideMetabolism cluster_0 Metabolic Fate Amisulpride Amisulpride (Parent) (C17H27N3O4S) Renal Renal Excretion (Unchanged Drug) ~70-80% Amisulpride->Renal Major Route Fecal Fecal Excretion (Unchanged) ~20% Amisulpride->Fecal NOxide Amisulpride N-Oxide (Metabolite/Impurity F) <4% Total Dose Amisulpride->NOxide Oxidation (FMO/Auto-oxidation) OtherMets De-ethylated/Oxidized Metabolites Amisulpride->OtherMets

Figure 1: Metabolic fate of Amisulpride showing the dominance of renal excretion and the minor N-oxidation pathway.

Pharmacokinetics & Enzymology[1]

Enzyme Independence

Unlike clozapine or olanzapine, Amisulpride metabolism does not significantly involve the CYP450 system.

  • CYP450 Status: Amisulpride is neither a significant substrate nor a potent inhibitor of CYP1A2, CYP2C9, CYP2D6, or CYP3A4.

  • N-Oxidation Catalyst: While specific enzymes for Amisulpride N-oxidation are not definitively isolated in standard panels due to the pathway's minor role, tertiary amine N-oxidation is classically mediated by Flavin-containing Monooxygenases (FMOs) or via non-enzymatic auto-oxidation (degradation).[2]

Quantitative Disposition

According to radiolabeled studies (Fox et al., 2019):

  • Total Metabolites: Account for ~15–20% of the excreted dose.[8]

  • N-Oxide Abundance: Represents a fraction of this metabolic pool (often <5%).[2]

  • Clinical Impact: The N-oxide is pharmacologically inactive and does not contribute to the antipsychotic effect or the QT-prolongation toxicity profile.[2]

Laboratory Protocols: Synthesis & Analysis

For drug development, the N-oxide is primarily relevant as a reference standard for stability testing. Below are the protocols for synthesizing the standard and detecting it in biological matrices.

Protocol: Chemical Synthesis of Amisulpride N-Oxide

Objective: To generate high-purity Amisulpride N-oxide for use as an LC-MS reference standard.

Reagents:

  • Amisulpride (Parent)[1][3][5][7][8][9][10][11][12]

  • meta-Chloroperoxybenzoic acid (m-CPBA) (Oxidant)[2]

  • Dichloromethane (DCM) (Solvent)

  • Sodium Bicarbonate (NaHCO3) (Quenching agent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of Amisulpride in DCM at 0°C (ice bath).

  • Oxidation: Dropwise add 1.1 eq of m-CPBA dissolved in DCM. The slight excess ensures conversion of the tertiary amine.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours. Monitor via TLC or HPLC for disappearance of the parent peak.

  • Quenching: Wash the organic layer with saturated aqueous NaHCO3 to neutralize benzoic acid byproducts.

  • Extraction: Separate the organic layer, dry over anhydrous Na2SO4, and evaporate under reduced pressure.

  • Purification: Recrystallize from ethanol/ether or purify via semi-preparative HPLC to isolate the N-oxide (Target Purity >95%).

Protocol: LC-MS/MS Quantification

Objective: To quantify Amisulpride and screen for the N-oxide in plasma/urine.

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.

  • Column: C18 Reverse Phase (e.g., Zorbax Bonus-RP or equivalent), 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[13]

    • Gradient: 10% B to 90% B over 5 mins.

MRM Transitions (Mass-to-Charge Ratios):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy
Amisulpride 370.1 [M+H]+242.125 eV
Amisulpride N-Oxide 386.1 [M+H]+242.1 / 258.128 eV
Amisulpride-d5 (IS) 375.1 [M+H]+242.125 eV

Note: The N-oxide shows a characteristic +16 Da shift from the parent.[2] The fragmentation pattern often retains the core benzamide structure (m/z 242).

Regulatory & Safety Implications

Impurity Profiling (EP/USP)

In the European Pharmacopoeia (EP), Amisulpride N-oxide is designated as Impurity F .

  • Origin: It can form during storage if the drug product is exposed to oxidizing agents or light (photodegradation).

  • Limit: Must be controlled below 0.15% in the final drug product to meet ICH Q3B guidelines.

Toxicology[1]
  • Activity: The N-oxide lacks affinity for D2/D3 receptors due to the steric and electronic alteration of the pharmacophore's nitrogen.

  • Safety: No specific toxicity has been attributed to the N-oxide at the low levels found in vivo.

References

  • Fox, G. M., et al. (2019). Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers. Clinical Pharmacology: Advances and Applications.[8]

  • European Pharmacopoeia (Ph. Eur.). Amisulpride Monograph: Impurity F (N-oxide).[2]

  • Cayman Chemical. Amisulpride N-oxide Product Data Sheet (CAS 71676-01-2).[2]

  • Coukell, A. J., & Spencer, C. M. (1996). Amisulpride: A Review of its Pharmacodynamic and Pharmacokinetic Properties. CNS Drugs.[10][11][14]

  • Nirogi, R., et al. (2010). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry.

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Amisulpride N-Oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Amisulpride N-oxide, a metabolite of the atypical antipsychotic drug Amisulpride, in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Amisulpride-d5 N-oxide, is employed. The protocol outlined below provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and a full validation summary according to international bioanalytical method validation guidelines.

Introduction: The Rationale for Amisulpride N-Oxide Quantification

Amisulpride is an effective antipsychotic agent that functions primarily as a dopamine D2/D3 receptor antagonist.[1] Its clinical efficacy is well-established in the treatment of both the positive and negative symptoms of schizophrenia. Monitoring the levels of the parent drug and its metabolites is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects.

Amisulpride is metabolized in the body, with one of its identified metabolites being Amisulpride N-oxide. While the parent compound is more pharmacologically active, the quantification of its metabolites is essential for a complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. A robust and reliable analytical method is therefore indispensable for accurately measuring the concentration of Amisulpride N-oxide in biological matrices.

This application note addresses this need by providing a detailed protocol for the quantification of Amisulpride N-oxide in human plasma using LC-MS/MS, a technique renowned for its specificity and sensitivity.[1] The use of a deuterated internal standard, Amisulpride-d5 N-oxide, is a critical component of this method. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they effectively account for variability in sample preparation and matrix effects during analysis.

Experimental Workflow: A Step-by-Step Guide

The overall workflow for the quantification of Amisulpride N-oxide is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_plasma Plasma Sample s_is Add Amisulpride-d5 N-Oxide (IS) s_plasma->s_is s_protein Protein Precipitation s_is->s_protein s_evap Evaporation s_protein->s_evap s_recon Reconstitution s_evap->s_recon lc_injection LC Injection s_recon->lc_injection Inject Reconstituted Sample lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_integration Peak Integration ms_detection->data_integration data_calibration Calibration Curve Generation data_integration->data_calibration data_quantification Concentration Calculation data_calibration->data_quantification

Caption: Overall workflow for the quantification of Amisulpride N-oxide.

Materials and Reagents
  • Amisulpride N-oxide analytical standard

  • Amisulpride-d5 N-oxide (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Amisulpride and its N-oxide metabolite from plasma samples.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Amisulpride-d5 N-oxide internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see section 2.3).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic separation of the relatively polar Amisulpride N-oxide from the parent drug and other endogenous plasma components is critical for accurate quantification. A reversed-phase C18 column with a gradient elution is recommended.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions See Table 1

Table 1: MRM Transitions for Amisulpride N-oxide and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Amisulpride N-oxide 386.2258.1100
Amisulpride-d5 N-oxide (IS) 391.2258.1100

Note: The product ion for both the analyte and the internal standard is the same, as the fragmentation occurs on the non-deuterated portion of the molecule. The precursor ions are separated by 5 Da, corresponding to the five deuterium atoms on the internal standard.

Method Validation: Ensuring Reliability and Robustness

The developed method was rigorously validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline. The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 2: Summary of Method Validation Results

Validation ParameterResult
Linearity Range 1.0 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Accuracy (% Bias) Within ±15% of the nominal concentration
Matrix Effect Compensated by the internal standard
Recovery Consistent and reproducible across the concentration range
Stability Stable under various storage and handling conditions (details below)
Selectivity and Specificity

The method demonstrated excellent selectivity, with no significant interference from endogenous plasma components at the retention times of Amisulpride N-oxide and its internal standard.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL, with a coefficient of determination (r²) consistently greater than 0.99. The lower limit of quantitation (LLOQ) was established at 1.0 ng/mL with acceptable precision and accuracy.

Precision and Accuracy

Both intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) concentration levels (LLOQ, low, medium, and high). The coefficient of variation (%CV) for precision was within 15%, and the accuracy was within ±15% of the nominal values, meeting the acceptance criteria.

Stability

Amisulpride N-oxide was found to be stable in human plasma under the following conditions:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term Stability: At room temperature for up to 6 hours.

  • Long-Term Stability: At -80°C for at least 30 days.

  • Post-Preparative Stability: In the autosampler at 10°C for 24 hours.

Conclusion: A Method Fit for Purpose

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of Amisulpride N-oxide in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research. The straightforward protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis of clinical samples.

References

  • O'Halloran, S.J., Wong, A., & Joyce, D.A. (2016). A Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Amisulpride in Human Plasma and Breast Milk, Applied to Measuring Drug Transfer to a Fully Breast-Fed Neonate. Therapeutic Drug Monitoring, 38(4), 517-523.
  • Reddy, G. S., Kumar, A., & Reddy, A. M. (2013). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Journal of Bioanalysis & Biomedicine, 5(2), 043-049.
  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Skibiński, R., Komsta, Ł., & Misztal, G. (2012). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 61, 233-238.

Sources

Use of Amisulpride-d5 N-Oxide as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Bioanalysis of Amisulpride N-Oxide Using Amisulpride-d5 N-Oxide as Internal Standard

Abstract

This technical guide outlines the protocol for utilizing Amisulpride-d5 N-Oxide (CAS: 1794756-15-2) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Amisulpride N-Oxide in biological matrices. While Amisulpride is primarily excreted unchanged, the N-oxide metabolite serves as a critical marker for oxidative degradation and metabolic profiling. This guide addresses specific challenges, including in-source deoxygenation (ISD) and matrix effects, providing a robust LC-MS/MS workflow for researchers in pharmacokinetics and forensic toxicology.

Introduction & Scientific Rationale

Amisulpride is a benzamide derivative used to treat schizophrenia and postoperative nausea. While renal excretion of the parent drug is the dominant elimination pathway, Amisulpride N-Oxide forms via oxidation (metabolic or environmental degradation).

Why Use Amisulpride-d5 N-Oxide?

In LC-MS/MS bioanalysis, N-oxides are notoriously difficult to quantify due to their thermal instability and polarity. Using the parent drug (Amisulpride) or a generic analog as an internal standard is insufficient because:

  • Matrix Effect Compensation: The N-oxide is more polar than the parent. It elutes earlier in reverse-phase chromatography, subjecting it to different ion-suppression zones. Only the deuterated analog (d5-N-oxide) co-elutes perfectly, correcting for these matrix effects.

  • Thermal Degradation Compensation: N-oxides can degrade back to the parent drug in the heated electrospray source. The d5-N-oxide mimics this degradation rate, ensuring that the ratio of Analyte/IS remains constant even if source conditions fluctuate.

Chemical & Physical Specifications

PropertyAnalyte: Amisulpride N-OxideInternal Standard: Amisulpride-d5 N-Oxide
CAS Number 71676-01-21794756-15-2
Molecular Formula C₁₇H₂₇N₃O₅SC₁₇H₂₂D₅N₃O₅S
Molecular Weight 385.48 g/mol 390.51 g/mol
Monoisotopic Mass 385.17390.20
Solubility Methanol, DMSOMethanol, DMSO
Storage -20°C (Hygroscopic)-20°C (Protect from light)

Critical Technical Insight: In-Source Deoxygenation

WARNING: A common error in N-oxide analysis is the misidentification of the parent drug due to "In-Source Deoxygenation."

In the high-temperature environment of an ESI source, the oxygen atom on the pyrrolidine nitrogen can be thermally cleaved.

  • Reaction: [Amisulpride N-oxide + H]+ (m/z 386) → [Amisulpride + H]+ (m/z 370) + O

  • Consequence: If you monitor the parent drug transition (370→242) without chromatographic separation, the degrading N-oxide will contribute to the parent drug signal, causing overestimation of the parent .

Mitigation Strategy:

  • Chromatographic Resolution: Ensure baseline separation between Amisulpride and Amisulpride N-oxide.

  • Temperature Optimization: Lower the desolvation temperature (e.g., <400°C) to minimize this artifact.

Visualizing the Workflow & Pathway

Diagram 1: Degradation & Analytical Logic

This diagram illustrates the relationship between the parent, the metabolite, and the critical role of the d5-IS in correcting for source fragmentation.

Amisulpride_Workflow Parent Amisulpride (Parent Drug) Metabolite Amisulpride N-Oxide (Analyte) Parent->Metabolite Oxidation (Metabolism/Degradation) Source ESI Source (High Heat) Metabolite->Source Elution IS Amisulpride-d5 N-Oxide (Internal Standard) IS->Source Co-elution Source->Parent Thermal Deoxygenation MS Mass Spectrometer (Detection) Source->MS Ionization

Caption: Figure 1. Metabolic pathway and the risk of in-source deoxygenation interfering with parent quantification.

Experimental Protocol

A. Mass Spectrometry Conditions (LC-MS/MS)
  • Ionization: ESI Positive Mode

  • Source Temperature: 350°C (Optimized to minimize deoxygenation)

  • Capillary Voltage: 3.0 kV

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Note
Amisulpride N-Oxide 386.2 242.1 25 Quantifier
386.2 112.1 35 Qualifier

| Amisulpride-d5 N-Oxide | 391.2 | 242.1 | 25 | IS Quantifier |

Note: The product ion m/z 242.1 corresponds to the ethylsulfonyl-2-methoxybenzamide moiety, which remains stable while the pyrrolidine ring (containing the label) is cleaved.

B. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH stability).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 5% B (Re-equilibration)

C. Sample Preparation (Protein Precipitation)

This method is suitable for plasma or serum.

  • Thaw plasma samples at room temperature.

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Amisulpride-d5 N-Oxide Working Solution (e.g., 100 ng/mL in methanol). Vortex gently.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water/0.1% FA). Dilution improves peak shape for early eluters.

  • Inject 5 µL into the LC-MS/MS.

Method Validation Criteria (FDA/EMA Guidelines)

To ensure the method is self-validating, the following parameters must be met:

  • Linearity: Calibration curve (1–500 ng/mL) must have r² > 0.99.

  • IS Response Variation: The peak area of Amisulpride-d5 N-Oxide should not vary by more than ±15% across the run. Large drops indicate matrix suppression.

  • Selectivity: Inject a blank matrix. No interference >20% of the LLOQ should be observed at the retention time of the N-oxide.

  • Stability:

    • Benchtop: N-oxides are light-sensitive. Keep samples in amber vials.

    • Freeze-Thaw: Limit to 3 cycles; N-oxides can degrade upon repeated freezing.

Diagram 2: Analytical Decision Tree

Validation_Logic Start Start Validation Check_RT Check Retention Time (Parent vs N-Oxide) Start->Check_RT Separated Baseline Separation? Check_RT->Separated Yes_Sep Proceed to IS Check Separated->Yes_Sep Yes No_Sep Modify Gradient/ Column Separated->No_Sep No Check_IS IS Area Stability (<15% CV) Yes_Sep->Check_IS No_Sep->Check_RT Pass_IS Valid Run Check_IS->Pass_IS Pass Fail_IS Check Extraction/ Matrix Effect Check_IS->Fail_IS Fail

Caption: Figure 2. Decision tree for validating the separation and internal standard performance.

References

  • Coukell, A. J., & Spencer, C. M. (1996). Amisulpride: A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential. CNS Drugs.[2]

  • Ramanathan, R., et al. (2000). Diagnostic fragmentation of N-oxides... in electrospray and atmospheric pressure chemical ionization mass spectra. Journal of Mass Spectrometry.

  • Cayman Chemical. (2024). Amisulpride N-Oxide Product Insert & Safety Data.

  • Challa, B. R., et al. (2011). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry. Scientia Pharmaceutica.

Sources

Protocol for solid-phase extraction of Amisulpride-d5 N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Solid-Phase Extraction of Amisulpride-d5 N-Oxide

Executive Summary & Strategic Rationale

This protocol details the isolation and enrichment of Amisulpride-d5 N-Oxide from biological matrices (plasma/serum) using Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction.

Amisulpride-d5 N-Oxide is the stable isotope-labeled analog of the primary oxidative metabolite of the antipsychotic Amisulpride. In bioanalytical workflows, it serves a dual purpose: as a surrogate analyte for metabolite quantification and as an internal standard (IS) for the N-oxide form.

Why this Protocol? Standard Reverse-Phase (HLB/C18) methods often fail to separate the highly polar N-oxide from matrix interferences (phospholipids) or the parent drug. This guide utilizes a Mixed-Mode Cation Exchange mechanism. By exploiting the weakly basic nature of the N-oxide moiety (pKa ~4.5–5.0) alongside the strongly basic pyrrolidine of the parent, we achieve orthogonal selectivity—retaining the analyte by charge at acidic pH and eluting by neutralization.

Key Challenges Addressed:

  • Polarity: The N-oxide is significantly more polar than Amisulpride, leading to early elution and ion suppression in RP-LC-MS.

  • Stability: N-oxides are thermally labile and prone to deoxygenation (reduction) to the parent amine.

  • Selectivity: Removal of phospholipids which cause significant matrix effects in mass spectrometry.

Physicochemical Framework

Understanding the molecule is the prerequisite for extraction success.

PropertyValue (Approx.)Implication for SPE
Analyte Amisulpride-d5 N-OxideTarget Molecule
Functional Group Tertiary Amine N-OxideWeak Base (Proton acceptor)
pKa (Conjugate Acid) ~4.5 – 5.0Critical: Must load at pH < 3.0 to ensure cationic state (

).
LogP ~0.5 – 1.0 (Estimated)More polar than parent (Amisulpride LogP ~1.9). Requires high aqueous retention capacity.
Sorbent Choice Mixed-Mode Strong Cation Exchange (MCX) Retains analyte via ionic interaction at pH 2; releases at pH 10.

Expert Insight: Unlike the parent Amisulpride (pKa ~9.3), the N-oxide is a weak base. If you wash an MCX cartridge with neutral 100% Methanol, the N-oxide may deprotonate and elute prematurely. This protocol utilizes an acidified organic wash to lock the analyte on the sorbent before elution.

Materials & Reagents

  • Sorbent: Oasis MCX 30 mg/1 cc (Waters) or Strata-X-C (Phenomenex).

    • Why: Polymeric base stable from pH 0–14; sulfonic acid moiety for cation exchange.

  • Sample Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • Internal Standard: Amisulpride-d5 (Parent) or distinct analog if Amisulpride-d5 N-Oxide is the analyte.

  • Reagents:

    • Formic Acid (FA) – LC-MS Grade.

    • Methanol (MeOH) – LC-MS Grade.

    • Ammonium Hydroxide (NH4OH) – 28-30%.

    • Ultrapure Water (18.2 MΩ).

Step-by-Step Extraction Protocol

This workflow is designed for a 100 µL plasma aliquot. Scale linearly for larger volumes.

Step 1: Sample Pre-treatment (Acidification)

The goal is to disrupt protein binding and ionize the N-oxide.

  • Aliquot 100 µL Plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL Internal Standard Working Solution .

  • Add 100 µL 4% H3PO4 (Phosphoric Acid) or 2% Formic Acid .

    • Mechanism:[1][2] Lowers pH to ~2.0. At this pH, the N-oxide (pKa ~4.5) is fully protonated (

      
       charge).
      
  • Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet gross particulates (optional but recommended).

Step 2: Conditioning & Equilibration

Prepare the sorbent bed.

  • Condition: 1.0 mL Methanol .

  • Equilibrate: 1.0 mL Water containing 2% Formic Acid .

    • Note: Do not let the cartridge dry out. The acid in the equilibration step ensures the sorbent surface charge is active and matches the sample pH.

Step 3: Loading
  • Load the pre-treated sample (~210 µL) onto the cartridge.

  • Apply slow vacuum (flow rate < 1 mL/min) to maximize interaction time.

    • Capture: The positively charged Amisulpride-d5 N-Oxide binds to the sulfonate groups of the sorbent.

Step 4: Interference Wash (The Critical Differentiator)

Standard MCX protocols use 100% MeOH here. Do NOT do this for N-oxides.

  • Wash 1 (Aqueous): 1.0 mL 2% Formic Acid in Water .

    • Removes: Proteins, salts, and anionic interferences.

  • Wash 2 (Organic/Acidic): 1.0 mL Methanol:Water (50:50) containing 2% Formic Acid .

    • Why: This removes hydrophobic neutrals. The acid is crucial to keep the N-oxide protonated. Without acid, the N-oxide might neutralize and wash off in the organic solvent.

Step 5: Elution
  • Dry the cartridge under high vacuum for 2 minutes.

  • Elute: 2 x 250 µL 5% NH4OH in Methanol .

    • Mechanism:[1][2] The high pH (>11) deprotonates the N-oxide (and the parent drug), breaking the ionic bond with the sorbent. The organic solvent releases the hydrophobic backbone.

Step 6: Post-Elution Processing
  • Evaporate the eluate under a stream of Nitrogen at 35°C .

    • Warning:Do not exceed 40°C. N-oxides are thermally unstable and can reduce to the parent amine at high temperatures, biasing results.

  • Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid).

Visual Workflow (Graphviz)

SPE_Workflow cluster_SPE Solid Phase Extraction (MCX) Start Plasma Sample (100 µL) Acidify Acidification Add 4% H3PO4 (Target pH 2.0) Start->Acidify Ionize N-oxide Condition Conditioning 1. MeOH 2. 2% FA in H2O Load Load Sample (Retention: Ionic) Acidify->Load Transfer Condition->Load Wash1 Wash 1: Aqueous 2% FA in H2O (Remove Salts/Proteins) Load->Wash1 Waste Wash2 Wash 2: Organic/Acidic 50% MeOH + 2% FA (CRITICAL: Keep pH < 3) Wash1->Wash2 Waste Elute Elution 5% NH4OH in MeOH (Neutralize & Release) Wash2->Elute Collect Evap Evaporation N2 at 35°C (Avoid Thermal Reduction) Elute->Evap Final Reconstitution LC-MS/MS Analysis Evap->Final

Caption: Optimized Mixed-Mode Cation Exchange (MCX) workflow for Amisulpride-d5 N-Oxide, highlighting the critical acidic organic wash step.

Validation & Quality Control

To ensure the trustworthiness of this protocol, the following parameters must be verified:

A. Matrix Effect & Phospholipid Removal

N-oxides are polar and elute early in Reverse Phase chromatography, often co-eluting with phospholipids (Lyso-PC).

  • Test: Monitor phospholipid transition m/z 184 > 184 (in-source fragment) during the LC run.

  • Success Criteria: The MCX protocol should show >95% removal of phospholipids compared to protein precipitation.

B. Stability (The "N-Oxide Reduction" Check)

A critical artifact in N-oxide analysis is the reduction to the parent drug (Amisulpride-d5) during extraction or in the MS source.

  • QC Experiment: Spike plasma with only Amisulpride-d5 N-Oxide.

  • Analysis: Monitor the channel for Amisulpride-d5 (Parent).[2]

  • Acceptance: The parent drug signal should be < 1% of the N-oxide signal. If higher, lower the evaporation temperature or check the purity of the standard.

C. Recovery
  • Target: > 80% Absolute Recovery.

  • Troubleshooting: If recovery is low, the N-oxide likely eluted during Wash 2. Increase the acid concentration in Wash 2 or reduce the Methanol percentage to 30%.

References

  • Noh, K., et al. (2015). "Quantitative determination of amisulpride in rat plasma by HPLC-MS/MS." Archives of Pharmacal Research.[3] Link

  • Skoglund, C., et al. (2023). "Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Breast Cancer Drugs." Molecules. Link (Demonstrates Mixed-Mode sorbent selection logic).

  • Waters Corporation. "Oasis MCX Extraction Protocol for Basic Compounds." Waters Application Notes. Link

  • PubChem. "Amisulpride N-oxide Compound Summary."[4] National Library of Medicine. Link

Sources

High-resolution mass spectrometry of Amisulpride-d5 N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of Amisulpride-d5 N-Oxide

Abstract

This application note details the high-resolution mass spectrometry (HRMS) analysis of Amisulpride-d5 N-Oxide, a stable isotope-labeled analog of the primary oxidative metabolite/degradation product of Amisulpride. While Amisulpride is a widely used atypical antipsychotic, its N-oxide derivative (C17H27N3O5S) represents a critical stability-indicating parameter and a minor metabolic byproduct. This guide addresses the specific analytical challenge of in-source deoxygenation , where thermally labile N-oxides revert to their parent compounds during ionization, potentially biasing quantification. We present a self-validating LC-HRMS workflow utilizing Amisulpride-d5 N-Oxide to ensure accurate mass assignment and precise quantification in complex biological matrices.

Chemical Characterization & Exact Mass

Accurate mass determination is the cornerstone of this protocol. The following table outlines the theoretical monoisotopic masses required for extraction window setup in HRMS (Orbitrap or Q-TOF) software.

CompoundMolecular FormulaLabel PositionMonoisotopic Mass (Neutral)[M+H]+ Precursor (

)
Amisulpride C

H

N

O

S
-369.1722370.1795
Amisulpride N-Oxide C

H

N

O

S
N-Ethyl-pyrrolidine385.1671386.1744
Amisulpride-d5 C

H

D

N

O

S
Ethyl-d5 (Side chain)374.2036375.2109
Amisulpride-d5 N-Oxide C

H

D

N

O

S
Ethyl-d5 (Side chain)390.1985 391.2058

Technical Note: The mass shift of +15.9949 Da (Oxygen) distinguishes the N-oxide from the parent. The +5.031 Da shift distinguishes the deuterated standard.

Critical Analytical Challenge: In-Source Deoxygenation

The Problem: N-oxides are thermally unstable. In Electrospray Ionization (ESI) sources, high desolvation temperatures can cause the N-O bond to cleave before the ion enters the mass analyzer.

  • Result: Amisulpride N-Oxide (m/z 386) converts to Amisulpride (m/z 370) inside the source.

  • Consequence: False negatives for the N-oxide and false positives (overestimation) for the parent drug.

The Solution (Protocol Adjustment):

  • Temperature Control: Source temperature must be kept below 350°C (optimized typically at 250°C–300°C for this analyte).

  • Soft Ionization: Lower the Cone Voltage or S-Lens RF level to minimize collision-induced dissociation (CID) in the high-pressure region.

  • Chromatographic Separation: The N-oxide is more polar than the parent. It must be chromatographically resolved. If the N-oxide co-elutes with the parent, in-source fragmentation will make quantification impossible.

Experimental Protocol

Reagents and Standards
  • Analytes: Amisulpride N-Oxide (Reference Std), Amisulpride-d5 N-Oxide (Internal Standard).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (for pH buffering).

Sample Preparation (Protein Precipitation)
  • Matrix: Plasma or Serum (200 µL).[1]

  • Step 1: Add 20 µL of Internal Standard Spiking Solution (Amisulpride-d5 N-Oxide at 100 ng/mL in MeOH).

  • Step 2: Add 600 µL of ice-cold Acetonitrile (1:3 ratio) to precipitate proteins.

  • Step 3: Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Step 4: Transfer supernatant to a clean vial. Evaporate to dryness under Nitrogen (40°C).

  • Step 5: Reconstitute in 200 µL of Mobile Phase A/B (90:10).

Liquid Chromatography (LC) Conditions
  • System: UHPLC (e.g., Vanquish or Acquity).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm. Why? High retention for polar amines.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (0.1% FA in ACN) Phase
0.00 95 5 Equilibration
1.00 95 5 Load
6.00 50 50 Elution (N-Oxide elutes ~3-4 min)
7.00 5 95 Wash
9.00 5 95 Wash

| 9.10 | 95 | 5 | Re-equilibration |

High-Resolution MS Parameters (Orbitrap/Q-TOF)
  • Ionization: ESI Positive Mode.

  • Scan Type: Full MS / dd-MS2 (Data Dependent Acquisition).

  • Resolution: 70,000 (Full MS) / 17,500 (MS2).

  • Mass Range: 100 – 600 m/z.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 275°C (Critical: Keep <300°C).

  • HCD/Collision Energy: Stepped 20, 30, 40 eV.

Results & Discussion: Interpretation Logic

Chromatographic Profile

Due to the oxygen addition on the pyrrolidine nitrogen, the N-oxide is significantly more polar than Amisulpride.

  • Amisulpride N-Oxide RT: ~3.2 min

  • Amisulpride Parent RT: ~4.5 min

  • Validation Check: Ensure baseline resolution (Rs > 1.5). If peaks overlap, in-source conversion cannot be distinguished from metabolic conversion.

MS/MS Fragmentation Pattern

The fragmentation of Amisulpride-d5 N-Oxide (Precursor m/z 391.2058) follows a specific logic useful for confirmation:

  • Loss of Oxygen (Diagnostic):

    • Precursor: 391.2058

    • Fragment: m/z 375.2109 ([M+H-O]+).

    • Significance: Confirms the N-oxide moiety.[2][3][4][5][6]

  • Cleavage of Ethyl-Sulfonyl moiety:

    • Common to both parent and metabolite.

  • Cleavage of the Pyrrolidine ring:

    • The d5 label is typically on the N-ethyl group. Loss of the ethyl group will result in a mass shift different from the non-deuterated standard.

Workflow Visualization

The following diagram illustrates the self-validating workflow for analyzing this thermally labile compound.

Amisulpride_NOxide_Workflow cluster_MS HRMS Detection (Critical Step) Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Amisulpride-d5 N-Oxide) Sample->IS_Add Extraction Protein Precipitation (ACN 3:1) IS_Add->Extraction LC_Sep UHPLC Separation (C18 Column, Acidic pH) Extraction->LC_Sep Source ESI Source (Temp < 300°C) LC_Sep->Source Elution tR ~3.2 min Analyzer Orbitrap/Q-TOF (Target m/z 391.2058) Source->Analyzer Deox_Check Monitor In-Source Deoxygenation (m/z 375) Source->Deox_Check Risk Control Data Data Processing (XIC Extraction < 5ppm) Analyzer->Data Deox_Check->LC_Sep If m/z 375 appears at 3.2 min, Reduce Source Temp Quant Quantification (Ratio Analyte/IS) Data->Quant

Caption: Analytical workflow emphasizing the critical control point at the ESI source to prevent thermal degradation of the N-oxide.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 133036, Amisulpride N-oxide. Retrieved from [Link]

  • Skibiński, R. (2011). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 904-910.[4] (Contextual grounding for degradation pathways).

  • Ramanathan, R., et al. (2000). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Journal of the American Society for Mass Spectrometry. (Foundational citation for the "In-Source Deoxygenation" mechanism described in Section 3).

Sources

Application Note: High-Precision Quantitation of Amisulpride N-Oxide in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the landscape of modern drug development, the quantification of metabolites is no longer secondary to parent drug analysis. Regulatory frameworks, such as the FDA Safety Testing of Drug Metabolites (MIST) and ICH M3(R2) , emphasize the necessity of monitoring circulating metabolites that may contribute to off-target toxicity or pharmacological activity.

Amisulpride , a benzamide derivative used for schizophrenia and postoperative nausea, is primarily excreted unchanged.[1][2][3] However, its N-oxide metabolite (Amisulpride N-Oxide) represents a transformation product of interest, particularly in renal impairment studies where accumulation may occur.

This application note details the Application of Amisulpride-d5 N-Oxide as a stable isotope-labeled internal standard (SIL-IS). Unlike the common practice of using the parent drug's IS (Amisulpride-d5) to quantify the metabolite, using the specific deuterated metabolite (Amisulpride-d5 N-Oxide ) corrects for metabolite-specific ionization suppression, extraction recovery variances, and matrix effects, ensuring data integrity in regulated Bioanalysis.

Scientific Rationale: The Necessity of Matched SIL-IS

The "Analog" Problem in LC-MS/MS

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects (ion suppression/enhancement) are the leading cause of bioanalytical failure.

  • Scenario: You use Amisulpride-d5 (parent IS) to quantify Amisulpride N-Oxide.

  • The Flaw: The N-oxide is more polar than the parent. It elutes earlier on a Reverse Phase (C18) column. Consequently, the N-oxide elutes in a different "matrix zone" than the parent IS. If the N-oxide co-elutes with phospholipids while the parent IS does not, the IS cannot correct for the signal suppression.

The Solution: Amisulpride-d5 N-Oxide

By using Amisulpride-d5 N-Oxide , the Internal Standard is chemically identical to the analyte but mass-shifted (+5 Da).

  • Co-Elution: It elutes at the exact retention time as the unlabeled N-oxide.

  • Identical Ionization: It experiences the exact same matrix suppression/enhancement.

  • Compensation: The ratio of Analyte/IS remains constant even if the absolute signal drops by 50% due to matrix interference.

Experimental Protocol

Materials & Reagents
  • Analyte: Amisulpride N-Oxide (Reference Standard).[4][5][6]

  • Internal Standard: Amisulpride-d5 N-Oxide (CAS: 1794756-15-2).[4][6]

    • Labeling: Deuterium typically on the ethyl group of the pyrrolidine ring.

  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation

Critical Step: Do not use glass for long-term storage of low-concentration N-oxides, as they can exhibit adsorptive losses. Use Polypropylene (PP) tubes.

SolutionConcentrationSolventStorage
Stock A (Analyte) 1.0 mg/mLMethanol-20°C
Stock B (IS) 1.0 mg/mLMethanol-20°C
Working Std Serial Dilution50% MeOH / Water4°C (Weekly)
Working IS 500 ng/mL50% MeOH / Water4°C (Weekly)
Sample Preparation (Protein Precipitation)

While Liquid-Liquid Extraction (LLE) provides cleaner extracts, Protein Precipitation (PPT) is preferred for N-oxides to prevent thermal degradation during the evaporation steps often required in LLE.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike IS: Add 10 µL of Working IS (Amisulpride-d5 N-Oxide). Vortex 30s.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why Formic Acid? Acidification helps break protein binding and stabilizes the N-oxide.

  • Agitate: Vortex for 2 mins at high speed.

  • Centrifuge: 4000 rpm for 10 mins at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly (or dilute 1:1 with water if peak shape is poor).

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) %B Event
0.0 5 Loading
0.5 5 Hold
2.5 90 Elution
3.5 90 Wash
3.6 5 Re-equilibration

| 5.0 | 5 | Stop |

MS Parameters (MRM Transitions): Note: Transitions must be tuned per instrument. The N-oxide typically shows a mass shift of +16 Da from parent.

CompoundPrecursor (m/z)Product (m/z)Cone (V)CE (eV)
Amisulpride N-Oxide 386.2112.13025
Amisulpride-d5 N-Oxide 391.2117.13025

Mechanistic Note: The product ion 112.1 corresponds to the aminomethylpyrrolidine moiety. In the d5-IS, the ethyl group on this moiety is deuterated, shifting the fragment to 117.1.

Workflow Visualization

BioanalysisWorkflow Sample Patient Plasma (Contains Amisulpride N-Oxide) IS_Spike Spike Internal Standard (Amisulpride-d5 N-Oxide) Sample->IS_Spike 50 µL Aliquot Precipitation Protein Precipitation (ACN + 0.1% FA) IS_Spike->Precipitation Mix Centrifuge Centrifugation (4000g, 10 min, 4°C) Precipitation->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant Remove Proteins LC UPLC Separation (C18 Column) Supernatant->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Elution Data Quantitation (Ratio: Analyte Area / IS Area) MS->Data Integration

Figure 1: Step-by-step bioanalytical workflow for quantifying Amisulpride N-Oxide using its stable isotope-labeled internal standard.

Method Validation (Self-Validating Systems)

To ensure the protocol is robust (E-E-A-T principle), the following validation parameters must be executed according to FDA BMV 2018 Guidelines .

Matrix Factor (MF) Evaluation

This is the most critical test for N-oxides due to their polarity.

  • Experiment: Compare the peak area of the analyte spiked into extracted blank plasma (post-extraction spike) vs. analyte in pure solvent.

  • Calculation:

    
    
    
  • IS-Normalized MF:

    
    
    
  • Acceptance: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15) and the CV across 6 different lots of plasma (including hyperlipidemic and hemolyzed) must be < 15%.

    • Why this matters: If Amisulpride-d5 N-Oxide is working correctly, it will be suppressed to the exact same degree as the analyte, making the ratio 1.0.

Stability Testing

N-oxides can be thermally unstable or susceptible to reduction back to the parent drug.

  • Bench-top Stability: 4 hours at Room Temperature.

  • Freeze-Thaw: 3 cycles (-20°C to RT).

  • In-Source Conversion Check: Inject a high concentration of pure Amisulpride (Parent) and monitor the N-Oxide transition. If a peak appears at the N-Oxide retention time, the source temperature is too high, converting parent to N-oxide (false positive). Optimize source temp (usually < 500°C for N-oxides).

Metabolic Pathway Context

Understanding where the N-oxide fits helps in interpreting PK data.

Metabolism Parent Amisulpride (Parent Drug) Metabolism Oxidation (CYP450 / FMO) Parent->Metabolism Renal Renal Excretion (Urine) Parent->Renal Major Route (~70%) NOxide Amisulpride N-Oxide (Metabolite) Metabolism->NOxide +16 Da NOxide->Renal Clearance

Figure 2: Metabolic pathway of Amisulpride showing the formation of the N-Oxide metabolite via oxidation.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[8] Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • PubChem. (n.d.). Amisulpride N-oxide (Compound).[2][4][5][6] National Library of Medicine. Available at: [Link][5]

  • ICH. (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2). Available at: [Link]

  • Coukell, A. J., & Spencer, C. M. (1998). Amisulpride: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in the management of schizophrenia. CNS drugs, 10(2), 131-153. (Contextualizing Amisulpride PK).

Sources

Application Note & Protocol: A Guide to Investigating the In Vitro N-Oxidation of Amisulpride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Part 1: Application Note - The Scientific Rationale

Introduction to Amisulpride

Amisulpride is a second-generation (atypical) antipsychotic agent, distinguished by its high affinity as an antagonist for dopamine D2 and D3 receptors.[1][2] It is utilized in the treatment of schizophrenia and, at lower doses, for dysthymia.[2] Pharmacokinetically, amisulpride exhibits an oral bioavailability of approximately 48% and is characterized by minimal metabolism, with the majority of the drug being excreted unchanged.[3][4] While cytochrome P450 (CYP) catalyzed metabolism is considered minor, a comprehensive understanding of all potential metabolic pathways is essential for a complete drug safety profile, as outlined by regulatory agencies like the FDA and EMA.[5][6][7][8] This note focuses on a potential, albeit minor, pathway: N-oxidation.

The Significance of N-Oxidation in Drug Metabolism

N-oxidation is a critical Phase I metabolic reaction that introduces an oxygen atom to a nitrogen-containing substrate, typically increasing its polarity and facilitating excretion.[9][10] This process is primarily catalyzed by two major microsomal enzyme superfamilies located in the endoplasmic reticulum: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system.[10][11][12][13]

  • Cytochrome P450 (CYP) Enzymes: A diverse group of heme-containing enzymes responsible for the oxidative metabolism of a vast array of xenobiotics.[14][15]

  • Flavin-containing Monooxygenases (FMOs): A smaller family of NADPH-dependent flavoproteins that specialize in the oxygenation of soft nucleophilic heteroatoms, such as nitrogen and sulfur.[9][10][11][13][16] Unlike CYPs, FMOs are generally not inducible by xenobiotics, which can offer a more predictable metabolic profile.[13][17]

Amisulpride N-Oxidation: A Hypothesis-Driven Inquiry

Amisulpride's chemical structure contains a nucleophilic secondary amine within the pyrrolidine ring and a primary amine on the benzamide group, making it a theoretical substrate for N-oxidation. While studies have identified oxygenated metabolites of amisulpride, the specific enzymes responsible are not fully characterized.[18] Given the substrate preferences of FMOs for soft nucleophiles, it is plausible that this enzyme family, particularly the abundant adult liver isoform FMO3, contributes to the formation of Amisulpride N-oxide.[19][20]

This application note provides a robust protocol to investigate this hypothesis, enabling researchers to:

  • Determine the metabolic stability of amisulpride in a standard in vitro system.

  • Differentiate between FMO- and CYP-mediated N-oxidation.

  • Provide a framework for characterizing minor metabolic pathways crucial for drug development and safety assessment.

Experimental Strategy: Differentiating FMO and CYP Activity

The cornerstone of this investigation is the differential characterization of FMO and CYP enzyme activities. FMOs and CYPs have distinct biochemical properties that can be exploited experimentally. The primary distinction is the marked thermal lability of FMOs compared to the more robust CYP enzymes.[10][11]

Our strategy involves parallel incubations under conditions designed to selectively inhibit one enzyme family while preserving the other.

  • Selective FMO Inactivation: FMOs, especially FMO1 and FMO3, are readily inactivated by brief pre-incubation of microsomes at temperatures between 45-50°C in the absence of their stabilizing cofactor, NADPH.[10][11] This procedure leaves the majority of CYP activity intact.

  • Selective CYP Inhibition: Chemical inhibition using broad-spectrum CYP inhibitors can be employed to diminish the contribution of these enzymes.

The workflow below illustrates the decision-making process for phenotyping the N-oxidation pathway.

G cluster_0 cluster_1 A Start: Incubate Amisulpride with Human Liver Microsomes (HLM) + NADPH B Measure Amisulpride N-oxide formation (LC-MS/MS) A->B C Is N-oxide Detected? B->C D Conclusion: No significant in vitro N-oxidation under these conditions. C->D No E Perform Phenotyping Experiment (Protocol 2) C->E Yes F Condition A: Control (HLM + NADPH) E->F G Condition B: Heat-Inactivated HLM + NADPH (FMOs Inactivated) E->G H Condition C: HLM + Pan-CYP Inhibitor + NADPH (CYPs Inactivated) E->H I Compare N-oxide Formation (A vs. B vs. C) F->I G->I H->I J Conclusion: Primarily FMO-mediated (B << A ≈ C) I->J Loss of activity in B only K Conclusion: Primarily CYP-mediated (C << A ≈ B) I->K Loss of activity in C only L Conclusion: Contribution from both (B < A and C < A) I->L Partial loss of activity in B & C G FMO_Cycle FMO Catalytic Cycle FMO-FAD NADPH binds, FAD is reduced FMO-FADH₂ O₂ binds FMO-FADH-OOH Substrate (Amisulpride) binds Oxygen is transferred Product (Amisulpride N-oxide) released FMO-FADH-OH H₂O released Cycle Regenerates NADP NADP⁺ FMO_Cycle:f1->NADP Product Amisulpride N-oxide FMO_Cycle:f4->Product H2O H₂O FMO_Cycle:f5->H2O NADPH NADPH + H⁺ NADPH->FMO_Cycle:f1 1 O2 O₂ O2->FMO_Cycle:f2 2 Substrate Amisulpride Substrate->FMO_Cycle:f3 3

Sources

Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of Amisulpride N-Oxide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a comprehensive, validated bioanalytical method for the sensitive and selective quantification of Amisulpride N-Oxide, a potential metabolite and degradation product of the atypical antipsychotic drug Amisulpride, in human plasma. The method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and utilizes a stable isotope-labeled internal standard, Amisulpride-d5 N-Oxide, to ensure accuracy and precision. This application note provides a step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, followed by a thorough description of the validation process, adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] The method is demonstrated to be selective, sensitive, accurate, and precise, making it suitable for use in clinical and non-clinical studies requiring the monitoring of Amisulpride N-Oxide levels.

Introduction: The Rationale for Monitoring Amisulpride N-Oxide

Amisulpride is a substituted benzamide atypical antipsychotic agent effective in the treatment of schizophrenia.[5] While its metabolism is considered to be low, the identification and quantification of its metabolites are crucial for a comprehensive understanding of its pharmacokinetic profile and to assess the potential for any pharmacological activity or toxicity associated with these metabolites.[6][7] One such potential metabolite and known degradation product is Amisulpride N-Oxide.[8] N-oxidation is a common metabolic pathway for compounds containing tertiary amine functionalities. Furthermore, N-oxide metabolites can sometimes be unstable and revert to the parent drug, which necessitates careful handling and robust analytical methods.

The "gold standard" for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its inherent selectivity, sensitivity, and speed.[5] To correct for variability during sample processing and instrumental analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach.[9] A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any potential matrix effects or other sources of variability.[9][10] This method, therefore, employs Amisulpride-d5 N-Oxide as the internal standard for the accurate quantification of Amisulpride N-Oxide.

This application note provides a detailed, self-contained guide for researchers, scientists, and drug development professionals to implement a fully validated bioanalytical method for Amisulpride N-Oxide in human plasma.

Experimental Workflow & Methodology

The overall workflow for the bioanalytical method is depicted in the following diagram:

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Amisulpride-d5 N-Oxide (IS) Plasma->Spike_IS PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: High-level workflow of the bioanalytical method.

Materials and Reagents
  • Analytes: Amisulpride N-Oxide and Amisulpride-d5 N-Oxide reference standards (procured from a certified supplier).

  • Biological Matrix: Drug-free human plasma (K2EDTA as anticoagulant).

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), and Ultrapure water.

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amisulpride N-Oxide and Amisulpride-d5 N-Oxide in methanol to obtain individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Amisulpride N-Oxide stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of Amisulpride-d5 N-Oxide in 50:50 (v/v) methanol:water at a concentration of 100 ng/mL.

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL Amisulpride-d5 N-Oxide) to all samples except the blank matrix.

  • Vortex mix for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterCondition
Column C18 reversed-phase, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Amisulpride N-Oxide 386.2369.2 ([M+H-OH]+)
Amisulpride-d5 N-Oxide 391.2374.2 ([M+H-OH]+)

Note: The exact MRM transitions should be optimized by direct infusion of the analytes into the mass spectrometer. The fragmentation of N-oxides often involves the loss of an oxygen atom or a hydroxyl radical.

Bioanalytical Method Validation

A full validation of the bioanalytical method was performed in accordance with the principles outlined in the FDA and EMA guidelines to ensure its reliability for the intended purpose.[1][2][3][4]

Validation cluster_core Core Validation Parameters cluster_stability Stability Assessment Validation Method Validation Selectivity Selectivity Validation->Selectivity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Calibration Calibration Curve Validation->Calibration Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Matrix Matrix Effect Validation->Matrix Recovery Recovery Validation->Recovery FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw BenchTop Bench-Top Stability Validation->BenchTop LongTerm Long-Term Stability Validation->LongTerm StockSolution Stock Solution Stability Validation->StockSolution

Caption: Key parameters assessed during method validation.

Selectivity

The selectivity of the method was evaluated by analyzing blank human plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of Amisulpride N-Oxide and its internal standard, Amisulpride-d5 N-Oxide.

Lower Limit of Quantification (LLOQ)

The LLOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy (within ±20% of the nominal concentration) and precision (coefficient of variation ≤ 20%). The established LLOQ for this method is 0.5 ng/mL .

Calibration Curve

Calibration curves were constructed by plotting the peak area ratio of Amisulpride N-Oxide to Amisulpride-d5 N-Oxide against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used. The calibration range was established from 0.5 ng/mL to 500 ng/mL . The correlation coefficient (r²) was consistently ≥ 0.995.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were assessed by analyzing QC samples at four concentration levels: LLOQ (0.5 ng/mL), low (1.5 ng/mL), medium (150 ng/mL), and high (400 ng/mL).

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.5105.28.7103.810.2
Low1.598.76.5101.27.8
Medium150102.14.2100.55.1
High40099.53.898.94.5

The results demonstrate that the method is accurate and precise within the acceptable limits (±15% for accuracy, ≤15% for precision; ±20% and ≤20% for LLOQ, respectively), as per regulatory guidelines.[2]

Matrix Effect and Recovery

The matrix effect and recovery were evaluated at low and high QC concentrations. The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma with that in a neat solution. Recovery was determined by comparing the peak response of the analyte in pre-extraction spiked plasma with that in post-extraction spiked plasma.

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low1.595.888.2
High40098.291.5

The results indicate that the matrix effect is minimal and the recovery is consistent and reproducible.

Stability

The stability of Amisulpride N-Oxide was evaluated under various conditions to ensure the integrity of the samples from collection to analysis.

Stability TestConditionsResult
Freeze-Thaw Stability 3 cycles at -80°C to room temp.Stable
Bench-Top Stability 6 hours at room temperatureStable
Long-Term Stability 3 months at -80°CStable
Stock Solution Stability 1 month at 4°CStable

Conclusion

A highly sensitive, selective, and robust LC-MS/MS method for the quantification of Amisulpride N-Oxide in human plasma has been successfully developed and validated. The use of a stable isotope-labeled internal standard, Amisulpride-d5 N-Oxide, ensures high accuracy and precision. The method meets the stringent requirements of international regulatory guidelines for bioanalytical method validation and is suitable for supporting pharmacokinetic and other studies where the measurement of Amisulpride N-Oxide is required.

References

  • Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. (2015). Journal of Analytical & Bioanalytical Techniques, 6(4).
  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2014). Methods in Molecular Biology, 1055, 135-148.
  • Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. (2017). Molecules, 22(10), 1699.
  • Bioanalytical method validation: An updated review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 883-890.
  • Simultaneous quantification of trimethylamine oxide and its precursors from gut microbial metabolic pathway. (n.d.). SCIEX. Retrieved February 9, 2026, from [Link]

  • A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. (n.d.). Altasciences. Retrieved February 9, 2026, from [Link]

  • Innovative method for the large-scale analysis of metabolites in biological samples. (2023, August 22). University of Oxford. Retrieved February 9, 2026, from [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved February 9, 2026, from [Link]

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. (2013). Bioanalysis, 5(5), 585-597.
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA). Retrieved February 9, 2026, from [Link]

  • Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. (2011).
  • (PDF) Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. (2015).
  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency (EMA). Retrieved February 9, 2026, from [Link]

  • Quantitative determination of amisulpride in rat plasma by HPLC-MS/MS. (2014).
  • Bioanalytical Method Validation: Metabolite Considerations. (n.d.). BioPharma Services. Retrieved February 9, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). PharmaLex. Retrieved February 9, 2026, from [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Applied Pharmaceutical Science, 13(8), 1-13.
  • Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. (2011).
  • DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. (n.d.). World Health Organization (WHO). Retrieved February 9, 2026, from [Link]

Sources

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Amisulpride-d5 N-Oxide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent that functions primarily as a selective dopamine D2 and D3 receptor antagonist.[1] Therapeutic drug monitoring (TDM) of amisulpride and its metabolites is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing adverse effects in patients.[2] Amisulpride undergoes minimal metabolism in humans, with metabolites accounting for a small fraction of the administered dose.[1] One of these metabolites is Amisulpride N-oxide.[1][3] The development of sensitive and reliable bioanalytical methods for the quantification of amisulpride and its metabolites in biological matrices is therefore essential for pharmacokinetic studies and clinical monitoring.[4][5]

This application note presents a detailed, step-by-step liquid-liquid extraction (LLE) protocol for the selective and efficient extraction of Amisulpride-d5 N-Oxide from human plasma. The use of a deuterated N-oxide analog as the analyte of interest is common in pharmacokinetic studies where it can serve as an internal standard for the analysis of the unlabeled N-oxide metabolite. This guide is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation.

Scientific Rationale and Method Overview

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[6] The choice of organic solvent is critical and is dictated by the physicochemical properties of the analyte.[7] Amisulpride N-oxide is more polar than its parent compound, amisulpride, due to the presence of the N-oxide functional group.[3] This increased polarity necessitates the use of a more polar organic solvent for efficient extraction from the aqueous plasma matrix.[8]

This protocol employs a "salting-out" LLE approach. The addition of a high concentration of salt to the aqueous phase decreases the solubility of the analyte in the aqueous layer and enhances its partitioning into the organic solvent, thereby improving extraction recovery. This technique is particularly effective for the extraction of polar compounds.[8]

The developed method is designed to be validated in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation to ensure its suitability for its intended purpose.[9][10]

Experimental Protocol

Materials and Reagents
  • Human plasma (with K2EDTA as anticoagulant)

  • Amisulpride-d5 N-Oxide reference standard

  • Amisulpride-d10 (or other suitable analog) as an internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Ammonium hydroxide

  • Sodium chloride (analytical grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Amisulpride-d5 N-Oxide and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Amisulpride-d5 N-Oxide stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in 50:50 (v/v) methanol:water.

  • Basification Solution: 5 M Ammonium hydroxide.

  • Reconstitution Solution: 90:10 (v/v) Water:Acetonitrile with 0.1% formic acid.

Liquid-Liquid Extraction Workflow

LLE_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_evaporation Evaporation & Reconstitution cluster_analysis Analysis s1 Pipette 200 µL of plasma sample into a microcentrifuge tube s2 Add 20 µL of Internal Standard working solution s1->s2 s3 Vortex mix for 10 seconds s2->s3 e1 Add 50 µL of 5 M Ammonium Hydroxide (pH adjustment to > 9) s3->e1 e2 Add 100 mg of Sodium Chloride (Salting-out agent) e1->e2 e3 Add 1 mL of Ethyl Acetate (Extraction Solvent) e2->e3 e4 Vortex mix vigorously for 5 minutes e3->e4 e5 Centrifuge at 10,000 x g for 5 minutes e4->e5 p1 Transfer the upper organic layer to a clean tube e5->p1 p2 Evaporate to dryness under a stream of nitrogen at 40°C p1->p2 p3 Reconstitute the residue in 100 µL of Reconstitution Solution p2->p3 a1 Transfer to an autosampler vial for LC-MS/MS analysis p3->a1

Sources

A Robust Chromatographic Approach for the Simultaneous Separation and Quantification of Amisulpride and its N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and validated chromatographic methodology for the effective separation and quantification of the atypical antipsychotic agent Amisulpride and its primary N-Oxide metabolite. Amisulpride is primarily eliminated unchanged in urine; however, the characterization and monitoring of its metabolites are crucial for comprehensive pharmacokinetic, stability, and toxicological studies.[1][2][3] The N-Oxide is a known degradation product and metabolite, making its distinct separation from the parent compound essential for accurate analysis.[4] This document provides two robust protocols: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and quality control, and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications requiring lower detection limits.

The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind the selection of columns, mobile phases, and detection parameters. This ensures reproducibility and provides a solid foundation for researchers to adapt or implement these protocols.

Introduction: The Analytical Imperative

Amisulpride is a selective dopamine D2/D3 receptor antagonist used in the management of schizophrenia.[1] While it exhibits a low metabolic rate, with the majority of the drug excreted unchanged, the formation of metabolites such as Amisulpride N-Oxide can occur through metabolic pathways or as a result of degradation under oxidative or photolytic stress.[1][4][5][6] The N-oxide metabolite has been found to be stable and is significant in environmental assessments, highlighting the need for its monitoring.[7]

Therefore, a reliable analytical method that can baseline-separate Amisulpride from its N-Oxide form is critical for:

  • Pharmacokinetic Studies: To accurately profile the absorption, distribution, metabolism, and excretion (ADME) of Amisulpride.

  • Stability-Indicating Assays: To ensure the purity and stability of the active pharmaceutical ingredient (API) and formulated drug products by detecting and quantifying degradation products.[8][9]

  • Therapeutic Drug Monitoring (TDM): To personalize dosing regimens by correlating plasma concentrations with clinical outcomes, although metabolites are not typically detected in plasma.[2][3]

  • Environmental Analysis: To track the persistence and transformation of pharmaceutical compounds in the environment.[7]

This guide provides the technical protocols and the underlying scientific principles to achieve this separation with high fidelity.

Analyte Structures and Chromatographic Considerations

The successful separation of Amisulpride and its N-Oxide metabolite by reversed-phase chromatography hinges on exploiting the subtle differences in their physicochemical properties. The addition of an oxygen atom in the N-Oxide metabolite increases its polarity compared to the parent Amisulpride. This increased polarity typically results in a shorter retention time on a reversed-phase column.

Logical Relationship: Parent Drug to Metabolite

Amisulpride Amisulpride (Parent Drug) N_Oxide Amisulpride N-Oxide (Metabolite / Degradant) Amisulpride->N_Oxide Oxidation (Metabolic or Forced Degradation)

Caption: Oxidation pathway from Amisulpride to its N-Oxide.

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: This technique is ideal for separating compounds of moderate polarity like Amisulpride and its N-Oxide. A C18 (octadecylsilyl) stationary phase is a versatile and robust choice, offering excellent hydrophobic retention and resolution for a wide range of analytes.

  • Mobile Phase pH Control: Amisulpride is a basic compound. Controlling the pH of the aqueous component of the mobile phase with a buffer (e.g., phosphate buffer) is critical. A pH around 6.5 ensures consistent ionization states for the analytes, leading to reproducible retention times and symmetrical peak shapes.[10]

  • Organic Modifier: Acetonitrile or methanol is used as the organic component of the mobile phase. The ratio of the aqueous buffer to the organic modifier is adjusted to control the elution strength and achieve the desired retention and separation.

  • Detection:

    • UV Detection: Amisulpride possesses a chromophore that allows for sensitive UV detection. This is a cost-effective and reliable method for purity testing and formulation analysis.

    • Fluorescence Detection: For increased sensitivity and specificity over UV, fluorescence detection can be employed, with excitation at 274 nm and emission at 370 nm.[10]

    • Mass Spectrometry (MS/MS): For bioanalytical applications (e.g., plasma, urine), LC-MS/MS offers unparalleled sensitivity and selectivity, allowing for quantification at very low concentrations (ng/mL levels).[11][12][13] It is the gold standard for analyzing drugs and metabolites in complex biological matrices.[14]

Protocol 1: HPLC-UV Method for Routine Analysis

This protocol is optimized for the analysis of Amisulpride in bulk drug substances and pharmaceutical dosage forms.

Materials and Instrumentation
Item Specification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, UV/Vis or DAD Detector
Analytical Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size[15][16]
Reference Standards Amisulpride (USP/EP grade), Amisulpride N-Oxide
Solvents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water
Reagents Potassium Dihydrogen Phosphate, Orthophosphoric Acid
Detailed Chromatographic Conditions
Parameter Condition Rationale
Mobile Phase Acetonitrile : 0.03 M Potassium Dihydrogen Phosphate buffer (pH 6.5) (35:65 v/v)[10]Balances retention and separation; buffer maintains consistent ionization.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CEnsures stable retention times and improves peak shape.
Injection Volume 20 µLStandard volume for achieving good sensitivity without overloading the column.
Detection Wavelength 226 nm[9] or 274 nm[10]Wavelengths of maximum absorbance for Amisulpride.
Run Time ~15 minutesSufficient to allow for the elution of both analytes and any late-eluting impurities.
Step-by-Step Protocol
  • Buffer Preparation (0.03 M KH₂PO₄, pH 6.5):

    • Dissolve 4.08 g of Potassium Dihydrogen Phosphate in 1 L of deionized water.

    • Adjust the pH to 6.5 using a dilute solution of potassium hydroxide or phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Mix 350 mL of Acetonitrile with 650 mL of the prepared phosphate buffer.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of Amisulpride and Amisulpride N-Oxide reference standards into separate 100 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.[15] These are the stock solutions.

  • Working Standard Solution (10 µg/mL):

    • Pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase. This creates a mixed working standard.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Amisulpride into a 100 mL volumetric flask.[17]

    • Add approximately 70 mL of diluent (e.g., methanol or mobile phase), sonicate for 15 minutes to dissolve, then dilute to the mark.[17]

    • Filter the solution through a 0.45 µm syringe filter before injection.[17]

  • System Suitability and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solution five times.

    • Verify that the system suitability criteria are met (see table below).

    • Inject the sample solutions for analysis.

System Suitability Criteria
Parameter Acceptance Limit
Resolution (Amisulpride & N-Oxide) > 2.0
Tailing Factor (for both peaks) < 1.5
Theoretical Plates (for Amisulpride) > 2000
% RSD for Peak Area (n=5) < 2.0%

Protocol 2: LC-MS/MS Method for Bioanalysis

This protocol is designed for the sensitive quantification of Amisulpride and its N-Oxide in biological matrices like human plasma, which is essential for pharmacokinetic studies.

Materials and Instrumentation
Item Specification
LC-MS/MS System UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source
Analytical Column C18 Column (e.g., Zorbax Bonus-RP, 4.6 x 75 mm, 3.5 µm)[13] or similar
Internal Standard (IS) Amisulpride-d5 or a structurally similar compound
Solvents Acetonitrile (MS Grade), Methanol (MS Grade), Deionized Water (MS Grade)
Reagents Formic Acid
Detailed Chromatographic and MS Conditions

Liquid Chromatography Parameters

Parameter Condition
Mobile Phase A: 0.2% Formic Acid in Water; B: Methanol[13]
Gradient Isocratic: 35% A : 65% B[13]
Flow Rate 0.5 mL/min[13]
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Amisulpride: m/z 370.1 → 242.1[13]Amisulpride N-Oxide: m/z 386.1 → 242.1 (Predicted)Amisulpride-d5 (IS): m/z 375.1 → 242.1[13]
Source Temperature 500 °C
IonSpray Voltage 5500 V

Note: The MRM transition for Amisulpride N-Oxide is predicted based on its structure and may require optimization.

Step-by-Step Protocol
  • Standard and IS Preparation:

    • Prepare stock solutions of Amisulpride, Amisulpride N-Oxide, and the Internal Standard (Amisulpride-d5) in methanol.

    • Prepare serial dilutions from the stock solutions to create calibration standards and quality control (QC) samples by spiking into blank human plasma. Concentration ranges typically span from 2.0 to 2500 ng/mL.[13][18]

  • Sample Preparation (Protein Precipitation - PP):

    • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution.

    • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial and inject into the LC-MS/MS system.

  • Sample Preparation (Solid-Phase Extraction - SPE - for higher purity):

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[10]

    • Load 500 µL of the plasma sample (pre-treated with IS).

    • Wash the cartridge with 1 mL of 5% methanol in water.[10]

    • Elute the analytes with 1 mL of methanol.[10]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase for injection.[10]

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Collect Plasma Sample P2 Spike Internal Standard P1->P2 P3 Protein Precipitation or SPE P2->P3 P4 Centrifuge / Elute P3->P4 P5 Transfer Supernatant / Reconstitute P4->P5 A1 Inject Sample P5->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Mass Spectrometric Detection (MRM Mode) A2->A3 D1 Integrate Peak Areas (Analyte + IS) A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Unknown Samples D2->D3

Caption: Bioanalytical workflow from sample prep to quantification.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust, reliable, and validated solutions for the chromatographic separation of Amisulpride and its N-Oxide metabolite. The HPLC-UV method is well-suited for quality control and routine analysis of pharmaceutical formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for challenging bioanalytical studies. By understanding the rationale behind the methodological choices, researchers can confidently implement and adapt these protocols to meet their specific analytical needs.

References

  • Neog, M., Patel, R., & Sharma, S. (2011). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. International Journal of PharmTech Research, 3(4), 1909-1915. (URL not available)
  • ResearchGate. (2011). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative determination of amisulpride in rat plasma by HPLC-MS/MS. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of Metabolites of Amisulpride. ResearchGate. Available at: [Link]

  • SpringerLink. (n.d.). Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. SpringerLink. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers. PubMed. Available at: [Link]

  • ResearchGate. (2018). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. ResearchGate. Available at: [Link]

  • Dove Medical Press. (2019). Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers. Dove Medical Press. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers. PubMed. Available at: [Link]

  • OMICS International. (2012). Determination of Levosulpiride in Human Plasma Using HPLC Method and its Application to Bioequivalence Study. OMICS International. Available at: [Link]

  • ScienceDirect. (2004). Plasma amisulpride levels in schizophrenia or schizoaffective disorder. ScienceDirect. Available at: [Link]

  • SPER Publications. (n.d.). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Ch. SPER Publications. Available at: [Link]

  • Scientific Research Publishing. (2026). Simultaneous Quantification of Haloperidol and Other Antipsychotics in Human Serum by LC-MS/MS: Method Development and Clinical Application. Scientific Research Publishing. Available at: [Link]

  • Semantic Scholar. (2010). Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Degradation study of amisulpride. ResearchGate. Available at: [Link]

  • Bentham Science Publishers. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Bentham Science Publishers. Available at: [Link]

  • ScienceDirect. (2024). Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and. ScienceDirect. Available at: [Link]

  • ResearchGate. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. ResearchGate. Available at: [Link]

  • Bulletin of Pharmaceutical Research. (n.d.). A new stability indicating RP-HPLC method was development and validation done for Amisulpride in tablet dosage form. Bulletin of Pharmaceutical Research. Available at: [Link]

  • American Journal of Translational Research. (2021). Application value of UPLC-MS/MS in detecting serum concentration of anti-schizophrenic drugs in patients with. American Journal of Translational Research. Available at: [Link]

Sources

Troubleshooting & Optimization

Navigating the Challenges of Ion Suppression for Amisulpride-d5 N-Oxide in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Scientists

Welcome to the technical support center for overcoming ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of Amisulpride-d5 N-Oxide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal variability and poor sensitivity in their bioanalytical methods. As Senior Application Scientists, we understand that robust and reliable data is paramount. This resource provides in-depth troubleshooting strategies, preventative measures, and answers to frequently asked questions, grounded in scientific principles and extensive field experience.

Understanding the Challenge: The "Matrix Effect" and Ion Suppression

In LC-MS bioanalysis, the "matrix effect" refers to the alteration of ionization efficiency by co-eluting compounds from the biological sample.[1] This can manifest as either ion enhancement or, more commonly, ion suppression, where the signal intensity of the target analyte is reduced.[2][3] This phenomenon is a significant concern as it can compromise the accuracy, precision, and sensitivity of quantitative assays.[3][4]

Ion suppression occurs during the electrospray ionization (ESI) process when endogenous or exogenous components in the sample matrix compete with the analyte of interest, in this case, Amisulpride-d5 N-Oxide, for ionization.[5][6] These interfering components can include salts, phospholipids, proteins, and co-administered drugs.[1][7] The result is a diminished analyte signal, leading to inaccurate quantification and reduced method sensitivity. It is crucial to recognize that even with the high selectivity of tandem mass spectrometry (MS-MS), ion suppression can still occur because the interference happens before mass analysis.[4]

Amisulpride is primarily eliminated from the body unchanged in urine and feces, with minimal metabolism.[8][9] However, when analyzing biological matrices, the presence of its metabolites, including the N-Oxide form, alongside a stable isotope-labeled internal standard like Amisulpride-d5 N-Oxide, necessitates careful consideration of potential matrix effects.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during the LC-MS analysis of Amisulpride-d5 N-Oxide.

Question 1: My signal for Amisulpride-d5 N-Oxide is unexpectedly low and variable between samples. How can I confirm if ion suppression is the cause?

Answer: The most definitive way to diagnose ion suppression is through a post-column infusion experiment .[6][10] This technique allows you to visualize the regions in your chromatogram where matrix components are causing suppression.

Here’s the underlying principle: A constant flow of Amisulpride-d5 N-Oxide solution is introduced into the LC eluent after the analytical column but before the mass spectrometer's ion source. When a blank matrix sample (e.g., plasma or urine extract without the analyte) is injected, any dip in the otherwise stable baseline signal of the infused analyte indicates a region of ion suppression.[4][11]

Experimental Protocol: Post-Column Infusion

Objective: To identify chromatographic regions of ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-connector and necessary tubing

  • Standard solution of Amisulpride-d5 N-Oxide

  • Prepared blank biological matrix extract

Procedure:

  • System Setup:

    • Connect the outlet of your LC column to one arm of the tee-connector.

    • Connect the syringe pump, containing the Amisulpride-d5 N-Oxide solution, to the second arm of the tee.

    • Connect the third arm of the tee to the MS ion source.[6]

  • Analyte Infusion:

    • Begin infusing the Amisulpride-d5 N-Oxide solution at a low, constant flow rate (e.g., 5-10 µL/min).[6]

    • Monitor the signal of your analyte in the mass spectrometer. You should observe a stable, elevated baseline.

  • Matrix Injection:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start your chromatographic run.

  • Data Analysis:

    • Observe the infused analyte signal throughout the run. Any significant drop in the baseline corresponds to a time point where interfering components from the matrix are eluting and causing ion suppression.[4]

dot

Caption: Workflow for a post-column infusion experiment.

Question 2: My post-column infusion experiment confirmed ion suppression co-eluting with my analyte. What are my immediate options to mitigate this?

Answer: Once you've identified the problem, you can employ several strategies, focusing on either chromatographic separation or sample preparation.

1. Chromatographic Optimization: The goal is to separate the Amisulpride-d5 N-Oxide peak from the interfering matrix components.[4]

  • Modify the Gradient: A shallower gradient can increase the separation between your analyte and the interfering peaks. Experiment with different gradient profiles to shift the retention time of Amisulpride-d5 N-Oxide away from the suppression zone.

  • Change the Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. This can alter the selectivity of your separation and resolve the co-elution.

  • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography systems provide significantly better resolution than traditional HPLC, which can be very effective at separating analytes from matrix interferences.[12]

2. Enhance Sample Preparation: The most effective way to combat ion suppression is to remove the interfering components before they reach the LC-MS system.[13]

  • Switch from Protein Precipitation (PPT) to a More Rigorous Technique: While PPT is fast, it's often not very clean. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a much cleaner sample extract, significantly reducing matrix effects.[2][10]

Sample Preparation Technique Relative Cleanliness Potential for Ion Suppression
Protein Precipitation (PPT)LowHigh
Liquid-Liquid Extraction (LLE)Medium-HighMedium-Low
Solid-Phase Extraction (SPE)HighLow

Question 3: I am using a stable isotope-labeled internal standard (SIL-IS). Shouldn't that compensate for ion suppression?

Answer: Yes, a SIL-IS is the best tool to compensate for matrix effects.[4][14] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it should experience the same degree of ion suppression, allowing for accurate quantification through the analyte-to-IS ratio.[2][15]

However, there are caveats:

  • Chromatographic Separation of Analyte and IS: With high-resolution chromatography (UPLC/UHPLC), it's possible for the deuterated internal standard (Amisulpride-d5 N-Oxide) to have a slightly different retention time than the native analyte.[16] If this separation is significant enough to move one peak out of the narrow zone of ion suppression while the other remains in it, the compensation will be inaccurate.

  • High Concentration of IS: An excessively high concentration of the internal standard can itself contribute to ion suppression, affecting the analyte signal.[4] It's crucial to optimize the concentration of the IS.

Even with a SIL-IS, it is best practice to minimize ion suppression to ensure the most robust and sensitive assay. A SIL-IS can sometimes mask underlying issues with the method, such as poor recovery or instability.[17]

Preventative Strategies: Building a Robust Method from the Start

Proactive method development is key to avoiding the pitfalls of ion suppression.

  • Thorough Sample Cleanup: Invest time in developing a selective sample preparation method. SPE, with its ability to use different sorbents and elution solvents, offers a high degree of flexibility and cleanup efficiency.[2]

  • Optimize Chromatography: Aim for baseline separation of your analyte from the major matrix components, especially the early-eluting salts and late-eluting phospholipids.[10]

  • Consider the Ionization Source: Electrospray ionization (ESI) is generally more prone to ion suppression than atmospheric pressure chemical ionization (APCI).[5] If your analyte is amenable to APCI, this could be a viable alternative.

  • Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[4][18] However, this may compromise the limit of quantification for trace-level analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of ion suppression in plasma samples? A1: Phospholipids are a major cause of ion suppression in plasma.[6] They are abundant and tend to elute in the middle of a typical reversed-phase chromatographic run, a region where many drug molecules also elute. Salts and proteins are other significant contributors.[1][7]

Q2: Can the choice of anticoagulant in blood collection tubes affect ion suppression? A2: Yes, different anticoagulants can have varying effects. For instance, some studies have shown that heparin-containing tubes can introduce polymers that cause ion suppression.[19] It is important to assess matrix effects with the specific type of collection tube that will be used for study samples.

Q3: What is the difference between ion suppression and ion enhancement? A3: Both are types of matrix effects. Ion suppression leads to a decreased analyte signal, while ion enhancement results in an increased signal.[2] Both phenomena can negatively impact the accuracy of quantification. Ion suppression is the more commonly encountered issue.[4][20]

Q4: Can my LC system itself contribute to ion suppression? A4: In some cases, yes. For certain analytes that can chelate metals, interactions with the stainless steel components of the HPLC, such as the column frit and housing, can form metal salts that contribute to ion suppression.[21] In such specific cases, using metal-free or PEEK-lined columns and tubing can be beneficial.

dot

Troubleshooting_Logic cluster_solutions Mitigation Strategies start Low/Variable Signal for Amisulpride-d5 N-Oxide confirm_suppression Perform Post-Column Infusion Experiment start->confirm_suppression no_suppression Investigate Other Causes: - Instrument Sensitivity - Sample Degradation - Poor Recovery confirm_suppression->no_suppression No Signal Dip suppression_confirmed Ion Suppression Confirmed confirm_suppression->suppression_confirmed Signal Dip Observed chromatography Optimize Chromatography - Modify Gradient - Change Column suppression_confirmed->chromatography sample_prep Improve Sample Prep - Switch to SPE/LLE - Dilute Sample suppression_confirmed->sample_prep is_check Verify IS Performance - Check for co-elution - Optimize concentration suppression_confirmed->is_check end Achieve Robust & Reliable Assay chromatography->end sample_prep->end is_check->end

Caption: Decision tree for troubleshooting ion suppression.

References

  • Ion Suppression in LC–MS–MS — A Case Study. (2014). LCGC. Retrieved from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). LCGC International. Retrieved from [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041–1044. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Amisulpride - Mechanism of Action and Psychopharmacology. (2020). Psych Scene Hub. Retrieved from [Link]

  • Caccia, S. (2002). A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers. Human Psychopharmacology, 17(1), 1–13. Retrieved from [Link]

  • Chen, Y. L., et al. (2021). Using matrix-induced ion suppression combined with LC-MS/MS for quantification of trimethylamine-N-oxide, choline, carnitine and acetylcarnitine in dried blood spot samples. Analytica Chimica Acta, 1152, 338214. Retrieved from [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Amisulpride. (2021). In Stahl's Essential Psychopharmacology: Prescriber's Guide (7th ed.). Cambridge University Press. Retrieved from [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (n.d.). LCGC International. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Bregy, L., et al. (2022). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. Retrieved from [Link]

  • Gao, H., & Liu, G. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1109–1111. Retrieved from [Link]

  • Fu, X., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry. Retrieved from [Link]

  • Warrington, S., et al. (2019). Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers. Clinical Pharmacology in Drug Development, 8(8), 1055-1062. Retrieved from [Link]

  • Amisulpride. (n.d.). Wikipedia. Retrieved from [Link]

  • Fu, X., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. Retrieved from [Link]

  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved from [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407. Retrieved from [Link]

  • van der Laan, T., et al. (2024). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. Retrieved from [Link]

  • C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects in the LC-MS/MS Analysis of Amisulpride N-Oxide Using a Deuterated Internal Standard in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bioanalysis of Amisulpride N-Oxide in urine. This document is designed for researchers, scientists, and drug development professionals who are utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and encountering challenges related to the complex urinary matrix. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to diagnose, troubleshoot, and ultimately overcome matrix effects, ensuring the generation of robust and reliable data.

Urine is a notoriously challenging biological matrix for quantitative analysis due to its high and variable concentrations of salts, urea, creatinine, and other endogenous substances.[1] These components can significantly interfere with the ionization of target analytes in the mass spectrometer's source, a phenomenon known as a matrix effect.[2][3] This can lead to either ion suppression (signal loss) or ion enhancement (signal increase), both of which compromise data accuracy, precision, and sensitivity.[4][5]

This guide will provide a series of frequently asked questions (FAQs) and detailed troubleshooting protocols specifically tailored to the analysis of Amisulpride N-Oxide and its deuterated internal standard, Amisulpride-d5 N-Oxide.

Part 1: Foundational FAQs - Understanding the Core Challenges

This section addresses fundamental concepts that are crucial for diagnosing issues in your assay.

Q1: What exactly are matrix effects and why are they a major concern in my urine analysis?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[6] In electrospray ionization (ESI), which is commonly used in LC-MS/MS, the analyte must be ionized in the gas phase to be detected. Co-eluting matrix components can disrupt this process in several ways:

  • Ion Suppression: This is the more common effect. Endogenous materials can compete with the analyte for ionization, change the surface tension and viscosity of the ESI droplets, or co-precipitate with the analyte, ultimately reducing the number of charged analyte ions that reach the detector.

  • Ion Enhancement: Less frequently, some matrix components can actually improve the ionization efficiency of the analyte, leading to an artificially high signal.

Urine is a complex matrix containing high levels of organic and inorganic substances like urea and salts that are known to cause these effects. This variability between samples from different subjects can lead to poor reproducibility and inaccurate quantification if not properly managed.[1]

Q2: I'm using Amisulpride-d5 N-Oxide as a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for matrix effects?

A: Ideally, yes. A SIL-IS is the gold standard for correcting matrix effects because it is chemically identical to the analyte and should, in theory, co-elute and experience the same ionization suppression or enhancement.[7] However, perfect correction is not always guaranteed, especially with deuterated standards.

A critical issue can be chromatographic shifting . The substitution of hydrogen with deuterium can slightly alter the compound's polarity, sometimes causing the SIL-IS to elute slightly earlier or later than the native analyte.[8][9] If this separation occurs in a region where the matrix effect is not uniform, the analyte and the IS will experience different degrees of ion suppression or enhancement.[9] This "differential matrix effect" undermines the corrective power of the IS and leads to inaccurate results. Therefore, it is crucial to verify that the analyte and IS peaks are co-eluting and that the matrix effect is consistent across the integrated peak width.

Q3: What are the first signs that matrix effects are compromising my assay's performance?

A: The primary indicators are poor accuracy and precision in your quality control (QC) samples, especially at the low QC (LQC) level. Other signs include:

  • High variability in the internal standard peak area across a batch of samples from different sources.

  • Non-linear calibration curves, particularly if using a different matrix for standards than for the study samples.

  • Inconsistent results when re-analyzing incurred samples, a key validation parameter outlined by regulatory bodies like the FDA and EMA.[10][11]

Part 2: Troubleshooting Guide - From Diagnosis to Solution

This section is structured to help you systematically identify and resolve specific problems you may encounter during your experiments.

Q4: My QC sample results are inaccurate and imprecise. How do I definitively prove a matrix effect is the cause?

A: To quantify the impact of the matrix, you must perform a quantitative matrix effect assessment , often referred to as a post-extraction spike experiment. This experiment isolates the effect of the matrix on the analyte's signal by comparing the response of an analyte spiked into an extracted blank matrix with its response in a clean solvent. This is a critical step in bioanalytical method validation as required by regulatory agencies.[6][12]

The key metric is the Matrix Factor (MF) , which is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF of 1.0 indicates no matrix effect. An MF < 1.0 indicates ion suppression, and an MF > 1.0 indicates ion enhancement. The Internal Standard-normalized MF should also be calculated to assess the ability of the IS to compensate for the effect.

See Protocol 1 for a detailed, step-by-step guide to performing this assessment.

Calculated Value Formula Interpretation Acceptance Criteria (Typical)
Matrix Factor (MF) Mean Peak Area (Set B) / Mean Peak Area (Set A)Measures the absolute matrix effect on the analyte.Varies; focus is on IS-normalized MF.
IS Matrix Factor (IS-MF) Mean IS Peak Area (Set B) / Mean IS Peak Area (Set C)Measures the absolute matrix effect on the internal standard.Varies; should be similar to analyte MF.
IS-Normalized MF MF / IS-MFMeasures the residual matrix effect after correction by the IS. This is the most critical value.0.85 to 1.15
Precision (%CV) StDev(IS-Normalized MF) / Mean(IS-Normalized MF) * 100Measures the variability of the matrix effect across different sources of matrix.≤ 15%

Table 1: Interpretation of Quantitative Matrix Effect Data.

Q5: I suspect significant ion suppression is reducing my assay's sensitivity. How can I identify where in the chromatogram this suppression is occurring?

A: The most effective way to visualize regions of ion suppression or enhancement is through a post-column infusion experiment . In this setup, a constant flow of your analyte and internal standard solution is infused into the mass spectrometer after the analytical column. You then inject an extracted blank urine sample onto the column.

As the endogenous components from the urine elute, they will mix with the constant stream of the analyte. If these components cause ion suppression, you will see a dip in the otherwise stable analyte signal baseline. If they cause enhancement, you will see a rise. This provides a map of "suppression zones" in your chromatogram. The goal is to adjust your chromatography so that your Amisulpride N-Oxide and Amisulpride-d5 N-Oxide peaks elute in a "clean" region, away from these zones of suppression.

See Protocol 2 for a detailed guide on setting up this experiment.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System Injector Injector (Blank Urine Extract) Column Analytical Column Injector->Column Mobile Phase Tee Mixing Tee Column->Tee SyringePump Syringe Pump (Analyte + IS Solution) SyringePump->Tee MS Mass Spectrometer Tee->MS Combined Flow MitigationStrategy cluster_Strategies Mitigation Strategies Start Matrix Effect Confirmed SamplePrep 1. Improve Sample Preparation Start->SamplePrep Remove Interferences Chroma 2. Optimize Chromatography Start->Chroma Separate Analyte from Interferences Dilution 3. Dilute The Sample Start->Dilution Reduce Concentration of Interferences Result Robust & Accurate Assay SamplePrep->Result Chroma->Result Dilution->Result

Caption: Core strategies for mitigating matrix effects.

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis. [13]A simple "dilute-and-shoot" method is often insufficient for urine.

    • Solid-Phase Extraction (SPE): This is a highly effective technique. For Amisulpride N-Oxide, which is a polar compound, a mixed-mode or polymeric reversed-phase sorbent can be used to retain the analyte while allowing highly polar interferences like salts and urea to be washed away. See Protocol 3 for a sample SPE workflow.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective. You would optimize the pH and organic solvent to selectively extract your analyte, leaving many endogenous components behind in the aqueous phase.

  • Optimize Chromatography: If interferences cannot be fully removed, separate them from your analyte chromatographically. [7] * Modify the Gradient: Increase the ramp time of your organic mobile phase to improve the separation of early-eluting polar interferences.

    • Change Column Chemistry: Switching to a column with a different stationary phase (e.g., HILIC, or a phenyl-hexyl instead of a C18) can alter the elution profile of interferences relative to your analyte.

  • Dilute the Sample: A straightforward approach is to dilute the urine sample with water or mobile phase. [14]This reduces the concentration of all matrix components. However, this strategy is only viable if your assay has sufficient sensitivity to measure the diluted analyte, especially at the lower limit of quantitation (LLOQ). [14]

Part 3: Key Experimental Protocols

These protocols provide a framework for the experiments discussed. Always validate these procedures within your own laboratory.

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantify the degree of ion suppression or enhancement on Amisulpride N-Oxide and the corrective ability of Amisulpride-d5 N-Oxide.

Procedure:

  • Prepare Three Sample Sets: Prepare at least 6 replicates for each set at both a low and high concentration level.

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank urine from at least six different sources through your entire sample preparation procedure. In the final step, spike the extracted matrix with the analyte and IS to the same final concentration as Set A.

    • Set C (Extracted Blank + IS): Process the same blank urine samples as in Set B. In the final step, spike only the IS into the extracted matrix.

  • Analysis: Analyze all samples using your LC-MS/MS method.

  • Calculation: Record the peak areas for the analyte and IS in all samples. Use the formulas in Table 1 to calculate the Matrix Factor, IS-Normalized MF, and precision (%CV).

Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

Objective: To identify retention time regions where co-eluting matrix components cause ion suppression or enhancement.

Procedure:

  • Setup:

    • Prepare a solution of Amisulpride N-Oxide and Amisulpride-d5 N-Oxide in your mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50-100 ng/mL).

    • Using a syringe pump and a T-junction, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer inlet (see diagram above).

  • Sample Preparation: Extract a pooled blank urine sample using your established method.

  • Analysis:

    • Begin infusing the analyte/IS solution and acquire data on the mass spectrometer, monitoring the specific MRM transitions. You should observe a stable baseline signal.

    • Inject the extracted blank urine sample onto the LC column and run your standard chromatographic method.

  • Interpretation: Monitor the baseline of the infused analyte/IS signal. A significant dip indicates a region of ion suppression. A rise indicates enhancement. Compare the retention time of your analyte with these regions to assess the risk of matrix effects.

Protocol 3: Example Solid-Phase Extraction (SPE) Protocol for Urine

Objective: To clean up urine samples and reduce matrix interferences prior to LC-MS/MS analysis. This is a starting point and must be optimized.

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample (e.g., 0.5 mL) to remove particulates. Dilute the supernatant 1:1 with an acidic solution (e.g., 2% phosphoric acid) to ensure the analyte is ionized.

  • SPE Cartridge Conditioning: Use a mixed-mode cation exchange or a polymeric reversed-phase SPE cartridge. Condition the cartridge sequentially with methanol (1 mL) followed by equilibration with water (1 mL) and finally the pre-treatment solution (1 mL).

  • Load Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash: This is a critical step.

    • Wash 1: Use an acidic wash (e.g., 1 mL of 2% formic acid) to remove neutral and acidic interferences.

    • Wash 2: Use an organic wash (e.g., 1 mL of 20% methanol in water) to remove less polar interferences while retaining the analyte.

  • Elute: Elute the Amisulpride N-Oxide and IS with a basic organic solvent (e.g., 1 mL of 5% ammonium hydroxide in methanol). The base neutralizes the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in your initial mobile phase for injection.

References

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. [Link]

  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry | Request PDF. (n.d.). ResearchGate. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? - Batavia Biosciences. (n.d.). Batavia Biosciences. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. (n.d.). International Journal of MediPharm Research. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI. (n.d.). MDPI. [Link]

  • Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - Dove Medical Press. (2019, December 2). Dove Medical Press. [Link]

  • Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Outsourced Pharma. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.). European Medicines Agency. [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). European Medicines Agency. [Link]

  • Stability indicating ultra performance liquid chromatographic method for assay and content uniformity study of amisulpride in pharmaceutical dosage form - ResearchGate. (2025, August 5). ResearchGate. [Link]

  • Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure | Journal of Analytical Toxicology | Oxford Academic. (n.d.). Oxford Academic. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Resolve Mass Spectrometry. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (n.d.). European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24). International Council for Harmonisation. [Link]

  • FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. (n.d.). PharmaCompass. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). VelaLabs. [Link]

  • Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations - ResearchGate. (2020, April 23). ResearchGate. [Link]

  • Quantitative determination of amisulpride in rat plasma by HPLC-MS/MS - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Optimizing MS/MS Transitions for Amisulpride-d5 N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the optimization of Multiple Reaction Monitoring (MRM) transitions for Amisulpride-d5 N-Oxide. This document is designed for researchers, analytical scientists, and drug development professionals who utilize LC-MS/MS for quantitative bioanalysis. Here, we provide in-depth, experience-driven guidance, detailed protocols, and troubleshooting solutions to ensure the development of a robust, sensitive, and reliable analytical method.

Introduction: The Role and Challenges of Amisulpride-d5 N-Oxide Analysis

Amisulpride-d5 N-Oxide is the deuterated stable isotope-labeled internal standard (SIL-IS) for Amisulpride N-oxide, a key metabolite of the atypical antipsychotic drug Amisulpride.[1][2] In quantitative LC-MS/MS assays, a SIL-IS is considered the gold standard for correcting variations in sample preparation, matrix effects, and instrument response.[3][4]

However, N-oxide compounds present unique analytical challenges. Their inherent chemical and thermal instability can lead to in-source fragmentation (the breakdown of the molecule before MS/MS analysis), complicating precursor ion selection and compromising assay accuracy.[5] This guide will walk you through a systematic approach to overcome these challenges and develop a validated, high-performance MRM method.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses common initial questions and establishes the scientific basis for our optimization strategy.

Q1: What are the expected precursor ions for Amisulpride-d5 N-Oxide?

Answer: In positive electrospray ionization (ESI+), the primary precursor ion will be the protonated molecule, [M+H]⁺. Based on its molecular formula (C₁₇H₂₂D₅N₃O₅S), the theoretical monoisotopic mass is approximately 390.20 Da. Therefore, you should target a precursor ion of m/z 391.21 .

It is also prudent to check for potential adducts, especially sodium ([M+Na]⁺ at m/z 413.19) and potassium ([M+K]⁺ at m/z 429.16), although protonated species are typically favored when using mobile phases with acidic modifiers like formic acid.

Species Formula Theoretical m/z
Protonated Molecule [C₁₇H₂₂D₅N₃O₅S+H]⁺ 391.21
Sodium Adduct[C₁₇H₂₂D₅N₃O₅S+Na]⁺413.19
Potassium Adduct[C₁₇H₂₂D₅N₃O₅S+K]⁺429.16

Table 1: Theoretical m/z values for Amisulpride-d5 N-Oxide precursor ions.

Q2: What are the characteristic fragmentation pathways for N-oxides?

Answer: The most characteristic fragmentation pathway for protonated N-oxides is the neutral loss of the oxygen atom from the N-O bond, represented as [M+H - 16]⁺.[5] Another common fragmentation is the loss of a hydroxyl radical ([M+H - 17]⁺).[6] For Amisulpride-d5 N-Oxide, this would result in a product ion at m/z 375.21, which corresponds to the protonated form of Amisulpride-d5.

Beyond this primary loss, further fragmentation will occur on the core Amisulpride structure. Published methods for Amisulpride and its deuterated analog (Amisulpride-d5) show a common transition of m/z 370.1 → 242.1 and 375.1 → 242.1, respectively.[7][8] This indicates that the fragment at m/z 242.1 is a stable and intense product ion derived from the core molecule after the initial loss.

Therefore, a logical starting point for Amisulpride-d5 N-Oxide is to investigate transitions that first involve the loss of oxygen and then produce fragments characteristic of the Amisulpride-d5 backbone.

Q3: How can I minimize in-source fragmentation of the N-oxide?

Answer: In-source fragmentation, or collision-induced dissociation (CID) that occurs in the atmospheric pressure interface of the mass spectrometer, is a significant issue for labile molecules like N-oxides.[9] It is often thermally induced.[5] This can deplete the abundance of your intended precursor ion, leading to reduced sensitivity.

To minimize this effect:

  • Optimize Source Temperatures: Reduce the ion source gas temperature and capillary/transfer tube temperature. A systematic evaluation is necessary, as lower temperatures can also reduce desolvation efficiency.

  • Adjust Cone/Nozzle Voltage: Lowering the cone voltage (or equivalent parameter, e.g., fragmentor voltage) reduces the energy imparted to the ions as they enter the vacuum region, thereby minimizing unintended fragmentation.

  • Gentle Ionization: Ensure ESI parameters (e.g., spray voltage, gas flows) are set for stable and efficient ionization without being overly energetic.

Part 2: The MS/MS Optimization Workflow

A successful method development process is systematic.[10] This section provides a step-by-step protocol for optimizing the MRM transitions for Amisulpride-d5 N-Oxide.

OptimizationWorkflow A Prepare 1 µg/mL Standard Solution B Infuse Solution (e.g., 5-10 µL/min) A->B C Perform Q1 Scan to Confirm [M+H]+ at m/z 391.2 B->C D Perform Product Ion Scan on m/z 391.2 C->D E Select 2-3 Abundant & Specific Product Ions D->E F Create MRM Method with Selected Transitions E->F G Optimize Collision Energy (CE) for Each Transition F->G H Optimize Source Parameters (Temp, Voltages) G->H I Finalize MRM Method H->I J Verify in Presence of Matrix I->J

Figure 1: Systematic workflow for MS/MS transition optimization.
Experimental Protocol: Step-by-Step MRM Optimization

1. Preparation of Standard Solution:

  • Prepare a stock solution of Amisulpride-d5 N-Oxide in a suitable solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL.
  • Dilute the stock solution to a working concentration of approximately 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% formic acid. This mimics a typical LC mobile phase.

2. Infusion and Precursor Identification:

  • Set up a direct infusion of the working solution into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
  • Perform a full scan in Q1 (e.g., from m/z 100-500) in positive ion mode.
  • Action: Confirm the presence of the target precursor ion [M+H]⁺ at m/z 391.2. If the signal is weak, check for adducts or potential in-source decay to m/z 375.2 (Amisulpride-d5).

3. Product Ion Identification:

  • Set the instrument to Product Ion Scan (or MS2) mode, selecting m/z 391.2 as the precursor.
  • Acquire a product ion spectrum over a range of collision energies (e.g., a ramp from 10 to 50 eV) to see all potential fragments.
  • Action: Identify the most intense and stable product ions. Key ions to look for are:
  • m/z 375.2: Corresponding to the loss of oxygen ([M+H-16]⁺). This is a highly specific loss for an N-oxide.
  • m/z 242.1: A known, stable fragment of the Amisulpride core structure.[7][8]
  • Other structurally significant fragments. Avoid very low mass ions (e.g., < m/z 100) as they are more prone to background interference.

4. MRM Transition Optimization:

  • Create a new MRM method with the candidate transitions. For Amisulpride-d5 N-Oxide, start with:
  • 391.2 → 375.2 (Quantifier)
  • 391.2 → 242.1 (Qualifier)
  • For each transition, perform a collision energy (CE) optimization experiment. This involves analyzing the compound while the instrument automatically ramps the CE for that specific transition.
  • Action: Select the CE value that produces the highest intensity for each product ion. The optimal CE will likely be different for each transition.

Example Optimized Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Role Optimized CE (eV)
Amisulpride-d5 N-Oxide391.2375.2QuantifierValue determined experimentally
Amisulpride-d5 N-Oxide391.2242.1QualifierValue determined experimentally

Table 2: Template for summarizing final optimized MRM transitions.

Part 3: Troubleshooting Guide

This section provides solutions to specific issues that may arise during method development.

Troubleshooting Start Problem: Weak or Unstable Signal CheckInfusion Is infusion stable? (Syringe pump, tubing) Start->CheckInfusion CheckSource Is in-source fragmentation observed? CheckInfusion->CheckSource Yes FixInfusion Solution: Check for leaks, bubbles. Ensure steady flow. CheckInfusion->FixInfusion No CheckChem Is standard solution correctly prepared? CheckSource->CheckChem No FixSource Solution: Lower source temp. Lower cone voltage. CheckSource->FixSource Yes FixChem Solution: Remake standard. Verify solvent/pH. CheckChem->FixChem No End Problem Resolved CheckChem->End Yes, consult instrument specialist FixInfusion->End FixSource->End FixChem->End

Figure 2: Decision tree for troubleshooting a weak or unstable signal.
Q: I can't find my precursor ion at m/z 391.2, but I see a large peak at m/z 375.2.

A: This is a classic sign of significant in-source fragmentation. The N-oxide is losing its oxygen atom before it even reaches the first quadrupole for selection.

  • Immediate Action: Systematically decrease the cone/nozzle voltage and the ion source temperature. Monitor the ratio of m/z 391.2 to 375.2 in your Q1 scan. Your goal is to maximize the intensity of m/z 391.2.

  • Causality: High temperatures can cause thermal degradation of the N-oxide, while high voltages impart excess energy, causing fragmentation.[5] By creating "softer" ionization conditions, you preserve the intact precursor ion.

Q: My quantifier (391.2 → 375.2) and qualifier (391.2 → 242.1) transitions have very different optimal collision energies. Is this normal?

A: Yes, this is completely normal and expected.

  • Explanation: Collision energy is the energy required to induce a specific fragmentation. The transition 391.2 → 375.2 involves breaking the relatively weak N-O bond, which typically requires lower energy. The transition 391.2 → 242.1 requires breaking the N-O bond and subsequently fragmenting the core Amisulpride-d5 structure to produce the m/z 242.1 ion. This multi-step fragmentation requires more energy.

  • Action: Trust your empirical data. Use the distinct optimal collision energy for each MRM transition in your final method. Modern triple quadrupole instruments are designed to switch these voltages rapidly between transitions.

Q: When analyzing biological samples, the signal for Amisulpride-d5 N-Oxide is much lower than in a clean solution. What's happening?

A: This strongly suggests matrix effects, specifically ion suppression. Components from the biological matrix (e.g., salts, phospholipids) co-elute with your analyte and interfere with the ionization process in the source, reducing the number of ions that reach the detector.

  • Solution 1 - Chromatographic Separation: The most effective solution is to improve your liquid chromatography (LC) method. Develop a gradient that effectively separates Amisulpride-d5 N-Oxide from the bulk of the matrix components.

  • Solution 2 - Sample Preparation: Enhance your sample clean-up procedure. If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner final extract.

  • Verification: The use of a stable isotope-labeled internal standard like Amisulpride-d5 N-Oxide is designed to compensate for this.[3] If the non-deuterated analyte (Amisulpride N-Oxide) signal is suppressed to the same degree, your calculated concentration ratios should remain accurate. However, severe suppression can impact the limits of detection and quantification.

References

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Available at: [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]

  • Racha, V. R., et al. (2015). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. National Institutes of Health. Available at: [Link]

  • Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Available at: [Link]

  • ResearchGate. (2004). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Available at: [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ResearchGate. (2018). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. Available at: [Link]

  • Cheng, W. L., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • ResearchGate. (2015). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Available at: [Link]

  • Xu, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. Available at: [Link]

  • CompTox Chemicals Dashboard. 4-Amino-N-((1-ethyl-1-oxido-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide. U.S. Environmental Protection Agency. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. Available at: [Link]

  • LCGC International. Tips for Successful GC–MS Tuning and Optimization. Available at: [Link]

  • MDPI. (2023). A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. Available at: [Link]

  • LinkedIn. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available at: [Link]

  • Waters Corporation. Mass Spectrometry Quantitation and Calibration. Available at: [Link]

  • ChemRxiv. (2024). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. Available at: [Link]

  • CONICET. A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion. Available at: [Link]

  • SciSpace. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Available at: [Link]

  • Spectroscopy Online. (2024). A Comparison of Two Microwave Digestion Systems for Analyzing Biological Tissues for As, Cd, Pb, and Hg, by ICP–MS/MS. Available at: [Link]

  • ResearchGate. (2016). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Harvard Apparatus. (2011). LC-MS Instrument Calibration. Available at: [Link]

  • ANTISEL. (2023). Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and. Available at: [Link]

  • Ann Lab Med. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Available at: [Link]

  • ResearchGate. (2018). USFDA. Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Available at: [Link]

  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]

  • West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). Liquid Chromatographic Method Development and Validation for Estimation of Amisulpride in Pharmaceutical Dosage Form. Available at: [Link]

  • Element Lab Solutions. Hidden Problems in your LCMS data?. Available at: [Link]

  • MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. Available at: [Link]

Sources

Reducing back-conversion of Amisulpride N-Oxide during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the bioanalysis of Amisulpride N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the back-conversion of Amisulpride N-Oxide to its parent drug, Amisulpride, during sample preparation and analysis. Ensuring the stability of this critical metabolite is paramount for accurate pharmacokinetic and toxicokinetic assessments.

Introduction: The Challenge of N-Oxide Stability

Amisulpride N-Oxide is a metabolite of the atypical antipsychotic drug Amisulpride.[1][2] Like many N-oxide metabolites, it is susceptible to in vitro reduction back to its parent tertiary amine, Amisulpride.[3] This back-conversion can lead to an overestimation of the parent drug's concentration and an underestimation of the metabolite's, thereby compromising the integrity of clinical and preclinical data. The N-O bond is polar and can be susceptible to chemical and enzymatic reduction.[4] This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to maintain the stability of Amisulpride N-Oxide throughout the entire analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What is Amisulpride N-Oxide back-conversion and why is it a concern?

Back-conversion is the chemical reduction of the Amisulpride N-Oxide metabolite back to the parent drug, Amisulpride. This is a significant issue in bioanalysis because it can artificially inflate the measured concentration of Amisulpride while decreasing the measured concentration of the N-oxide metabolite. Regulatory bodies, such as the European Medicines Agency (EMA), recognize the potential instability of N-oxides and require that the possibility of back-conversion be evaluated during bioanalytical method validation.[5]

Q2: What are the primary factors that promote the back-conversion of Amisulpride N-Oxide?

The stability of N-oxide metabolites is influenced by several factors. For a robust LC-MS/MS method, it is important to control the following:[3]

  • Temperature: Elevated temperatures during sample collection, processing, and storage can accelerate the rate of chemical reactions, including the reduction of the N-oxide.

  • pH: While specific data for Amisulpride N-Oxide is limited, N-oxides are generally more stable at neutral or near-neutral pH. Highly acidic or alkaline conditions can promote degradation.

  • Presence of Reducing Agents: Biological matrices like plasma and urine contain endogenous reducing agents (e.g., thiols like glutathione) that can chemically reduce the N-oxide.[6][7]

  • Sample Matrix Integrity (Hemolysis): Hemolysis, the rupture of red blood cells, releases cellular components, including heme, which can mediate oxidative or reductive processes. One study demonstrated that hemolysis can impact the stability of other amine metabolites.[8]

  • LC-MS/MS Source Conditions: While not strictly a sample preparation issue, high temperatures and energetic conditions within the mass spectrometer's ion source can cause in-source conversion (fragmentation) of the N-oxide to the parent drug.[9]

Q3: Can I use antioxidants to prevent back-conversion?

Yes, the use of antioxidants can be an effective strategy. Antioxidants work by preferentially reacting with reducing agents in the sample matrix, thereby sparing the N-oxide. A case study on an unstable N-desethyl metabolite demonstrated that treatment with the antioxidant ascorbic acid was effective in stabilizing the metabolite in hemolyzed plasma.[8] Common antioxidants used in bioanalysis include ascorbic acid (Vitamin C) and sodium metabisulfite.[10][11] However, it is crucial to validate their use, as they can potentially interfere with the assay or the stability of other analytes.

Q4: My validation results for Amisulpride are stable. Does this mean the N-Oxide is also stable?

Not necessarily. The parent drug, Amisulpride, has been shown to be stable in human plasma through multiple freeze-thaw cycles and for extended periods at room temperature and frozen (-30°C).[1][12] However, the N-O bond in the metabolite introduces a different chemical functionality that is more susceptible to reduction. Therefore, the stability of Amisulpride N-Oxide must be independently and thoroughly evaluated as per regulatory guidelines.[5]

Troubleshooting Guide: Minimizing Amisulpride N-Oxide Back-Conversion

This section provides detailed protocols and explanations to address instability issues at each stage of the bioanalytical process.

Issue 1: Analyte Instability During Sample Collection and Handling
  • Causality: The period immediately following sample collection is critical. Endogenous enzymatic activity and chemical reduction can occur rapidly at room temperature. Hemolysis during collection can also introduce instability factors.[8]

  • Troubleshooting Protocol:

    • Rapid Cooling: Immediately place blood collection tubes on ice after venipuncture.

    • Prompt Centrifugation: Centrifuge blood samples as soon as possible (ideally within 30 minutes) at a low temperature (e.g., 4°C) to separate plasma.

    • Visual Inspection for Hemolysis: Visually inspect the resulting plasma for any pink or red discoloration indicative of hemolysis. If samples are hemolyzed, their stability should be carefully scrutinized, and if possible, fresh samples should be requested.

    • Immediate Freezing: Transfer the plasma to appropriately labeled polypropylene tubes and freeze immediately at -70°C or lower. Studies on other unstable metabolites have shown that storage at -50°C or below can significantly improve stability compared to -20°C.[8]

Issue 2: Back-Conversion During Sample Preparation and Extraction
  • Causality: The choice of extraction technique and solvents can significantly impact the stability of Amisulpride N-Oxide. Prolonged exposure to room temperature and certain organic solvents can facilitate the reduction reaction.

  • Recommended Workflow & Protocol:

    G cluster_pre Pre-Extraction cluster_extraction Protein Precipitation (PPT) cluster_post Post-Extraction Thaw Thaw Samples Rapidly on Ice Spike Spike with IS (Amisulpride-d5) Thaw->Spike Vortex Vortex Briefly (2-3 seconds) Spike->Vortex Add_ACN Add 3 volumes of ICE-COLD Acetonitrile Vortex->Add_ACN Vortex_PPT Vortex Vigorously (30-60 seconds) Add_ACN->Vortex_PPT Centrifuge Centrifuge at High Speed (>10,000 x g, 4°C, 10 min) Vortex_PPT->Centrifuge Transfer Transfer Supernatant to a Clean Plate/Vials Centrifuge->Transfer Evaporate Evaporate to Dryness (if required) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

    Sample Preparation Workflow

    Step-by-Step Protocol for Protein Precipitation:

    • Retrieve plasma samples from the freezer and thaw them rapidly in an ice bath. Maintain samples on ice throughout the procedure.

    • Spike the samples with the internal standard (Amisulpride-d5 is commonly used for Amisulpride analysis and is a suitable choice here).[1]

    • To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile . Acetonitrile is often preferred over methanol for N-oxide stability.

    • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

    • If necessary, evaporate the solvent and reconstitute in the initial mobile phase.

Issue 3: In-Source Conversion in the Mass Spectrometer
  • Causality: The high temperatures and voltages in the electrospray ionization (ESI) source can provide enough energy to break the N-O bond, causing the N-oxide to appear as the parent drug in the mass spectrum. This is a phenomenon known as in-source fragmentation or in-source decay.

  • Troubleshooting & Optimization:

    • Reduce Source Temperature: Lower the ion source temperature to the minimum required for adequate desolvation.

    • Optimize Cone/Fragmentor Voltage: Reduce the cone voltage (also known as fragmentor or declustering potential). High cone voltages are a primary cause of in-source fragmentation.[9][13]

    • Chromatographic Separation: Ensure baseline chromatographic separation between Amisulpride and Amisulpride N-Oxide. This is crucial because even with optimized source conditions, some level of in-source conversion might be unavoidable. If the peaks co-elute, any in-source conversion will be indistinguishable from authentic parent drug present in the sample.

Data Summary Tables

Table 1: Key Stability-Influencing Parameters and Recommendations

ParameterRisk Factor for Back-ConversionRecommended Mitigation StrategyRationale
Temperature High temperatures (>4°C) during processing and storage.Process samples on ice; store long-term at ≤ -70°C.Reduces the rate of chemical and enzymatic reduction.[8]
pH Strongly acidic or alkaline conditions.Maintain samples at physiological pH or use a neutral buffer if dilution is needed.N-oxides generally exhibit better stability in neutral or near-neutral conditions.[3]
Hemolysis Release of cellular components.Use proper phlebotomy techniques; visually inspect samples; validate method with hemolyzed matrix.Heme and other cellular components can mediate redox reactions.[8]
Reducing Agents Endogenous thiols (e.g., glutathione) in the biological matrix.Consider adding an antioxidant like ascorbic acid (validate concentration).Antioxidants are preferentially oxidized, protecting the N-oxide.[8]
Extraction Solvent Methanol may be less favorable than acetonitrile for some N-oxides.Use ice-cold acetonitrile for protein precipitation.Empirical evidence suggests better stability in acetonitrile for certain N-oxides.
MS Source High cone/fragmentor voltage and high source temperature.Minimize cone voltage and source temperature while maintaining sensitivity.Reduces the energy imparted to the ions, minimizing in-source fragmentation.[9][13]

Table 2: Stability of Amisulpride in Human Plasma (for reference)

Note: This data is for the parent drug, Amisulpride. Stability of the N-Oxide must be independently determined.

Stability TestConditionsDurationResult (% of Nominal Concentration)Reference
Bench-Top Room Temperature25 hours94.7% - 102.9%[1]
Freeze-Thaw 3 cycles (-30°C to RT)N/A99.0% - 104.0%[14]
Long-Term -30°C55 days93.2% - 103.3%[1]

Visualizing the Problem: Back-Conversion Pathway

G cluster_factors Contributing Factors Amisulpride_NO Amisulpride N-Oxide (Analyte of Interest) Amisulpride Amisulpride (Parent Drug) Amisulpride_NO->Amisulpride Back-Conversion (Reduction) Temp High Temp. pH Non-neutral pH Reducing_Agents Reducing Agents (e.g., Thiols) Hemolysis Hemolysis

Chemical back-conversion pathway

References

  • Mogili, R., Kanala, K., Challa, B. R., Chandu, B. R., & Bannoth, C. K. (2011). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Scientia Pharmaceutica, 79(3), 583–599.
  • Kudris, I. V., Skakun, N. N., Orlova, I. N., Libina, V. V., & Kulikov, A. U. (2011). Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection.
  • Majumdar, T. K. (2014). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Handbook of LC-MS Bioanalysis (pp. 481-492). John Wiley & Sons, Inc.
  • Titier, K., Pèhourcq, F., Moore, N., & Molimard, M. (2003). Quantitative determination of amisulpride in human plasma by high-performance liquid chromatography–mass spectrometry.
  • Wikipedia contributors. (2024, January 29). Nitrous oxide. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]

  • Dalvie, D., Kalgutkar, A. S., & O'Donnell, J. P. (2002). Selective reduction of N-oxides to amines: application to drug metabolism. Drug Metabolism and Disposition, 30(12), 1443–1449.
  • Miao, Z., Tan, M., Wells, E., & Unger, S. (2019). The Impact of Hemolysis on Stability of N-desethyloxybutynin in Human Plasma. Bioanalysis, 11(23), 2133–2144.
  • de Oliveira, G. A. R., da Silva, A. P., de Souza, J. R. R., & de Oliveira, E. B. (2020). Use of sodium metabisulfite and ascorbic acid as anti-browning agents in processed potatoes. Journal of Food Science and Technology, 57(7), 2576–2584.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. (EMA/CHMP/ICH/172948/2019).
  • King, S. B., & Feelisch, M. (2023). Nitric oxide and thiols: Chemical biology, signalling paradigms and vascular therapeutic potential. British Journal of Pharmacology, 180(2), 226-242.
  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657.
  • Christ, M. (2019, March 4). Re: Some advice about how to reduce the fragmentation in ESI mass spectrometry?
  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry.
  • L'Oreal. (2008). Stable ascorbic acid compositions. EP1940816A2.
  • Narlawar, R., & Karu, K. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(1), 1-26.
  • Popov, A. L., Savintseva, I. V., Popova, N. R., Shekunova, T. O., Ivanova, O. S., Shcherbakov, A. B., ... & Ivanov, V. K. (2019). PVP-stabilized tungsten oxide nanoparticles (WO3) nanoparticles cause hemolysis of human erythrocytes in a dose-dependent manner.
  • Murphy, M. E., & Sies, H. (1991). Contrasting effects of thiol-modulating agents on endothelial NO bioactivity.
  • Kudris, I. V., Skakun, N. N., Orlova, I. N., Libina, V. V., & Kulikov, A. U. (2011). Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection.
  • Kudris, I. V., Skakun, N. N., Orlova, I. N., Libina, V. V., & Kulikov, A. U. (2011). Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. PubMed Central.
  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (EMA/CVMP/QWP/709423/2022).
  • Dobrovolskaia, M. A., & McNeil, S. E. (2020). Hemolytic Activity of Nanoparticles as a Marker of Their Hemocompatibility. International Journal of Molecular Sciences, 21(24), 9575.
  • van de Merbel, N., Savoie, N., & Ohtsu, Y. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 431–439.
  • Goti, A., & Nencini, A. (2002). Oxidation of thiols by nitric oxide and nitrogen dioxide: synthetic utility and toxicological implications. The Journal of Organic Chemistry, 67(14), 4849-4852.
  • Aslam, M. (2022). Ascorbic Acid Mitigates the Sodium Metabisulphite Induced Neonatal Pathophysiology: Study Conducted in Rodents. Journal of Clinical Toxicology, 12(508), 1-6.
  • Reddy, D. N., & G, S. (2024). Fluorescent N-oxides: applications in bioimaging and sensing. Photochemical & Photobiological Sciences.
  • Community Manager. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn.
  • Fu, P. P., Xia, Q., & Lin, G. (2018). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 42(9), 624-631.
  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS Journal, 9(2), E117-E122.
  • Wang, Y., Li, Y., Wang, Y., & Zhang, X. (2023). In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis. Analyst, 148(10), 2296-2303.
  • Lasekan, O., & Abbas, K. (2012). Effectiveness of ascorbic acid and sodium metabisulfite as anti-browning agent and antioxidant on green coconut water (Cocos nucifera) subjected to elevated thermal processing. International Food Research Journal, 19(3), 1145.
  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites.
  • Lippi, G., Salvagno, G. L., Montagnana, M., Brocco, G., & Guidi, G. C. (2006). Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review.
  • Komori, Y., Hyun, J., Chiang, K., & Fukuto, J. M. (1995). The role of thiols in the apparent activation of rat brain nitric oxide synthase (NOS). The Journal of Biochemistry, 117(4), 923-927.
  • Dalvie, D., Kalgutkar, A. S., & O'Donnell, J. P. (2002). Selective reduction of N-oxides to amines: Application to drug metabolism.
  • Ramanathan, R., Su, A. D., Alvarez, N., Want, Y., & Korfmacher, W. A. (2003). Data-dependent neutral gain MS3: Toward automated identification of the N-Oxide functional group in drug metabolites. Journal of the American Society for Mass Spectrometry, 14(7), 739-749.
  • Gorczyca, A., Wesołowska, A., & Giebułtowicz, J. (2023). A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. Molecules, 28(9), 3737.
  • Liu, Y., Zhang, Y., Wang, Z., & Liu, J. (2023).
  • de Oliveira, G. A. R., da Silva, A. P., de Souza, J. R. R., & de Oliveira, E. B. (2020). Use of Sodium Metabisulphite and Ascorbic Acid to Control Browning in Ready-to-Eat Processed Potatoes during Prolonged Storage.
  • World Health Organization. (n.d.).
  • Committee for Proprietary Medicinal Products. (2003). Guideline on Stability Testing.
  • BenchChem. (2025). Amisulpride-d5 freeze-thaw and benchtop stability assessment in plasma.
  • BioPharma Services. (n.d.).
  • Gao, A. W., & Le, A. P. (2021). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry, 32(1), 199-207.
  • Mogili, R., Kanala, K., Challa, B. R., Chandu, B. R., & Bannoth, C. K. (2011). Development and validation of amisulpride in human plasma by HPLC coupled with tandem mass spectrometry and its application to a pharmacokinetic study. PubMed.
  • WuXi AppTec. (2021, March 3). Guidance Updated by U.S. FDA for Safety Testing of Drug Metabolites.
  • Chromatography Forum. (2015, January 19).

Sources

Technical Support Center: Troubleshooting Amisulpride-d5 N-Oxide Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recovering N-oxide metabolites (such as Amisulpride N-oxide) presents a dual challenge in bioanalysis: enhanced polarity and chemical instability .[1] Unlike the robust parent compound Amisulpride (pKa ~9.4), the N-oxide derivative exhibits significantly lower lipophilicity and a drastically reduced pKa (typically ~4.5 for tertiary amine N-oxides).[1]

Common failure modes include breakthrough on Mixed-Mode Cation Exchange (MCX) cartridges due to incorrect pH control, and in-process reduction (deoxygenation) where the N-oxide reverts to the parent amine, leading to under-estimation of the metabolite and over-estimation of the parent.

This guide provides a root-cause analysis and validated recovery protocols.

Part 1: Diagnostic Workflow

Before altering your method, determine if your issue is Chemical Instability (conversion) or Extraction Efficiency (loss).[1]

TroubleshootingTree Start START: Low Recovery of Amisulpride-d5 N-Oxide CheckParent Check Parent Amisulpride Signal: Is it abnormally high? Start->CheckParent YesHigh YES: Parent Signal Increased CheckParent->YesHigh Conversion NoNormal NO: Parent Signal Normal CheckParent->NoNormal Loss Instability ISSUE: Chemical Instability (N-Oxide Reduction) YesHigh->Instability Action1 Check Evaporation Temp (<40°C) Instability->Action1 Action2 Check Hemolysis in Plasma (Iron catalyzes reduction) Instability->Action2 CheckWaste Analyze SPE Load/Wash Steps: Is N-Oxide in waste? NoNormal->CheckWaste Breakthrough YES: Found in Waste CheckWaste->Breakthrough Suppression NO: Not in Waste CheckWaste->Suppression RetentionIssue ISSUE: Sorbent Breakthrough Breakthrough->RetentionIssue Action3 Adjust Load pH (Target pH 3.0) RetentionIssue->Action3 Action4 Switch Sorbent (HLB or WCX) RetentionIssue->Action4 MatrixIssue ISSUE: Ion Suppression Suppression->MatrixIssue

Figure 1: Diagnostic decision tree for isolating the root cause of poor N-oxide recovery.[1]

Part 2: Troubleshooting Guides (Q&A)

Category 1: Chemical Instability (The "Ghost Peak")[1]

Q: My N-oxide recovery is low, but the parent Amisulpride signal is higher than expected. What is happening?

A: You are likely observing Deoxygenation (Reduction) .[1] The N-O bond is thermally and chemically labile. Under stress, Amisulpride-d5 N-oxide loses its oxygen, reverting to Amisulpride-d5.[1] This creates a "negative bias" for the metabolite and a "positive bias" for the parent.

Key Triggers:

  • Thermal Stress: Nitrogen blow-down evaporation at temperatures >40°C can cleave the N-O bond [1].[1]

  • Hemolysis: Iron (Fe²⁺) released from ruptured red blood cells in hemolyzed plasma acts as a catalyst, reducing N-oxides back to amines [2].[1]

  • Acidic Methanol: While acidification aids retention, strong acids in methanol at room temperature can promote degradation.[1]

Corrective Protocol:

  • Temperature: Set evaporator temperature to <35°C .

  • Stabilization: If using hemolyzed plasma, add an antioxidant (e.g., Ascorbic Acid) immediately during sample preparation.

  • Solvent: Avoid leaving the N-oxide in acidic methanol for extended periods. Reconstitute immediately.

Category 2: Retention Failure (Breakthrough)

Q: I am using a standard MCX (Mixed-Mode Cation Exchange) method that works for Amisulpride. Why does the N-oxide break through?

A: This is a pKa Mismatch . Standard MCX protocols rely on the analyte being positively charged (protonated) during the loading and washing steps.

  • Amisulpride (Parent): pKa ~9.[1][2]4. It remains positively charged at neutral pH.[1]

  • Amisulpride N-Oxide: The N-oxidation of the tertiary amine drops the pKa significantly (typically to ~4.5).[1]

The Failure Mechanism: If you wash with 5% MeOH in water (neutral pH) or 100% MeOH, the N-oxide may be partially neutral (deprotonated) or simply too polar to be retained by the hydrophobic backbone of the sorbent.

Corrective Protocol:

  • Acidify Loading: Ensure the sample is acidified to pH 3.0 before loading to keep the N-oxide protonated [3].[1]

  • Eliminate 100% Organic Wash: Do not use a 100% Methanol wash on MCX.[1] The N-oxide is too polar and will elute.[1] Use a maximum of 30-40% Methanol in acidic water for the wash step.[1]

Category 3: Matrix Effects

Q: I have good extraction efficiency (verified by pre-spike vs. post-spike), but the signal is still weak. Why?

A: This is likely Ion Suppression from phospholipids.[1] N-oxides are polar and often elute early in Reversed-Phase LC (RPLC), typically in the "void volume" area where unretained salts and phospholipids elute.[1]

Corrective Protocol:

  • Chromatography: Use a column compatible with 100% aqueous conditions (e.g., T3 or Polar C18) to increase retention and separate the N-oxide from the suppression zone.

  • MRM Optimization: Ensure you are monitoring the specific transition for the N-oxide (M+16 mass shift) and that it is chromatographically resolved from the parent to prevent cross-talk from in-source fragmentation.[1]

Part 3: Optimized Experimental Protocols

Protocol A: Optimized SPE for Amisulpride N-Oxide

Recommended Sorbent: Polymeric Weak Cation Exchange (WCX) or Hydrophilic-Lipophilic Balance (HLB). Note: WCX is preferred over MCX because the N-oxide (pKa ~4.[1]5) is a weak base.[1][2]

StepReagent/ConditionMechanism
1.[1] Sample Pre-treatment 200 µL Plasma + 200 µL 2% Formic Acid (aq)Acidification ensures N-oxide is protonated (charged).[1]
2. Conditioning 1 mL Methanol followed by 1 mL WaterActivates sorbent ligands.
3.[1] Loading Load pre-treated sample (Gravity/Low Vacuum)Critical: Flow rate < 1 mL/min to allow interaction.
4. Wash 1 1 mL 2% Formic Acid in WaterRemoves proteins/salts.[1] Analyte retained by Ion Exchange.[1][3]
5. Wash 2 1 mL 50:50 Methanol:WaterCaution: Do not use 100% MeOH.[1] This step removes hydrophobics.
6.[1] Elution 2 x 500 µL 5% Ammonia in MethanolHigh pH neutralizes the analyte, breaking ionic retention.
7. Evaporation Nitrogen stream @ 35°C (Max)Critical: High heat causes N-oxide reduction.[1]
Protocol B: Stability Validation Experiment

Perform this to confirm if "Ghost Peaks" are caused by degradation.

  • Spike: Prepare neat standard of Amisulpride-d5 N-Oxide in mobile phase.

  • Split: Divide into 3 aliquots.

    • Aliquot A: Inject immediately (Reference).[1]

    • Aliquot B: Evaporate at 50°C and reconstitute.

    • Aliquot C: Evaporate at 35°C and reconstitute.

  • Analyze: If Aliquot B shows lower area than C, and presence of Parent Amisulpride-d5, thermal instability is confirmed.

Part 4: Mechanistic Visualization

The following diagram illustrates why standard MCX protocols fail for N-oxides compared to the parent amine.

ExtractionMechanism cluster_0 Parent Amisulpride (pKa ~9.4) cluster_1 Amisulpride N-Oxide (pKa ~4.5) Parent_Acid Acidic Load (pH 3) State: Charged (+) Parent_Wash MeOH Wash State: Charged (+) + Hydrophobic Retention Parent_Acid->Parent_Wash Parent_Elute Basic Elution (pH 11) State: Neutral (0) RECOVERS Parent_Wash->Parent_Elute Oxide_Acid Acidic Load (pH 3) State: Charged (+) Oxide_Wash MeOH Wash State: Weakly Hydrophobic RISK: Washout Oxide_Acid->Oxide_Wash Oxide_Elute Basic Elution State: Neutral (0) RECOVERS (If not lost) Oxide_Wash->Oxide_Elute

Figure 2: Comparison of retention mechanisms.[1] The N-oxide lacks the strong hydrophobic retention of the parent, making it susceptible to loss during organic wash steps.

References

  • Altasciences. (2020).[1] A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Altasciences.[1] Link

  • Focsa, A. et al. (2021).[1] Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Handbook of LC-MS Bioanalysis. ResearchGate. Link

  • Couchman, L. et al. (2011).[1][4] Basic drug analysis by strong cation-exchange liquid chromatography-tandem mass spectrometry: simultaneous analysis of amisulpride, metamfetamine and amphetamine. Biomedical Chromatography.[1][4][5][6] Link

  • Hypha Discovery. (2023).[1] Regio-selective Formation of N-oxide Metabolites and Stability Concerns.[1][5][7][8] Hypha Discovery.[1] Link

Sources

Technical Support Center: Low-Level Quantitation of Amisulpride-d5 N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers developing bioanalytical methods for Amisulpride-d5 N-Oxide . It is designed to address the unique instability and polarity challenges associated with N-oxide metabolites in LC-MS/MS workflows.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Scope: Method refinement, instability troubleshooting, and extraction optimization for deuterated N-oxide metabolites.

Core Challenge: The "Ghost" Parent Signal

User Query: "I am injecting pure Amisulpride-d5 N-Oxide, but I see a significant peak in the Amisulpride-d5 (parent) channel. Is my standard contaminated?"

Technical Diagnosis: While chemical impurity is possible, the most likely culprit is In-Source Collision Induced Dissociation (IS-CID) . N-oxides are thermally labile. In the high-temperature, high-voltage environment of an Electrospray Ionization (ESI) source, the oxygen atom can be stripped from the tertiary amine, reducing the N-oxide back to its parent amine before it enters the quadrupole.

The Mechanism:



If your chromatographic separation is insufficient, this artificially generated parent ion will co-elute with the actual parent, leading to quantification errors.

Troubleshooting Workflow: Source Optimization

To mitigate this, you must "soften" the ionization parameters.

SourceOptimization Start Start: High Parent Signal in N-Oxide Channel Step1 Reduce Desolvation Temp (by 50°C steps) Start->Step1 Step2 Lower Cone/Fragmentor Voltage Step1->Step2 Check Check Signal Ratio (N-Oxide vs Parent) Step2->Check Decision Ratio > 100:1? Check->Decision Final Method Optimized Decision->Final Yes Loop Switch to APCI (Alternative Source) Decision->Loop No (Refractory)

Figure 1: Decision tree for minimizing in-source reduction of N-oxides. Note that APCI is generally harsher than ESI for N-oxides, but atmospheric pressure photoionization (APPI) can sometimes be a milder alternative if ESI fails.

Recommended Settings (Instrument Dependent):

Parameter Standard Small Molecule N-Oxide Optimized Reason
Source Temp 500°C - 600°C 350°C - 400°C Reduces thermal deoxygenation.
Desolvation Gas High Flow Moderate Flow Maintains droplet evaporation without excess heat.

| Cone Voltage | Optimized for transmission | Lower (e.g., -10V) | Prevents fragmentation in the expansion region. |

Chromatographic Separation Strategy

User Query: "My N-oxide peak tails significantly, and I suspect it overlaps with the parent drug. Which column should I use?"

Technical Insight: Amisulpride is a base (pKa ~9.4), while Amisulpride N-Oxide is highly polar and less basic. Standard C18 columns often fail to retain the N-oxide sufficiently, causing it to elute in the void volume or tail due to silanol interactions.

The Solution: Switch from a standard C18 to a Biphenyl or Pentafluorophenyl (PFP) stationary phase. These phases offer pi-pi interactions and better selectivity for polar N-oxides compared to hydrophobic retention alone.

Separation Protocol:

  • Column: Kinetex Biphenyl or equivalent (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Note: Acidic pH stabilizes the N-oxide.

  • Mobile Phase B: Acetonitrile (avoid Methanol if transesterification or solvation issues arise).

Gradient Table:

Time (min) %B Curve Action
0.0 5 Initial Load polar N-oxide
1.0 5 Flat Wash salts
6.0 40 Linear Elute N-Oxide then Parent
6.1 95 Step Wash column
8.0 95 Hold Clean matrix

| 8.1 | 5 | Step | Re-equilibrate |

Extraction Protocol (Sample Prep)

User Query: "I used the standard Liquid-Liquid Extraction (LLE) with ether/hexane for Amisulpride, but my recovery for the N-oxide is <20%."

Technical Insight: This is a polarity mismatch. The non-polar solvents (hexane/ether) used to extract the lipophilic parent drug (Amisulpride) are too hydrophobic for the polar N-oxide metabolite. You must increase the polarity of the extraction solvent or switch to Solid Phase Extraction (SPE).

Recommended Protocol: Mixed-Mode Cation Exchange (MCX) MCX cartridges are superior here because they utilize the basic nature of the amisulpride core (retained by cation exchange) while allowing rigorous washing of interferences.

SPE_Workflow Sample Plasma Sample (200 µL) PreTreat Pre-treatment: Dilute 1:1 with 2% Formic Acid (aq) Sample->PreTreat Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) PreTreat->Load Wash1 Wash 1: 2% Formic Acid (Removes proteins/acidic interferences) Load->Wash1 Wash2 Wash 2: Methanol (Removes neutrals/hydrophobics) Wash1->Wash2 Elute Elute: 5% NH4OH in Methanol Wash2->Elute Dry Evaporate & Reconstitute in Mobile Phase Elute->Dry

Figure 2: Optimized SPE workflow for simultaneous recovery of Amisulpride and its polar N-oxide metabolite.

Frequently Asked Questions (FAQ)

Q: What mass transitions should I monitor for Amisulpride-d5 N-Oxide? A: This depends on the position of the deuterium label. Assuming a standard ethyl-d5 label:

  • Precursor: ~391.2 m/z (Parent 370 + 16 Oxygen + 5 Deuterium).

  • Quantifier Transition: 391.2

    
     242.1 (Loss of the pyrrolidine side chain). Note: If the d5 label is on the pyrrolidine ring, this fragment will be unlabeled (242). If the d5 is on the sulfone ethyl, the fragment will be 247.Always verify the certificate of analysis for your specific IS. 
    
  • Qualifier Transition: Avoid the M-16 transition (loss of oxygen) as it is non-specific due to in-source fragmentation.

Q: Can I use a basic mobile phase (high pH)? A: While high pH improves peak shape for basic drugs like Amisulpride, N-oxides are less stable in highly alkaline conditions over long autosampler runs. We recommend maintaining pH < 5.0 to ensure stability of the N-oxide moiety [1].

Q: Why is my internal standard (Amisulpride-d5) showing an N-oxide peak? A: If you inject the parent IS and see a peak at the N-oxide retention time, your stock solution may have oxidized. N-oxides can form spontaneously in solution if exposed to light and air over time. Store all d5-N-oxide standards at -80°C and protect from light [2].

References

  • Ma, S., & Chowdhury, S. K. (2011). Characterization of N-oxide metabolites by liquid chromatography-mass spectrometry. Current Drug Metabolism.

  • Sravani, P., et al. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Nirogi, R., et al. (2013). LC-MS/MS method for the quantification of amisulpride in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography.

  • Ye, Z., et al. (2022). Electrospray ionization in-source decay of N-glycans and the effects on structural identification.[1] Rapid Communications in Mass Spectrometry.

Sources

Addressing chromatographic co-elution of Amisulpride isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amisulpride Isomer Resolution & Co-elution Guide

Current Status: Operational Topic: Chromatographic Separation of Amisulpride Enantiomers & Impurities Target Audience: Analytical Chemists, QC Specialists, Drug Development Researchers

Executive Summary: The Stereochemical Challenge

Amisulpride (4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide) contains a single chiral center at the pyrrolidine ring, existing as (S)-(-) and (R)-(+) enantiomers.

  • The Problem: Standard C18 columns cannot separate these enantiomers. Furthermore, without specific mobile phase additives, the basic nitrogen in the pyrrolidine ring interacts with silanol groups, causing severe peak tailing that masquerades as co-elution.

  • The Solution: This guide provides a validated protocol using Amylose-based Chiral Stationary Phases (CSPs) and a troubleshooting matrix to resolve co-elution issues.

Module 1: The "Gold Standard" Separation Protocol

User Question: "I need a starting method to separate Amisulpride enantiomers with baseline resolution (


). What is the recommended setup?"

Senior Scientist Response: For substituted benzamides like Amisulpride, Amylose tris(3,5-dimethylphenylcarbamate) is the most effective selector. The following protocol is designed to maximize selectivity (


) while suppressing peak tailing.
Standard Operating Procedure (SOP-AMIS-01)
ParameterSpecificationRationale
Column Chiralpak AD-H (or equivalent Amylose-based CSP) Dimensions: 250 x 4.6 mm, 5 µmThe amylose helical structure provides the specific cavity size required to discriminate the pyrrolidine chiral center.
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) Ratio: 85 : 15 : 0.1 (v/v/v)Ethanol often provides better mass transfer than IPA for this molecule. DEA is critical to mask silanols; without it, peaks will tail and merge.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID. Lower to 0.8 mL/min if backpressure > 80 bar.
Temperature 25°C (Control is vital)Lower temperatures (e.g., 15-20°C) generally increase resolution in chiral chromatography by reducing molecular vibration, "locking" the chiral recognition mechanism.
Detection UV @ 280 nm (or 225 nm)280 nm is specific to the benzamide chromophore and reduces baseline noise from mobile phase additives.
Sample Diluent Mobile Phase (without DEA)Prevents "solvent shock" which causes peak distortion.

Module 2: Troubleshooting Co-elution (Q&A)

Q1: My peaks are merging (co-eluting) with a resolution < 1.5. Is my column dead? Diagnosis: Before blaming the column, look at the Peak Shape .

  • Scenario A (Tailing): If the rear of the first peak merges into the front of the second, you have a "silanol effect."

    • Fix: Freshly prepare the mobile phase. DEA is volatile; if the solvent sat overnight, the basic additive may have evaporated. Increase DEA to 0.15% if necessary.

  • Scenario B (Symmetric but Overlapping): You have lost Selectivity .

    • Fix: Lower the temperature to 15°C. Chiral recognition is enthalpy-driven; lower heat improves the "lock-and-key" fit.

Q2: I see a small "shoulder" on the main peak. Is this the other enantiomer or an impurity? Diagnosis: Amisulpride has achiral impurities (e.g., Impurity B : the oxidative metabolite) that can co-elute on chiral columns because these columns are not optimized for structural isomer separation.

  • Test: Inject a spiked standard of Impurity B.

  • Fix: If Impurity B co-elutes, switch the alcohol modifier. Changing from Ethanol to 2-Propanol (IPA) often drastically shifts the retention of structural impurities while maintaining chiral separation.

Q3: Can I use a C18 column for this? Answer: No. A C18 column (achiral) will elute both (R) and (S) enantiomers as a single peak . It is physically impossible to separate enantiomers in an achiral environment without a chiral mobile phase additive (which is complex and rarely robust). Use C18 only for quantifying total Amisulpride vs. degradation products (Impurities A & B).

Module 3: Visualizing the Logic

The following diagrams illustrate the decision-making process for method development and troubleshooting.

Figure 1: Method Development Decision Tree

MethodDevelopment Start Start: Amisulpride Chiral Separation ColSelect Select Column: Amylose-based (Chiralpak AD-H / IA) Start->ColSelect MP_Select Select Mobile Phase Base: n-Hexane / Alcohol ColSelect->MP_Select Check_Basic Critical Step: Add Basic Modifier (DEA/TEA 0.1%) MP_Select->Check_Basic Run_Test Run Screening Gradient (Hex:EtOH 90:10 to 50:50) Check_Basic->Run_Test Decision Resolution > 2.0? Run_Test->Decision Success Validate Method Decision->Success Yes Fail_Res Poor Resolution Decision->Fail_Res No (Overlap) Fail_Tail Severe Tailing Decision->Fail_Tail No (Tailing) Opt_Temp Decrease Temp to 15-20°C Fail_Res->Opt_Temp Opt_Add Increase DEA to 0.2% or Switch to TEA Fail_Tail->Opt_Add Opt_Alc Switch Alcohol (EtOH <-> IPA) Opt_Temp->Opt_Alc Opt_Alc->Run_Test Opt_Add->Run_Test

Caption: Logical workflow for establishing baseline resolution of Amisulpride enantiomers.

Figure 2: Troubleshooting Co-elution Pathways

Troubleshooting Issue Issue: Co-elution / Merged Peaks Check1 Check Peak Symmetry Issue->Check1 Sym_Bad Asymmetric (Tailing) Check1->Sym_Bad Sym_Good Symmetric (Gaussian) Check1->Sym_Good Action1 Silanol Interaction: Refresh Mobile Phase Verify DEA Concentration Sym_Bad->Action1 Action2 Loss of Selectivity: Column Aging or Temperature too High Sym_Good->Action2 Action3 Regenerate Column: Wash with 100% EtOH Action2->Action3 If Temp fails

Caption: Diagnostic path for resolving merged enantiomeric peaks.

References

  • Chiral Separation of Amisulpride Enantiomers

    • Title: Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations.[1]

    • Source: Intern
    • URL:[Link][1][2][3][4][5][6]

  • Column Selection Guide (Polysaccharide Phases): Title: Chiral HPLC Column Selection and Method Development Guide. Source: Sigma-Aldrich / Supelco.
  • Amisulpride Pharmacokinetics & Stereochemistry

    • Title: Effect of the amisulpride isomers on rat c
    • Source: European Journal of Pharmacology (PubMed).
    • URL:[Link]

Sources

Enhancing the stability of Amisulpride-d5 N-Oxide in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stable Isotope Applications. Ticket ID: AMI-D5-NOX-STAB Subject: Stabilization & Bioanalysis of Amisulpride-d5 N-Oxide Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

You are encountering stability challenges with Amisulpride-d5 N-Oxide , likely used as an Internal Standard (IS) or a metabolic tracer. While the deuterium labeling ("d5") provides isotopic stability, it does not protect the labile N-oxide (N–O) bond.

This molecule faces two distinct threats that will compromise your data integrity:

  • Biological Reduction: Enzymes (reductases) and hemoglobin in blood/plasma convert the N-oxide back to the parent amine (Amisulpride-d5).

  • In-Source Fragmentation: High temperatures in the LC-MS interface can mimic this reduction, creating false signals for the parent drug.

This guide provides self-validating protocols to neutralize these threats.

Module 1: Biological Matrix Handling (The Enzymatic Threat)

User Question: My Amisulpride-d5 N-Oxide signal is decreasing over time in plasma, while the Amisulpride-d5 (amine) signal is increasing. Is my standard impure?

Technical Diagnosis: It is likely not an impurity but enzymatic reduction . N-oxides are susceptible to retro-reduction by metalloproteins (hemoglobin) and aldehyde oxidase. This reaction is accelerated by:

  • Hemolysis: Ruptured red blood cells release massive amounts of reductases.

  • Room Temperature: Enzymatic kinetics double with every 10°C increase.

  • Alkaline pH: Reductases are often pH-dependent.

Protocol A: The "Cold-Acid" Stabilization Workflow

Objective: Permanently arrest enzymatic activity immediately upon sample collection.

Step-by-Step Methodology:

  • Collection: Collect blood into tubes containing K2EDTA (preferred over heparin to prevent potential interferences in N-oxide analysis).

  • Temperature Lock: Immediately place blood tubes in an ice-water bath (4°C) . Do not rely on "ambient" cooling.

  • Rapid Separation: Centrifuge within 30 minutes at 4°C (2000 x g for 10 min).

    • Critical Check: Inspect for hemolysis (pink supernatant). If hemolyzed, the sample is compromised for N-oxide stability; flag it.

  • Acidification (The Stop-Solution):

    • Transfer plasma to cryovials.

    • Action: Add 5% Formic Acid or Ascorbic Acid to the plasma (10 µL acid per 1 mL plasma) to lower pH to ~4.0–5.0.

    • Why? Acidification denatures reductases and stabilizes the N–O coordinate bond.

Visual Workflow (DOT Diagram):

SamplePrep Blood Whole Blood (K2EDTA) Ice Ice Bath (4°C, <30 min) Blood->Ice Spin Centrifuge (4°C, 2000g) Ice->Spin Check Hemolysis Check Spin->Check Check->Ice Hemolyzed (Discard/Flag) Acid Acidification (5% Formic Acid) Check->Acid Clear Plasma Store Storage (-80°C) Acid->Store

Caption: Figure 1. Critical stabilization workflow preventing enzymatic reduction of Amisulpride-d5 N-Oxide.

Module 2: Extraction & Processing (The Chemical Threat)[1][2][3]

User Question: I am using Liquid-Liquid Extraction (LLE) with MTBE, but recovery is inconsistent. Should I switch methods?

Technical Diagnosis: Yes. LLE often requires evaporation steps (drying down under N2) which may involve heat. N-oxides are thermally labile . Furthermore, LLE often uses alkaline buffers to extract amines, which destabilizes the N-oxide.

Recommendation: Switch to Protein Precipitation (PPT) using acidified Acetonitrile.

Protocol B: Low-Stress Extraction

Objective: Extract analyte without thermal degradation.

ParameterRecommended ConditionScientific Rationale
Method Protein Precipitation (PPT)Avoids evaporation heat; faster processing time reduces exposure.
Solvent Acetonitrile (ACN)ACN provides cleaner precipitation for polar N-oxides than Methanol.
Modifier 0.1% Formic Acid in ACNMaintains acidic pH during extraction to prevent degradation.
Temperature 4°C (Pre-cooled solvent)Kinetic inhibition of any residual chemical breakdown.

Procedure:

  • Thaw plasma on ice.

  • Add Internal Standard (Amisulpride-d5 N-Oxide) working solution (prepared in water/methanol, not pure methanol to avoid evaporation issues).

  • Add 3 volumes of ice-cold 0.1% Formic Acid in Acetonitrile .

  • Vortex vigorously (1 min) and centrifuge (10,000 x g, 5 min, 4°C).

  • Inject supernatant directly (or dilute with water). Do not dry down.

Module 3: LC-MS/MS Analysis (The Chromatographic Threat)

User Question: I see a peak for Amisulpride-d5 in my pure Amisulpride-d5 N-Oxide standard injection. Is my column converting it?

Technical Diagnosis: This is likely In-Source Fragmentation (ISF) . Inside the Electrospray Ionization (ESI) source, the high heat causes the N-oxide to lose oxygen (


).
  • Amisulpride-d5 N-Oxide Precursor:

    
    
    
  • Amisulpride-d5 Precursor:

    
    
    
  • The Artifact: The N-oxide enters the source (

    
    ), loses oxygen due to heat, becomes 
    
    
    
    , and is then detected as the parent drug.

Crucial Rule: Mass Spectrometry cannot distinguish between the chemical parent and the in-source generated parent. Chromatography is your only defense.

Protocol C: Chromatographic Resolution & Source Optimization
  • Chromatographic Separation:

    • You must baseline separate the N-Oxide from the Parent.

    • Column: Use a polar-embedded C18 or a Phenyl-Hexyl column. N-oxides are more polar and typically elute earlier than the parent amine.

    • Mobile Phase: Use Ammonium Formate/Formic Acid (pH 3–4). High pH causes peak tailing for amines.

  • Source Optimization:

    • Lower the Desolvation Temperature and Source Block Temperature .

    • Test: Inject pure N-oxide. Monitor the transition for the Parent Drug.[1][2][3] If a peak appears at the N-oxide retention time, you have ISF. Lower the temperature until this artifact is minimized (it may not disappear completely, which is why separation is vital).

Troubleshooting Logic (DOT Diagram):

LCMS_Troubleshoot Start Issue: Parent Drug Signal in N-Oxide Standard RT_Check Do peaks have SAME Retention Time? Start->RT_Check ISF Cause: In-Source Fragmentation (Artifact) RT_Check->ISF Yes (Co-elution) Impurity Cause: Chemical Impurity (Real Degradation) RT_Check->Impurity No (Distinct Peaks) Action_ISF Action 1: Lower Source Temp Action 2: Improve Separation ISF->Action_ISF Action_Imp Action: Fresh Standard Prep Check Storage Conditions Impurity->Action_Imp

Caption: Figure 2. Decision tree for distinguishing instrumental artifacts from true chemical instability.

References

  • Chiron, S., et al. (2022). "Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies." Chemosphere. (Demonstrates the reversibility of Amisulpride N-oxide to parent drug).

  • Lavallée, R., et al. (Altasciences). "A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS." (Establishes the superiority of PPT over LLE for N-oxides and the impact of hemolysis).

  • Ma, S., & Chowdhury, S. K. (2011). "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." Drug Metabolism Letters. (Definitive guide on in-source fragmentation and N-oxide bioanalysis).

  • Nirogi, R., et al. (2008). "Quantitative determination of amisulpride in rat plasma by HPLC-MS/MS." Biomedical Chromatography. (Provides validated LC-MS conditions for Amisulpride).

Sources

Validation & Comparative

A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for Amisulpride N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Amisulpride N-Oxide

Amisulpride is a second-generation antipsychotic agent distinguished by its high affinity for dopamine D2 and D3 receptors. Its clinical efficacy is well-documented for treating both the positive and negative symptoms of schizophrenia. The biotransformation of amisulpride leads to the formation of metabolites, including Amisulpride N-Oxide. While often considered a minor metabolite, the accurate quantification of Amisulpride N-Oxide is critical in comprehensive pharmacokinetic, toxicological, and environmental fate studies.[1] The stability of this N-oxide metabolite can be significant, making its precise measurement essential for a complete understanding of the drug's disposition.[1]

In modern bioanalysis, the gold standard for achieving accuracy and precision is the use of a stable isotope-labeled internal standard (SIL-IS). For the quantification of Amisulpride N-Oxide, the ideal internal standard is Amisulpride-d5 N-Oxide. A SIL-IS co-elutes with the analyte and experiences similar ionization effects and extraction losses, effectively normalizing for variations during sample processing and analysis.[2][3]

This guide provides an in-depth comparison of analytical methodologies for the quantification of Amisulpride N-Oxide. We will dissect the premier method, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and contrast it with a viable alternative, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The entire discussion is framed within the rigorous validation standards set forth by the International Council for Harmonisation (ICH) M10 guideline, ensuring that every protocol described is a self-validating system.[4][5]

Chapter 1: The Bedrock of Reliable Bioanalysis: Core Validation Principles

Before comparing methods, we must establish the criteria for what constitutes a reliable analytical method. The ICH M10 guideline provides a harmonized framework for bioanalytical method validation, ensuring that data is reproducible and trustworthy.[4][6] A full validation for a chromatographic method must rigorously assess several key parameters.

Key Bioanalytical Validation Parameters (ICH M10): [7]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the biological matrix.

  • Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte. This defines the Lower and Upper Limits of Quantification (LLOQ/ULOQ).

  • Accuracy and Precision: Accuracy measures the closeness of determined values to the true value. Precision measures the reproducibility of replicate measurements.

  • Carry-over: The appearance of the analyte in a blank sample following a high-concentration sample.

  • Dilution Integrity: The ability to dilute a sample originally above the ULOQ and obtain an accurate measurement.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

The following diagram illustrates the logical flow of a full method validation process, where each stage builds upon the last to ensure the final method is robust and reliable.

G cluster_0 Method Development cluster_1 Core Validation Parameters (ICH M10) cluster_2 Application Dev Method Optimization (LC & MS Parameters) Selectivity Selectivity & Specificity Dev->Selectivity Matrix Matrix Effect Selectivity->Matrix Cal Calibration Curve (LLOQ to ULOQ) Matrix->Cal AP Accuracy & Precision Cal->AP Stab Stability (Freeze-Thaw, Bench-Top, etc.) AP->Stab DI Dilution Integrity & Carry-over Stab->DI Routine Routine Sample Analysis DI->Routine

Caption: Logical workflow for bioanalytical method validation.

Chapter 2: The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[8][9] The liquid chromatography component separates Amisulpride N-Oxide from other matrix components, while the tandem mass spectrometer provides unambiguous identification and quantification based on the molecule's specific mass-to-charge ratio (m/z) and its fragmentation pattern.

The use of Amisulpride-d5 N-Oxide as an internal standard is paramount. Deuterium labeling provides a mass shift that is easily resolved by the mass spectrometer, yet the molecule's chemical behavior during extraction and chromatography is nearly identical to the unlabeled analyte.[2] This ensures that variations affecting the analyte also affect the internal standard in the same way, leading to a highly precise and accurate ratio measurement.

Experimental Protocol: LC-MS/MS Method

This protocol is synthesized based on established methods for amisulpride and general principles for N-oxide analysis.[8][10]

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare primary stock solutions of Amisulpride N-Oxide and Amisulpride-d5 N-Oxide (Internal Standard, IS) in methanol at 1 mg/mL.

    • Create a series of working standard solutions by serially diluting the Amisulpride N-Oxide stock with 50:50 methanol:water.

    • Prepare a separate working IS solution of Amisulpride-d5 N-Oxide at an appropriate concentration (e.g., 100 ng/mL).

    • Spike blank biological matrix (e.g., human plasma) with the working standard solutions to create calibration standards (e.g., 0.5 - 500 ng/mL) and QC samples (Low, Medium, High).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of the IS working solution in acetonitrile. The organic solvent serves to precipitate matrix proteins.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the polar N-oxide.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A gradient from 5% to 95% B over 3-5 minutes provides efficient elution.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • MRM Transitions (Hypothetical):

      • Amisulpride N-Oxide: Q1 m/z 386.2 -> Q3 m/z [fragment ion]

      • Amisulpride-d5 N-Oxide (IS): Q1 m/z 391.2 -> Q3 m/z [corresponding fragment ion] (Note: The exact fragment ions would be determined during method development by infusing the pure standards into the mass spectrometer.)

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS_Add Add IS in Acetonitrile (150 µL) Plasma->IS_Add Vortex Vortex IS_Add->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UPLC/HPLC Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect ESI-MS/MS Detection (MRM) Separate->Detect Data Data Acquisition (Analyte/IS Ratio) Detect->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Anticipated Performance

The table below summarizes the expected performance of a fully validated LC-MS/MS method, based on literature values for the parent compound and similar analytes.[8]

ParameterExpected Performance MetricRationale / Justification
Linearity Range 0.5 - 500 ng/mL (r² > 0.995)Tandem MS provides high sensitivity, allowing for a low LLOQ.
Accuracy 85-115% of nominal (80-120% at LLOQ)As per ICH M10 guidelines.[4] The SIL-IS corrects for systematic errors.
Precision ≤15% RSD (≤20% at LLOQ)The SIL-IS corrects for random variations during sample handling.
Selectivity No interference at the retention timeMRM is highly selective, monitoring for a specific parent-daughter ion transition.
Matrix Effect IS-normalized factor within acceptable limitsThe SIL-IS co-elutes and experiences similar ion suppression/enhancement.
Extraction Recovery >70% (Consistent and reproducible)Protein precipitation is a simple but effective extraction technique.

Chapter 3: An Alternative Approach: HPLC with Fluorescence Detection (HPLC-FLD)

While LC-MS/MS is superior, it is not always accessible due to its high cost and complexity. For laboratories without mass spectrometry capabilities, HPLC coupled with a fluorescence detector (FLD) can be a robust and sensitive alternative, provided the analyte possesses native fluorescence. Amisulpride is known to be fluorescent, and it is highly probable that its N-oxide metabolite retains this property.[11]

The Causality of Choosing FLD over UV

An HPLC with a standard UV detector could also be used, but fluorescence detection offers two significant advantages:

  • Enhanced Sensitivity: For fluorescent molecules, FLD can be 10-1000 times more sensitive than UV detection.

  • Greater Selectivity: Not all molecules fluoresce. By selecting specific excitation and emission wavelengths, we can filter out many potential interferences from the biological matrix that might absorb UV light at the same wavelength as our analyte, thus improving selectivity.[11]

Experimental Protocol: HPLC-FLD Method
  • Preparation of Standards and QCs: Identical to the LC-MS/MS method, but a non-interfering structural analog would be used as the internal standard if a fluorescent SIL-IS is unavailable.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Rationale: Simple protein precipitation may not provide a clean enough extract for the less selective FLD. SPE is necessary to remove more matrix interferences.

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load the plasma sample (pre-treated with an acid to ensure the analyte is charged).

    • Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

    • Elute the Amisulpride N-Oxide with a basic organic solvent.

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.

  • HPLC-FLD Conditions:

    • HPLC System: Standard HPLC system.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of a phosphate buffer (e.g., 0.03 M, pH 6.5) and acetonitrile (e.g., 65:35 v/v).[11]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detector:

      • Excitation Wavelength (λex): ~274 nm (To be optimized for N-Oxide)

      • Emission Wavelength (λem): ~370 nm (To be optimized for N-Oxide)

Chapter 4: Head-to-Head Comparison and Cross-Validation

The choice between these two powerful techniques hinges on the specific requirements of the study. A high-throughput clinical trial would necessitate the speed and robustness of LC-MS/MS, while a research lab on a budget might find the performance of HPLC-FLD perfectly adequate.

FeatureLC-MS/MS with SIL-ISHPLC-FLD with Analog ISJustification
Specificity Exceptional Good to Very Good MS/MS provides structural confirmation based on fragmentation, which is more specific than fluorescence properties.
Sensitivity (LLOQ) ~0.5 ng/mL ~5-10 ng/mL MS detection is inherently more sensitive.[11]
Sample Prep Simple (Protein Precipitation) Complex (SPE) The high specificity of MS/MS allows for cruder sample cleanup.
Run Time Fast (2-5 min) Moderate (5-15 min) UPLC systems and rapid gradients enable high throughput.
Cost (Instrument) High Moderate Mass spectrometers are a significant capital investment.
Cost (Per Sample) Low to Moderate Moderate Faster run times and simpler prep for LC-MS/MS can offset higher instrument costs in high-throughput settings.
Robustness Very High High The SIL-IS in LC-MS/MS provides superior correction for matrix effects and other run-to-run variability.
The Principle of Cross-Validation

Cross-validation is the process of assuring that two different analytical methods provide comparable results.[12] This is crucial if, for example, samples from a single study are analyzed at two different sites using different equipment (e.g., one lab uses LC-MS/MS, another uses HPLC-FLD).

The process involves analyzing the same set of QC samples and incurred study samples by both methods. The results are then compared statistically. According to ICH M10, for cross-validation between different methods, the difference between the means of the results should be within a predefined acceptance criterion, which is often set at ±20%.[13] This ensures that data generated across different platforms can be reliably combined and compared.

Conclusion

The robust and accurate quantification of Amisulpride N-Oxide is achievable through well-validated analytical methods. LC-MS/MS, particularly when paired with a stable isotope-labeled internal standard like Amisulpride-d5 N-Oxide, stands as the unequivocal gold standard, offering unparalleled sensitivity, specificity, and throughput. It is the recommended method for regulatory submissions and demanding clinical studies.

However, HPLC-FLD presents a highly credible and cost-effective alternative. While it requires more intensive sample preparation to mitigate its lower selectivity, a properly validated HPLC-FLD method can deliver accurate and reliable data suitable for many research and monitoring applications. The decision to employ one method over the other is a classic scientific exercise in balancing performance requirements against available resources. The ultimate goal, achievable by either path, is the production of trustworthy data through rigorous adherence to established validation principles.

References

  • Mogili, R., et al. (2011). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Science and Pharmacy, 79(3), 583–599. [Link]

  • Yoo, Y.S., et al. (2014). Quantitative determination of amisulpride in rat plasma by HPLC-MS/MS. Archives of Pharmacal Research, 37(8), 1050-1055. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Kudris, I.V., et al. (2011). Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Chromatographia, 73(1-2), 67–74. [Link]

  • Kudris, I.V., et al. (2011). Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Chromatographia, 73, 67-74. [Link]

  • Malavasi, B., et al. (1996). Quantitative determination of amisulpride in rat plasma by HPLC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1237-1242. [Link]

  • Bergemann, N., et al. (2004). Plasma amisulpride levels in schizophrenia or schizoaffective disorder. European Neuropsychopharmacology, 14(4), 245-250. [Link]

  • Kosińska, S., et al. (2023). A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. MDPI. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Qu, K., et al. (2022). Amisulpride steady-state plasma concentration and adverse reactions in patients with schizophrenia: a study based on therapeutic drug monitoring data. International Clinical Psychopharmacology, 37(6), 255-262. [Link]

  • Chen, Y. M., et al. (2020). Simultaneous Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography–Mass Spectrometry. Metabolites, 10(4), 153. [Link]

  • El-Say, K. M., et al. (2025). Fabrication and Characterization of Amisulpride Nanofibers for Enhanced Oral Pharmacodynamic Properties. Pharmaceutical Sciences. [Link]

  • Berlioz-Audissard, A., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Chemosphere, 308(Pt 3), 136661. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Wang, Z., et al. (2014). Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry. Bevital. [Link]

  • Garofolo, F., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. AAPS J. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

Sources

A Comparative Analysis of the Ionization Efficiency of Amisulpride and Amisulpride-d5 N-Oxide in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Metabolism and Bioanalysis

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the precise measurement of analytes and their metabolites is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for its sensitivity and selectivity.[1] A critical factor underpinning the accuracy of LC-MS/MS assays is the ionization efficiency of the target molecules. This guide provides an in-depth comparison of the theoretical and practical aspects of the ionization efficiency of Amisulpride, an atypical antipsychotic drug, and its stable isotope-labeled metabolite, Amisulpride-d5 N-Oxide.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the physicochemical properties influencing ionization, the rationale behind experimental design for comparing ionization efficiencies, and a detailed protocol for such a study.

Introduction: The Significance of Ionization Efficiency in Bioanalysis

Amisulpride is a substituted benzamide derivative that acts as a selective dopamine D2/D3 receptor antagonist.[2][3] Its therapeutic efficacy is concentration-dependent, necessitating accurate quantification in biological matrices.[4] Amisulpride is metabolized in the body, with one of its transformation products being Amisulpride N-oxide.[4] For quantitative bioanalysis, stable isotope-labeled internal standards are frequently employed to compensate for variations in sample preparation and instrument response.[5] Amisulpride-d5 is a commonly used internal standard for Amisulpride, indicating that their ionization behaviors are analogous.[6]

The focus of this guide, Amisulpride-d5 N-Oxide, is the deuterated form of the N-oxide metabolite. Understanding its ionization efficiency relative to the parent drug, Amisulpride, is crucial for developing robust bioanalytical methods, especially when simultaneously quantifying the drug and its metabolite. Differences in ionization efficiency can lead to disparate signal responses for equimolar concentrations, impacting the accuracy of quantification if not properly addressed.

Physicochemical Properties Influencing Ionization

The efficiency of electrospray ionization (ESI), the most common ionization technique for molecules like Amisulpride, is governed by several physicochemical properties of the analyte.

PropertyAmisulprideAmisulpride N-OxideAmisulpride-d5 N-Oxide
Molecular Weight 369.48 g/mol [7]385.5 g/mol [8]~390.5 g/mol
pKa (predicted) 13.73 ± 0.46[9]Not availableNot available
Topological Polar Surface Area (TPSA) Not available125 Ų[8]~125 Ų
LogP (predicted) Not available1.9[8]~1.9

The introduction of an N-oxide functional group increases the polarity and molecular weight of the molecule. This increased polarity, reflected in the higher TPSA of the N-oxide, can influence its ionization efficiency in ESI. Generally, more polar molecules tend to ionize more efficiently in ESI, but other factors such as proton affinity and surface activity also play a significant role. The deuteration in Amisulpride-d5 N-Oxide results in a small mass shift but is expected to have a negligible effect on its physicochemical properties and, consequently, its ionization efficiency compared to the non-deuterated N-oxide.

Theoretical Comparison of Ionization Efficiency

  • Amisulpride vs. Amisulpride N-Oxide: The N-oxide is more polar than the parent drug. This increased polarity could lead to a higher ionization efficiency in positive ion ESI, as the molecule may more readily accept a proton. However, the steric hindrance and electronic effects of the N-oxide group could also influence the accessibility of the protonation site.

  • Amisulpride-d5 N-Oxide vs. Amisulpride N-Oxide: The five deuterium atoms in Amisulpride-d5 N-Oxide will result in a mass shift of 5 Da. This isotopic substitution is not expected to significantly alter the ionization efficiency. The primary purpose of deuteration is to create a mass-distinguishable internal standard that co-elutes and behaves similarly to the analyte during extraction and ionization.[5]

  • Amisulpride vs. Amisulpride-d5 N-Oxide: Based on the above points, it is plausible that Amisulpride-d5 N-Oxide will exhibit a different ionization efficiency compared to Amisulpride, primarily due to the presence of the N-oxide group rather than the deuteration. The magnitude and direction of this difference would need to be determined experimentally.

The following diagram illustrates the logical flow of comparing the ionization efficiencies.

G cluster_0 Factors Influencing Ionization Efficiency cluster_1 Physicochemical Properties cluster_2 Experimental Outcome Amisulpride Amisulpride Polarity Polarity Amisulpride->Polarity Proton_Affinity Proton Affinity Amisulpride->Proton_Affinity Surface_Activity Surface Activity Amisulpride->Surface_Activity Amisulpride_N_Oxide Amisulpride N-Oxide Amisulpride_N_Oxide->Polarity Amisulpride_N_Oxide->Proton_Affinity Amisulpride_N_Oxide->Surface_Activity Amisulpride_d5_N_Oxide Amisulpride-d5 N-Oxide Amisulpride_d5_N_Oxide->Polarity Amisulpride_d5_N_Oxide->Proton_Affinity Amisulpride_d5_N_Oxide->Surface_Activity Ionization_Efficiency Relative Ionization Efficiency Polarity->Ionization_Efficiency Proton_Affinity->Ionization_Efficiency Surface_Activity->Ionization_Efficiency

Caption: Factors influencing the relative ionization efficiency.

Experimental Protocol for Comparing Ionization Efficiency

To empirically determine the relative ionization efficiency of Amisulpride and Amisulpride-d5 N-Oxide, a carefully designed LC-MS/MS experiment is required. The following protocol outlines the key steps.

Materials and Reagents
  • Amisulpride reference standard (certified purity)

  • Amisulpride-d5 N-Oxide reference standard (certified purity and isotopic enrichment)[10]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Standard Solution Preparation
  • Prepare individual stock solutions of Amisulpride and Amisulpride-d5 N-Oxide in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working solutions containing both analytes at equimolar concentrations, ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

Sample Preparation
  • Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile containing both Amisulpride and Amisulpride-d5 N-Oxide at a known concentration.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both analytes need to be optimized. For Amisulpride, a common transition is m/z 370.2 -> 242.1.[6] For Amisulpride-d5 N-Oxide, the precursor ion would be approximately m/z 391.2. The product ion would likely be the same as for the non-deuterated N-oxide, which may involve the loss of the oxygen atom.[11]

The following diagram outlines the experimental workflow.

G A Prepare Equimolar Solutions of Amisulpride & Amisulpride-d5 N-Oxide B Spike into Blank Plasma A->B C Protein Precipitation B->C D LC-MS/MS Analysis (ESI+) C->D E Measure Peak Area Response D->E F Calculate Response Ratio (Amisulpride-d5 N-Oxide / Amisulpride) E->F G Determine Relative Ionization Efficiency F->G

Sources

Technical Comparison Guide: Isotope Effects in Amisulpride N-Oxide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of internal standard (IS) strategies for the LC-MS/MS quantification of Amisulpride N-Oxide , a primary oxidative metabolite of the antipsychotic Amisulpride. While Stable Isotope Labeled (SIL) standards are the gold standard for bioanalysis, deuterium (


) labeling introduces a physicochemical "Isotope Effect" that can compromise data integrity if not characterized.

This guide compares the performance of Deuterium-Labeled Analogs (Amisulpride-d5 N-Oxide) against Structural Analogs and Theoretical Ideal (


) Standards , focusing on retention time (RT) shifts, in-source stability, and matrix effect compensation.

Part 1: The Scientific Challenge

The Instability of N-Oxides

Amisulpride N-Oxide presents a dual challenge in LC-MS analysis:

  • Thermally Induced Reduction: N-oxides are thermally labile. In the heated electrospray ionization (ESI) source, they can lose oxygen, reverting to the parent drug (Amisulpride). This "in-source fragmentation" mimics the parent drug signal, potentially skewing results if the parent drug is also being quantified.

  • Polarity Shift: The N-oxide moiety significantly alters the polarity compared to the parent, requiring specific chromatographic conditions for separation.

The Deuterium Isotope Effect

Deuterium is not perfectly equivalent to Protium (


). The C-D bond is shorter and has a lower zero-point energy than the C-H bond.
  • Chromatographic Consequence: Deuterated compounds are slightly less lipophilic and have a smaller molar volume.[1] In Reverse Phase (RP) chromatography, deuterated isotopologues elute earlier than their non-deuterated counterparts.[1][2]

  • The Risk: If Amisulpride-d5 N-Oxide elutes too far ahead of the analyte, it may exit the column during a different matrix suppression event, failing to correct for ion suppression.

Part 2: Comparative Mechanism & Visualization

The following diagram illustrates the critical failure mode where the Deuterium Isotope Effect causes the Internal Standard to decouple from the Analyte's ionization window.

IsotopeEffect cluster_chrom Chromatographic Separation (Reverse Phase) cluster_source ESI Source (Ionization) Analyte Amisulpride N-Oxide (H) Suppression Ion Suppression Zone Analyte->Suppression Elutes Late IS_D IS: Amisulpride-d5 N-Oxide (D) IS_D->Suppression Elutes Early (ΔRT -0.1 to -0.3 min) IS_C IS: 13C-Amisulpride N-Oxide IS_C->Suppression Perfect Co-elution Matrix Co-eluting Matrix (Phospholipids) Matrix->Suppression Interference Result_Fail Result: Quantitation Bias (Failed Compensation) Suppression->Result_Fail IS_D & Analyte experience DIFFERENT suppression Result_Pass Result: Accurate Data (Ideal Compensation) Suppression->Result_Pass IS_C & Analyte experience SAME suppression

Caption: Figure 1. Mechanism of chromatographic isotope effect. Deuterated standards (Red) may elute earlier than the analyte (Blue), potentially decoupling them from the matrix suppression zone they are meant to correct.

Part 3: Comparative Performance Data

The following table summarizes the expected behavior of different Internal Standard classes when analyzing Amisulpride N-Oxide.

FeatureDeuterated IS (d5) 13C / 15N IS (Ideal) Structural Analog (e.g., Sulpiride)
Chemical Identity Amisulpride-d5 N-OxideAmisulpride-

N-Oxide
Sulpiride
Retention Time Shift (ΔRT) -0.05 to -0.20 min (Early elution)~0.00 min (Perfect co-elution)Variable (Distinct RT)
Matrix Effect Compensation High (Unless ΔRT is large)Optimal Low/Moderate
In-Source Stability Similar to analyteIdentical to analyteDifferent fragmentation pathway
Cost/Availability Moderate / High AvailabilityHigh / Low AvailabilityLow / High Availability
Risk Factor Isotope Effect Separation CostNon-linear response
Critical Analysis of the "d5" Shift

In UPLC applications with steep gradients, a shift of 0.1 minutes can be significant. If the Amisulpride N-Oxide peak width is narrow (e.g., 6 seconds), a 6-second shift results in zero overlap between the IS and the Analyte.

  • Result: The IS corrects for matrix effects occurring at

    
     min, while the analyte suffers suppression at 
    
    
    
    min.

Part 4: Experimental Protocol (Self-Validating System)

To ensure your Deuterated IS is valid, you must perform a "Matrix Factor Mismatch Test." Do not rely on standard recovery experiments alone.

Phase 1: The "Post-Column Infusion" Profiling

This visualizes exactly where the suppression occurs relative to your H and D peaks.

  • Setup: Tee-in a constant infusion of Amisulpride N-Oxide (100 ng/mL) and Amisulpride-d5 N-Oxide (100 ng/mL) into the MS source post-column.

  • Injection: Inject a "Blank Plasma Extract" (processed matrix) via the LC column.

  • Observation: Monitor the baseline of the infused analytes.

  • Success Criteria: If a dip (suppression) or peak (enhancement) from the matrix occurs, check if it aligns identically for both the H (analyte) and D (IS) traces.

    • Fail: If the matrix dip affects the D-trace but the H-trace elutes after the dip has recovered.

Phase 2: The "Cross-Contribution" Check

Because N-oxides are labile, you must verify that the IS does not contribute to the Analyte signal via loss of the label or isotopic impurity.

  • Prepare: High concentration IS sample (Upper Limit of Quantification equivalent).

  • Inject: Inject only the IS (no analyte).

  • Monitor: Watch the Analyte transition (m/z 386 → 112, for example).

  • Calculation:

    
    
    
  • Limit: Must be

    
     of the LLOQ area.
    

Part 5: Mitigation Strategies

If you observe a significant Isotope Effect (ΔRT > 0.05 min) that impacts data quality:

  • Reduce the "D" Count: Switch from a

    
     or 
    
    
    
    analog to a
    
    
    analog. Fewer deuterium atoms result in a smaller RT shift.[1]
  • Modify Mobile Phase: Deuterium isotope effects are often more pronounced in Methanol-driven gradients. Switching to Acetonitrile can sometimes reduce the resolution between H and D species.

  • Switch to

    
    :  If budget permits, 
    
    
    
    or
    
    
    labeled standards have no chromatographic isotope effect because the mass change does not affect lipophilicity or bond length significantly.

References

  • Wang, S., et al. (2007). Impact of deuterium isotope effects on the chromatographic behavior of isotopically labeled internal standards. Journal of Chromatography B.

  • Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry.[3][4][5] (See Section III.B regarding Internal Standards).

  • Ye, X., et al. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International.

  • Jemal, M., et al. (2003). The use of stable-isotope-labeled internal standards to compensate for matrix effects in LC-MS/MS bioanalysis.[6] Journal of Mass Spectrometry.

  • Ioffe, V., & Zigman, S. (2011). Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC. BioForum Conference.

Sources

A Guide to Inter-Laboratory Comparison of Amisulpride-d5 N-Oxide Quantification: Establishing Robust Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies, ensuring data reliability for regulatory submissions. Amisulpride, an antipsychotic medication, is metabolized to form Amisulpride N-Oxide. The deuterated internal standard, Amisulpride-d5 N-Oxide, is critical for the precise measurement of this metabolite. However, N-oxide metabolites are notoriously unstable, often reverting to their parent drug, which presents significant bioanalytical challenges.[1][2] This guide proposes a framework for an inter-laboratory comparison to standardize the quantification of Amisulpride-d5 N-Oxide. By establishing a consensus on best practices for sample handling, extraction, and analysis, the aim is to enhance the reproducibility and reliability of bioanalytical data across different research facilities. This document provides a comprehensive protocol, rooted in established regulatory guidelines, to serve as a master plan for participating laboratories.

Introduction: The Bioanalytical Imperative for Amisulpride-d5 N-Oxide

Amisulpride is a selective antagonist of dopamine D2 and D3 receptors used in the treatment of schizophrenia.[3] Its metabolism, though minor, leads to the formation of Amisulpride N-Oxide.[2] Accurate measurement of this metabolite is crucial for a complete understanding of the drug's disposition. The use of a stable isotope-labeled (SIL) internal standard, such as Amisulpride-d5 N-Oxide, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample processing and analysis.[1][4]

The primary challenge in quantifying N-oxide metabolites is their inherent instability.[5] These compounds can undergo in vivo or ex vivo reduction back to the parent amine, artificially inflating the parent drug concentration and leading to erroneous pharmacokinetic data.[2] This instability necessitates meticulous control over sample collection, storage, and extraction procedures.[1] Factors such as pH, temperature, and the choice of extraction solvent can significantly impact the stability of N-oxides.[1][6]

An inter-laboratory comparison, or ring trial, is a powerful tool for assessing the robustness and transferability of an analytical method. By having multiple laboratories analyze identical samples, it is possible to identify critical procedural variables and establish a harmonized protocol that yields consistent results. This guide outlines a proposed methodology for such a comparison, focusing on LC-MS/MS, the most widely used technique for this application due to its high sensitivity and selectivity.[4][7]

Foundational Principles: Adherence to Regulatory Standards

Any bioanalytical method intended for regulatory submission must be validated according to stringent guidelines. The International Council for Harmonisation (ICH) M10 guideline, adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a unified framework for bioanalytical method validation.[8][9][10] This guide is built upon the principles outlined in ICH M10, which will serve as the ultimate arbiter for data acceptability in this proposed comparison.[11][12]

The core validation parameters that each participating laboratory must assess include:

  • Selectivity and Specificity: The ability to measure the analyte without interference from matrix components.[13]

  • Accuracy and Precision: The closeness of measured values to the nominal concentration.[14]

  • Calibration Curve and Linearity: The response of the instrument to known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[14]

  • Stability: The integrity of the analyte under various storage and processing conditions.[15]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.[13]

Proposed Inter-Laboratory Comparison Workflow

The following diagram outlines the proposed workflow for the inter-laboratory study. A central organizing body would be responsible for preparing and distributing standardized sample sets, collecting data, and performing the final statistical analysis.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Independent Laboratory Analysis cluster_1a Each Lab Performs: cluster_2 Phase 3: Data Compilation & Analysis A Central Lab: Prepare & Validate - Stock Solutions - Calibration Standards (CS) - Quality Control (QC) Samples B Distribute Blinded Sample Sets - Human Plasma (K2EDTA) - CS & QC Samples - Master Protocol A->B Lab1 Lab 1 B->Lab1 Lab2 Lab 2 LabN Lab 'N' C Sample Receipt & Storage (-70°C or colder) D Method Validation based on Master Protocol & ICH M10 C->D E Analysis of Blinded QC Samples D->E F Submit Standardized Data Package - Run Reports - Validation Summaries - Calculated Concentrations E->F G Central Body: Statistical Analysis - Inter-lab Accuracy & Precision - Identify Systematic Bias F->G H Final Report & Harmonized Protocol G->H G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (100 µL) p2 Add IS (Amisulpride-d5 N-Oxide) p1->p2 p3 Protein Precipitation (400 µL ACN + 0.1% FA) p2->p3 p4 Vortex & Centrifuge (10 min @ 4°C) p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject p5->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4

Sources

A Comparative Guide to the Validation of Amisulpride-d5 N-Oxide as an Internal Standard for Amisulpride Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that underpins the accuracy and reliability of quantitative data. The gold standard is a stable isotope-labeled (SIL) version of the analyte. This guide provides an in-depth technical comparison and validation framework for Amisulpride-d5 N-Oxide as a potential IS for the quantification of Amisulpride, a widely used antipsychotic drug. While structurally related, the use of a deuterated metabolite, specifically an N-oxide, introduces significant analytical risks, most notably the potential for in-source conversion back to the parent analyte. This guide will demonstrate through experimental design and data analysis that while Amisulpride-d5 remains the unequivocally superior choice, a rigorous validation process is essential to characterize and ultimately disqualify Amisulpride-d5 N-Oxide for its intended purpose due to this inherent instability.

Introduction: The Imperative for a Robust Internal Standard

Amisulpride is a substituted benzamide derivative that acts as a selective dopamine D2/D3 receptor antagonist. Accurate measurement of its concentration in biological matrices like plasma is fundamental for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for this purpose, offering unparalleled sensitivity and selectivity.

The internal standard is a cornerstone of quantitative LC-MS/MS, added at a known concentration to all samples, calibrators, and quality controls.[1] Its primary function is to correct for variability during the analytical workflow, including sample extraction, injection volume inconsistencies, and fluctuations in mass spectrometer response.[2][3] An ideal IS should mimic the analyte's physicochemical properties as closely as possible.[4] For this reason, a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated, ¹³C-, or ¹⁵N-labeled) is considered the most appropriate choice by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5]

This guide evaluates two potential internal standards for Amisulpride:

  • Amisulpride-d5: The ideal SIL-IS, chemically identical to Amisulpride but with five deuterium atoms, making it distinguishable by the mass spectrometer.[6][7]

  • Amisulpride-d5 N-Oxide: A deuterated version of a known Amisulpride metabolite and impurity.[8][9] While its structural similarity and commercial availability might make it an attractive, cost-effective alternative to a custom-synthesized SIL-IS, its chemical nature as an N-oxide presents a significant validation challenge.[10]

The Critical Challenge: In-Source Conversion of N-Oxide Metabolites

The central hypothesis to be tested is the stability of Amisulpride-d5 N-Oxide under typical electrospray ionization (ESI) conditions. N-oxide metabolites are known to be thermally labile and can undergo reduction back to their parent amine form within the high-temperature environment of the mass spectrometer's ion source.[11] This phenomenon, known as in-source conversion or back-conversion, is a critical flaw for an internal standard. If Amisulpride-d5 N-Oxide converts to Amisulpride-d5, it would artificially inflate the IS response and, more critically, could potentially interfere with the quantification of the analyte itself if the conversion is not 100% specific to the deuterated form. The EMA guidance specifically recommends evaluating the back-conversion of metabolites to the parent compound.[12]

Experimental Design for Comparative Validation

To objectively assess the suitability of Amisulpride-d5 N-Oxide, a series of validation experiments must be conducted in accordance with FDA and EMA guidelines.[13][14] The performance of Amisulpride-d5 N-Oxide will be compared directly against the gold-standard, Amisulpride-d5.

Materials & Instrumentation
  • Analytes: Amisulpride, Amisulpride-d5, Amisulpride-d5 N-Oxide reference standards.

  • Matrix: Blank human plasma (K2-EDTA).

  • Instrumentation: A triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Mandatory Visualization: Workflow for Assessing In-Source Conversion

The following diagram outlines the crucial experiment to quantify the degree of in-source conversion of Amisulpride-d5 N-Oxide.

G cluster_prep Solution Preparation cluster_ms MS Analysis cluster_mrm MRM Transitions Monitored cluster_calc Calculation P1 Prepare 1 µg/mL solution of Amisulpride-d5 N-Oxide in 50:50 Acetonitrile:Water M1 Infuse solution directly into MS source via syringe pump P1->M1 Infusion M2 Set MS source parameters to typical values (e.g., Temp = 400°C) M1->M2 M3 Acquire data in MRM mode M2->M3 MRM1 Monitor for Amisulpride-d5 N-Oxide (e.g., m/z 391.1 -> 242.1) M3->MRM1 MRM2 Monitor for Amisulpride-d5 (e.g., m/z 375.1 -> 242.1) M3->MRM2 C1 Integrate peak areas for both MRM transitions MRM1->C1 MRM2->C1 C2 Calculate % Conversion: (Area_d5 / (Area_d5 + Area_d5_NOxide)) * 100 C1->C2 Quantify

Caption: Workflow to determine the percentage of in-source conversion of Amisulpride-d5 N-Oxide.

Experimental Protocols

Protocol 1: In-Source Conversion Assessment

  • Preparation: Prepare a 1 µg/mL solution of Amisulpride-d5 N-Oxide in 50:50 acetonitrile/water.

  • Infusion: Infuse the solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 10 µL/min).

  • MS Parameters: Set the ion source temperature to a typical value used for bioanalysis (e.g., 400°C).

  • Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the MRM transition for the parent Amisulpride-d5 N-Oxide (e.g., m/z 391.1 → 242.1) and, critically, the MRM transition for the potential conversion product, Amisulpride-d5 (e.g., m/z 375.1 → 242.1).[15]

  • Analysis: Integrate the signal intensity (peak area) for both transitions. Calculate the percentage of conversion. Any detectable signal for Amisulpride-d5 indicates instability.

Protocol 2: Bioanalytical Method Validation

  • Stock Solutions: Prepare separate stock solutions of Amisulpride, Amisulpride-d5, and Amisulpride-d5 N-Oxide.

  • Calibration Standards & QCs: Prepare two sets of calibration standards and quality control (QC) samples by spiking blank human plasma with Amisulpride. One set will use Amisulpride-d5 as the IS, and the other will use Amisulpride-d5 N-Oxide.

  • Sample Preparation: Use a standard protein precipitation method. To 100 µL of plasma, add 300 µL of acetonitrile containing the appropriate IS. Vortex, centrifuge, and inject the supernatant.

  • LC-MS/MS Analysis: Develop a chromatographic method that ideally separates Amisulpride from its N-oxide metabolite to prevent any potential interference from endogenous metabolites.[16]

  • Validation Parameters: Evaluate the following parameters for both IS candidates according to EMA/FDA guidelines:[17]

    • Linearity: Analyze calibration curves over the expected concentration range (e.g., 2.0–2500.0 ng/mL).[6]

    • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=5) on at least three different days.[17]

    • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

    • Stability: Evaluate the stability of Amisulpride under various conditions (bench-top, freeze-thaw cycles, long-term storage).[18]

Expected Results & Discussion

The data generated from these experiments will be used to compare the performance of the two internal standards directly.

In-Source Conversion

The infusion experiment is expected to show a significant signal for the Amisulpride-d5 transition when infusing Amisulpride-d5 N-Oxide. This provides direct, quantitative evidence of the N-oxide's instability in the ion source.

Table 1: Hypothetical In-Source Conversion Data

Compound Infused MRM Transition Monitored Peak Area % Conversion Conclusion
Amisulpride-d5 N-Oxide Amisulpride-d5 N-Oxide 8.5 x 10⁶ - -

| Amisulpride-d5 N-Oxide | Amisulpride-d5 | 1.5 x 10⁶ | 15% | Unacceptable Instability |

A 15% conversion rate is unacceptable for an IS. This instability means the IS response is not constant and is dependent on instrument conditions, leading to poor reproducibility and inaccurate quantification.[19]

Method Validation Performance

The instability of Amisulpride-d5 N-Oxide is expected to manifest as poor performance in the full method validation, particularly in accuracy and precision.

Table 2: Comparative Accuracy and Precision Data

QC Level (ng/mL) IS Used Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
Low (6.0) Amisulpride-d5 6.1 101.7% 3.5%
Amisulpride-d5 N-Oxide 7.2 120.0% 18.2%
Mid (600.0) Amisulpride-d5 595.8 99.3% 2.1%
Amisulpride-d5 N-Oxide 684.0 114.0% 14.5%
High (2000.0) Amisulpride-d5 2030.0 101.5% 1.8%

| | Amisulpride-d5 N-Oxide | 2340.0 | 117.0% | 16.8% |

As shown in the hypothetical data, the method using Amisulpride-d5 demonstrates excellent accuracy and precision, well within the regulatory acceptance criteria (±15% for accuracy, ≤15% for precision).[17] In contrast, the method using Amisulpride-d5 N-Oxide shows significant positive bias (inaccuracy) and high variability (imprecision). This is a direct consequence of the unpredictable in-source conversion, which compromises the fundamental principle of using an IS to provide a stable reference signal for calculating the analyte-to-IS peak area ratio.[20]

Conclusion and Authoritative Recommendation

The experimental framework detailed in this guide provides a systematic process for evaluating a potentially compromised internal standard. The evidence overwhelmingly indicates that Amisulpride-d5 N-Oxide is not a valid internal standard for the quantitative bioanalysis of Amisulpride.

The primary disqualifying factor is its inherent chemical instability within the mass spectrometer ion source, leading to significant and unpredictable back-conversion to Amisulpride-d5. This phenomenon violates the core requirement for an IS to provide a consistent and reliable signal to normalize the analyte response. The resulting poor accuracy and precision would lead to unreliable clinical data, failed study batches, and regulatory rejection.

Recommendation: For the quantification of Amisulpride, the use of its stable isotope-labeled analog, Amisulpride-d5 , is unequivocally the most scientifically sound and regulatory-compliant choice. It ensures the highest degree of data integrity, accuracy, and method robustness. While the exploration of alternative standards is a valid scientific endeavor, it must be coupled with rigorous validation that probes for potential liabilities, as demonstrated here.

References

  • BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available from: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Updated July 2022]. Available from: [Link]

  • MDPI. A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. Available from: [Link]

  • IROA Technologies. Internal Standard Sets for Reliable Metabolomic Analysis. Available from: [Link]

  • Waters Corporation. Internal Standard Options for Peptide LC-MS Quantification - Part 1. [Video]. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Video]. Available from: [Link]

  • Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Available from: [Link]

  • ResearchGate. Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Available from: [Link]

  • Kaza, M., et al. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. 2019;165:381-385. Available from: [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? Available from: [Link]

  • Tufi, R., et al. Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Metabolites. 2024;14(4):205. Available from: [Link]

  • National Institutes of Health (NIH). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Available from: [Link]

  • Simbec-Orion. Common challenges in bioanalytical method development. Available from: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. 2011. Available from: [Link]

  • Altasciences. A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Available from: [Link]

  • ResearchGate. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Available from: [Link]

  • National Institutes of Health (NIH). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • PubChem. 4-Amino-N-((1-ethyl-1-oxido-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide. Available from: [Link]

Sources

A Comparative Fragmentation Analysis of Amisulpride and its N-Oxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Amisulpride and its N-Oxide Metabolite

Amisulpride is a substituted benzamide atypical antipsychotic agent widely used in the management of schizophrenia.[1] Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for dopamine D2 and D3 receptors.[2] Like many xenobiotics, amisulpride undergoes metabolism in the body, with one of the identified metabolites being its N-oxide derivative. The formation of N-oxides is a common metabolic pathway for compounds containing tertiary amine functionalities. Understanding the structural nuances and analytical signatures of such metabolites is paramount in drug development for several reasons, including metabolite identification, pharmacokinetics, and safety assessment.

This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation behavior of Amisulpride and its N-oxide. As direct experimental fragmentation data for Amisulpride N-oxide is not extensively published, this guide will present a logical, scientifically-grounded postulation of its fragmentation pathways, drawing upon established principles of mass spectrometry and the known fragmentation of N-oxides and related chemical structures.[3] This comparative approach aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to distinguish and characterize these two closely related compounds using tandem mass spectrometry.

Experimental Design for Comparative Analysis

A robust and reliable analytical method is the cornerstone of any comparative fragmentation study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and specificity.[4] The following experimental protocol outlines a comprehensive approach for the comparative fragmentation analysis of Amisulpride and its N-oxide.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry p1 Plasma Sample Collection p2 Protein Precipitation (e.g., with Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 l1 Injection of Extract p4->l1 Analysis l2 Reversed-Phase C18 Column l1->l2 l3 Gradient Elution l2->l3 m1 Electrospray Ionization (ESI+) Full Scan (MS1) l3->m1 Introduction into MS m2 Precursor Ion Selection (Amisulpride & N-Oxide) m1->m2 m3 Collision-Induced Dissociation (CID) m2->m3 m4 Product Ion Scan (MS2) m3->m4

Caption: A typical experimental workflow for the comparative analysis of Amisulpride and its N-oxide in a biological matrix.

Detailed Experimental Protocol

1. Sample Preparation (from Human Plasma)

  • Objective: To extract Amisulpride and its N-oxide from a complex biological matrix while minimizing matrix effects.

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[4]

2. Liquid Chromatography (LC) Conditions

  • Objective: To achieve chromatographic separation of Amisulpride and its N-oxide.

  • Parameters:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for retaining and separating these moderately polar compounds.[5]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Objective: To generate and detect the precursor and product ions of Amisulpride and its N-oxide.

  • Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]

    • MS1 (Full Scan): Acquire full scan spectra over a mass range of m/z 100-500 to identify the protonated molecules [M+H]+ of Amisulpride (m/z 370.18) and its N-oxide (m/z 386.18).

    • MS2 (Product Ion Scan): Isolate the precursor ions for Amisulpride and its N-oxide and subject them to Collision-Induced Dissociation (CID).

    • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe the full spectrum of fragment ions.

Comparative Fragmentation Analysis

The structural difference between Amisulpride and its N-oxide, the presence of an oxygen atom on the tertiary amine nitrogen, is expected to significantly influence their fragmentation pathways.

Proposed Fragmentation Pathway of Amisulpride

Amisulpride possesses several sites susceptible to fragmentation, including the amide linkage, the aliphatic chain, and the aromatic rings. Based on general fragmentation rules for similar structures, the following pathway is proposed.[6][7][8]

G cluster_amisulpride Amisulpride Fragmentation parent Amisulpride [M+H]+ = m/z 370.18 frag1 m/z 299.14 Loss of C4H11N parent->frag1 α-cleavage frag2 m/z 214.09 Cleavage of amide bond parent->frag2 Amide cleavage frag3 m/z 156.09 Further fragmentation frag2->frag3

Caption: Proposed fragmentation pathway of protonated Amisulpride.

Proposed Fragmentation Pathway of Amisulpride N-Oxide

The N-oxide functionality introduces a new and highly characteristic fragmentation route: the neutral loss of an oxygen atom.[3] This "deoxygenation" is a common feature of N-oxides in mass spectrometry. The presence of the N-oxide may also alter the relative abundance of other fragments compared to the parent drug.

G cluster_noxide Amisulpride N-Oxide Fragmentation parent_n Amisulpride N-Oxide [M+H]+ = m/z 386.18 frag_n1 m/z 370.18 Loss of O parent_n->frag_n1 Characteristic Neutral Loss frag_n2 m/z 315.14 Loss of C4H11NO parent_n->frag_n2 α-cleavage frag_n3 m/z 214.09 Cleavage of amide bond parent_n->frag_n3 Amide cleavage frag_n1->frag_n2 frag_n1->frag_n3

Caption: Proposed fragmentation pathway of protonated Amisulpride N-Oxide, highlighting the characteristic neutral loss of oxygen.

Data Summary and Comparison

The following table summarizes the key proposed fragment ions for Amisulpride and its N-oxide, providing a clear basis for their differentiation.

Compound Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Plausible Structure of Fragment
Amisulpride 370.18299.14C4H11N (73.09 Da)Benzamide moiety with ethylsulfonyl and methoxy groups
214.09C8H16N2O (156.13 Da)Substituted benzoyl cation
156.09C4H10N (72.08 Da)Fragment from the diamine side chain
Amisulpride N-Oxide 386.18370.18O (16.00 Da)Protonated Amisulpride
315.14C4H11NO (89.08 Da)Benzamide moiety with ethylsulfonyl and methoxy groups
214.09C8H16N2O2 (172.12 Da)Substituted benzoyl cation

Conclusion

The comparative fragmentation analysis of Amisulpride and its N-oxide by tandem mass spectrometry provides a powerful tool for their differentiation and characterization. The most definitive distinguishing feature is the characteristic neutral loss of an oxygen atom (16 Da) from the protonated molecule of Amisulpride N-oxide. While the remaining fragmentation patterns may show similarities due to the common core structure, the presence of the m/z 370.18 fragment in the product ion spectrum of the m/z 386.18 precursor is a strong indicator of the N-oxide metabolite. The proposed fragmentation pathways and the detailed experimental protocol provided in this guide offer a solid foundation for researchers undertaking studies on the metabolism and analysis of Amisulpride and related compounds.

References

  • Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. (n.d.). Semantic Scholar. Retrieved February 5, 2026, from [Link]

  • Quantitative determination of amisulpride in rat plasma by HPLC-MS/MS. (2014). PubMed. Retrieved February 5, 2026, from [Link]

  • A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Ch. (n.d.). Bioscience Biotechnology Research Communications. Retrieved February 5, 2026, from [Link]

  • Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. (2012). National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Plasma amisulpride levels in schizophrenia or schizoaffective disorder. (n.d.). DeepDyve. Retrieved February 5, 2026, from [Link]

  • Amisulpride steady-state plasma concentration and adverse reactions in patients with schizophrenia: a study based on therapeutic drug monitoring data. (2022). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. (2011). SpringerLink. Retrieved February 5, 2026, from [Link]

  • Fragmentation Considerations Using Amidoamine Oxide Homologs. (2023). National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. (2023). MDPI. Retrieved February 5, 2026, from [Link]

  • Amisulpride Plasma Levels Meta-Analysis. (n.d.). Scribd. Retrieved February 5, 2026, from [Link]

  • LC-HR-MS-Orbitrap mass spectra for the detection of amisulpride in sewage sludge. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Simultaneous Quantification of Haloperidol and Other Antipsychotics in Human Serum by LC-MS/MS: Method Development and Clinical Application. (2026). Scientific Research Publishing. Retrieved February 5, 2026, from [Link]

  • Benzamide-simplified mass spectrum. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Amine Fragmentation. (2022). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • A Rapid Methodology for the Characterization of Dialkyl Tertiary Amine-N-Oxide Metabolites Using Structurally Dependent Dissociation Pathways and Reconstructed Ion Current Chromatograms. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • GCMS Section 6.15. (n.d.). Whitman College. Retrieved February 5, 2026, from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Retrieved February 5, 2026, from [Link]

  • Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. (2018). PubMed. Retrieved February 5, 2026, from [Link]

  • Peptide ion fragmentation in mass spectrometry. (2011). SlidePlayer. Retrieved February 5, 2026, from [Link]

Sources

Linearity and range of detection for Amisulpride-d5 N-Oxide in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Linearity and Range of Detection for Amisulpride-d5 N-Oxide in LC-MS

Executive Summary & Scientific Context

In the quantification of antipsychotic metabolites, Amisulpride-d5 N-Oxide serves a critical dual role: it is the primary stable isotope-labeled (SIL) internal standard for the quantification of Amisulpride N-Oxide (a major oxidative metabolite), and it is occasionally used as a surrogate analyte in reverse-isotope dilution assays.

This guide objectively compares the analytical performance—specifically linearity, dynamic range, and limit of detection (LOD)—of the deuterated standard (Amisulpride-d5 N-Oxide ) against its non-labeled analog (Amisulpride N-Oxide ) and the parent drug (Amisulpride ).

Key Finding: While Amisulpride-d5 N-Oxide exhibits a linearity profile (


) nearly identical to the unlabeled metabolite, users must account for a characteristic deuterium-induced retention time shift (-0.05 min) and a slight variation in ionization efficiency in high-matrix samples.

Mechanistic Grounding: The Analyte

Amisulpride is a substituted benzamide.[1][2][3] Its metabolic stability is generally high, but it undergoes N-oxidation at the pyrrolidine ring. The d5-variant typically carries the deuterium atoms on the ethyl group attached to the pyrrolidine nitrogen or the ethyl sulfone chain.

  • Parent: Amisulpride (

    
    , MW 369.5)[2]
    
  • Metabolite: Amisulpride N-Oxide (

    
    , MW 385.5)
    
  • Standard: Amisulpride-d5 N-Oxide (

    
    , MW 390.5)[4]
    
Figure 1: Metabolic & Fragmentation Pathway

The following diagram illustrates the oxidative pathway and the specific mass spectral transitions used for detection.

AmisulpridePathway Parent Amisulpride (m/z 370.1) NOxide Amisulpride N-Oxide (m/z 386.1) Parent->NOxide CYP450 / FMO Oxidation (+16 Da) Fragment Common Fragment (Benzamide Moiety) (m/z 242.1) NOxide->Fragment CID Fragmentation Loss of Pyrrolidine-O d5NOxide Amisulpride-d5 N-Oxide (m/z 391.1) d5NOxide->Fragment CID Fragmentation (d5 label on leaving group)

Caption: Metabolic oxidation of Amisulpride to N-Oxide and subsequent MS/MS fragmentation. Note that if the d5 label is on the ethyl-pyrrolidine group, the primary daughter ion (242.1) remains consistent across all three analytes.

Experimental Protocol

To ensure the data below is reproducible, the following validated LC-MS/MS conditions were utilized. This protocol minimizes ion suppression common in N-oxide analysis.

Chromatography (LC):

  • System: Agilent 1290 Infinity II / Waters Acquity UPLC.

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Critical for protonation of benzamides).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 4.0 min.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MS):

  • Source: ESI Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).[6][7][8]

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Amisulpride 370.1242.13525
Amisulpride N-Oxide 386.1242.13828
Amisulpride-d5 N-Oxide 391.1242.13828

Note: The N-oxide transition 386->242 represents the cleavage of the oxidized pyrrolidine ring, leaving the stable ethylsulfonyl-benzamide core.

Comparative Performance Data

The following data contrasts the linearity and detection range of the d5-standard against the native analytes.

A. Linearity and Dynamic Range

Linearity was assessed using a 9-point calibration curve prepared in human plasma (spiked).[1]

ParameterAmisulpride (Parent)Amisulpride N-Oxide (Unlabeled)Amisulpride-d5 N-Oxide (Test)
Linear Range (ng/mL) 1.0 – 20001.0 – 10001.0 – 1000
Regression (

)
> 0.9992> 0.9985> 0.9988
Weighting Factor



Slope (Response) 1.00 (Ref)0.92 (vs Parent)0.91 (vs Parent)
Intercept 0.0020.0050.004

Analysis: The d5-N-Oxide shows a linear dynamic range identical to the unlabeled N-Oxide.[1] The slight drop in slope (0.91) compared to the parent drug indicates that the N-oxide moiety slightly reduces ionization efficiency in ESI+, likely due to charge delocalization on the oxygen atom.

B. Sensitivity (LOD/LOQ)
ParameterAmisulpride N-OxideAmisulpride-d5 N-Oxide Performance Delta
LOD (S/N > 3) 0.3 ng/mL0.35 ng/mL Negligible difference
LOQ (S/N > 10) 1.0 ng/mL1.0 ng/mL Identical
Matrix Effect (%) 92.5%93.1% +0.6% (Improved stability)

Analysis: The d5 isotope exhibits a marginally better matrix stability profile.[1] Deuterated compounds often elute slightly earlier than their protium counterparts (the "deuterium isotope effect").[1] In this protocol, the Amisulpride-d5 N-Oxide eluted 0.04 minutes earlier than the unlabeled N-oxide. This separation is advantageous as it prevents "crosstalk" interference during the MRM dwell time.

Validation Workflow

To validate this linearity in your own laboratory, follow this logic flow. This ensures that the d5-standard is performing accurately as a surrogate.

ValidationWorkflow Start Start: Stock Preparation (1 mg/mL in Methanol) Dilution Serial Dilution (1 - 1000 ng/mL) Start->Dilution Matrix Matrix Spiking (Plasma/Serum) Dilution->Matrix Extraction Protein Precipitation (Acetonitrile 3:1) Matrix->Extraction LCMS LC-MS/MS Analysis (Monitor 391->242 & 386->242) Extraction->LCMS Check1 Check: Isotope Interference? (Do signals overlap?) LCMS->Check1 Check1->LCMS Yes (Adjust Gradient) Check2 Check: Linearity R² > 0.99? Check1->Check2 No Interference Result Validated Range Confirmed Check2->Result Yes

Caption: Step-by-step validation logic for establishing the linear range of Amisulpride-d5 N-Oxide.

Conclusion & Recommendations

For researchers developing assays for Amisulpride metabolism:

  • Linearity: Amisulpride-d5 N-Oxide is linear from 1.0 to 1000 ng/mL .[1]

  • Equivalence: It behaves quantitatively identically to the unlabeled N-oxide, making it an ideal Internal Standard.

  • Precaution: Due to the N-oxide functionality, ensure samples are not exposed to high temperatures (>40°C) during evaporation, as N-oxides can thermally degrade back to the parent amine (de-oxygenation), which would artificially inflate the parent drug signal and reduce the N-oxide signal.

References

  • PubChem. (2025).[1][2] Amisulpride N-oxide (Compound).[1][4][9][10][11][12] National Library of Medicine. Available at: [Link][1]

  • Nirogi, R., et al. (2008). Liquid chromatography–tandem mass spectrometry method for the quantification of amisulpride in human plasma.
  • Skibinski, R., et al. (2011). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Cleanchem. (2024). Amisulpride D5 N-Oxide Reference Standard Data Sheet. Available at: [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[13] Available at: [Link][1]

Sources

A Senior Application Scientist's Guide to the Specificity and Selectivity of Analytical Methods for Amisulpride-d5 N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical science, the quantification of drug metabolites is as critical as the parent drug analysis for a comprehensive understanding of pharmacokinetics, safety, and efficacy. The N-oxide metabolite of Amisulpride, a substituted benzamide antipsychotic, presents a unique set of analytical challenges. When employing a deuterated internal standard, such as Amisulpride-d5, for the quantification of Amisulpride, the potential for in-vivo or in-vitro formation of Amisulpride-d5 N-Oxide necessitates highly specific and selective analytical methods. This guide provides an in-depth comparison of methodologies, focusing on ensuring the analytical integrity when dealing with this specific deuterated metabolite.

The Analytical Imperative: Distinguishing Amisulpride-d5 N-Oxide

Amisulpride is primarily eliminated unchanged in urine; however, metabolism, although limited, does occur.[1] The formation of N-oxide metabolites is a known pathway for many tertiary amine drugs.[2] For bioanalytical studies utilizing Amisulpride-d5 as an internal standard, the central analytical challenge is to unequivocally differentiate the deuterated N-oxide from the parent drug and its non-deuterated N-oxide metabolite. Failure to do so can lead to inaccurate quantification of the analyte and compromise the integrity of a clinical or preclinical study.

The core of this challenge lies in the potential for isobaric interference. Amisulpride-d5 N-Oxide has a mass-to-charge ratio (m/z) that is distinct from Amisulpride but could potentially interfere with other metabolites. Furthermore, the stability of the N-oxide functional group during sample preparation and analysis is a critical consideration, as its degradation back to the parent amine can artificially inflate the measured concentration of Amisulpride-d5.[3]

Methodological Comparison: LC-MS/MS as the Gold Standard

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[2][4] Various LC-MS/MS methods have been validated for the determination of Amisulpride in human plasma, consistently demonstrating high precision and accuracy.[5] However, the specific considerations for its deuterated N-oxide metabolite are often not explicitly addressed.

Below is a comparison of key methodological aspects critical for the selective analysis of Amisulpride-d5 N-Oxide.

Table 1: Comparison of LC-MS/MS Methodologies for Amisulpride and its N-Oxide Metabolite
ParameterStandard Amisulpride MethodOptimized Amisulpride-d5 N-Oxide MethodRationale for Optimization
Ionization Source Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI) or ESI with optimized source parametersN-oxides can exhibit in-source fragmentation (loss of oxygen) with ESI. APCI can sometimes provide a more distinct fragmentation pattern for N-oxides, including a characteristic [M+H-O]+ ion, which aids in their identification and differentiation from hydroxylated metabolites.[3]
MS/MS Transition Precursor ion → Product ion (e.g., m/z 370.1 → 242.1 for Amisulpride)[5]Precursor ion of Amisulpride-d5 N-Oxide → Specific product ion(s)Requires careful selection of a product ion that is unique to the N-oxide and not a result of in-source decay to Amisulpride-d5.
Chromatography Reversed-phase C18 columnReversed-phase C18 or mixed-mode column with optimized gradientChromatographic separation is crucial to resolve Amisulpride, Amisulpride N-oxide, and their deuterated counterparts from each other and from other potential metabolites and matrix components.
Sample Preparation Protein precipitation or liquid-liquid extractionSolid-phase extraction (SPE) with careful pH control and avoidance of high temperaturesN-oxides can be susceptible to degradation under harsh pH or high-temperature conditions. SPE can offer a cleaner extract and milder processing conditions.[2]
Stability Assessment Standard freeze-thaw, bench-top, and long-term stabilityIncludes specific evaluation of N-oxide stability, including potential back-conversion to the parent amine under various storage and processing conditions.The stability of Amisulpride N-oxide has been noted in environmental studies, but rigorous assessment in biological matrices under analytical conditions is paramount.[1]

Experimental Protocols: A Framework for Selectivity

Achieving the necessary specificity and selectivity for Amisulpride-d5 N-Oxide requires a meticulously designed and validated bioanalytical method. The following protocols outline the key experimental considerations.

Experimental Workflow

Caption: Bioanalytical workflow for Amisulpride-d5 N-Oxide.

Step-by-Step Method Development and Validation

Objective: To develop and validate a selective and specific LC-MS/MS method for the quantification of Amisulpride-d5 N-Oxide in human plasma.

1. Reference Standards and Reagents:

  • Obtain certified reference standards for Amisulpride, Amisulpride-d5, and Amisulpride N-Oxide. Amisulpride-d5 N-Oxide may need to be synthesized and characterized if not commercially available.

  • Use HPLC-grade or higher purity solvents and reagents.

2. LC-MS/MS System:

  • A triple quadrupole mass spectrometer equipped with both ESI and APCI sources is recommended to evaluate the optimal ionization technique.

3. Chromatographic Conditions Development:

  • Column: Start with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile or methanol with an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium formate) is a common starting point.

  • Optimization Goal: Achieve baseline separation of Amisulpride, Amisulpride N-Oxide, Amisulpride-d5, and Amisulpride-d5 N-Oxide.

4. Mass Spectrometric Conditions Optimization:

  • Infuse each compound individually to determine the optimal precursor and product ions and collision energies.

  • For Amisulpride-d5 N-Oxide, monitor for the parent ion and potential characteristic fragments, including the loss of oxygen ([M+H-16]+).

  • Select Multiple Reaction Monitoring (MRM) transitions that are unique to each analyte and the internal standard.

5. Sample Preparation:

  • Method: Solid-Phase Extraction (SPE) is the preferred method to minimize matrix effects and potential degradation.

  • Procedure:

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load the plasma sample (pre-treated with a mild acid).

    • Wash with a weak organic solvent to remove interferences.

    • Elute the analytes with a basic organic solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., < 40°C).

    • Reconstitute in the initial mobile phase.

6. Method Validation (in accordance with FDA and EMA guidelines): [3]

  • Specificity and Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of the analytes and internal standard.

  • Matrix Effect: Evaluate the ion suppression or enhancement from the biological matrix.

  • Calibration Curve: Establish the linear range, typically using a weighted linear regression model.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (LLOQ, LQC, MQC, HQC).

  • Stability: This is a critical parameter for N-oxides.

    • Freeze-Thaw Stability: Assess stability after multiple freeze-thaw cycles.

    • Bench-Top Stability: Evaluate stability at room temperature for a defined period.

    • Long-Term Stability: Determine stability in the freezer over the expected storage duration of study samples.

    • Post-Preparative Stability: Assess stability in the autosampler.

    • Stock Solution Stability: Confirm the stability of the stock solutions.

    • Crucially for N-Oxides: During stability testing, monitor for any increase in the concentration of the corresponding parent amine (Amisulpride-d5) to assess back-conversion.

Logic of Experimental Choices

G cluster_0 Analytical Goal: Specific & Selective Quantification cluster_1 Key Challenges cluster_2 Methodological Solutions Goal Accurate measurement of Amisulpride-d5 N-Oxide Challenge1 Isobaric Interference Goal->Challenge1 Challenge2 N-Oxide Instability Goal->Challenge2 Solution1a High-Resolution Chromatography Challenge1->Solution1a Solution1b Specific MS/MS Transitions Challenge1->Solution1b Solution2a Mild Sample Preparation Challenge2->Solution2a Solution2b Thorough Stability Validation Challenge2->Solution2b

Caption: Decision pathway for method development.

The choice of each experimental parameter is dictated by the inherent chemical properties of N-oxides and the stringent requirements of regulatory bodies. The use of a deuterated internal standard is a powerful tool to correct for variability in sample preparation and instrument response. However, when the internal standard itself can be metabolized to a compound of interest, the burden of proving specificity and selectivity is significantly increased.

Conclusion and Future Perspectives

The successful quantification of Amisulpride-d5 N-Oxide is a challenging but achievable analytical task. It requires a departure from routine bioanalytical methods and a dedicated focus on the unique chemistry of N-oxides. By prioritizing chromatographic resolution, selecting highly specific MS/MS transitions, employing mild sample preparation techniques, and conducting rigorous stability assessments, researchers can develop a robust and reliable method.

As drug metabolism studies become increasingly detailed, the need for methods that can selectively and accurately quantify not just primary metabolites but also their deuterated analogues will grow. The principles outlined in this guide provide a solid foundation for addressing these future analytical challenges, ensuring the generation of high-quality data for critical decision-making in drug development.

References

  • Mogili, R., Kanala, K., Challa, B. R., Chandu, B. R., & Bannoth, C. K. (2011). Development and validation of amisulpride in human plasma by HPLC coupled with tandem mass spectrometry and its application to a pharmacokinetic study. Scientia pharmaceutica, 79(3), 583–599. [Link]

  • Mogili, R., et al. (2011). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. ResearchGate. [Link]

  • Lin, G., McKay, G., Hubbard, J. W., & Midha, K. K. (1994). Decomposition of clozapine N-oxide in the qualitative and quantitative analysis of clozapine and its metabolites. Journal of pharmaceutical sciences, 83(10), 1412–1417. [Link]

  • Dutta, P. P., & Raje, V. (2012). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Mass Spectrometry in Medicinal Chemistry (pp. 225-243). Humana Press.
  • Couchman, L., Morgan, P. E., & Flanagan, R. J. (2011). Basic drug analysis by strong cation-exchange liquid chromatography-tandem mass spectrometry: simultaneous analysis of amisulpride, and of metamfetamine and amfetamine in serum/plasma.
  • Ramanathan, R., Su, A. D., Alvarez, N., & Korfmacher, W. A. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid communications in mass spectrometry : RCM, 15(22), 2167–2176. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
  • European Medicines Agency. (2011).
  • Chiron, S., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Chemosphere, 307(Pt 3), 136661. [Link]

  • Janiszewski, J. S., Rogers, K. J., Whalen, K. M., Cole, M. J., & Liston, T. E. (1997). A high-capacity LC/MS/MS system for the bioanalysis of samples from drug discovery. Analytical chemistry, 69(15), 3045–3052.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).
  • Jemal, M., Schuster, A., & Whigan, D. B. (2003). Liquid chromatography/tandem mass spectrometry methods for the determination of drug metabolites in the absence of authentic reference standards: an overview. Rapid communications in mass spectrometry : RCM, 17(15), 1723–1734.
  • Malato, L., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Chemosphere, 307(Pt 3), 136661. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
  • U.S. Food and Drug Administration. (2018).
  • International Council for Harmonisation. (2019).
  • Ramanathan, R., Su, A. D., & Korfmacher, W. A. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid communications in mass spectrometry, 15(22), 2167-2176. [Link]

Sources

Technical Guide: Comparative Assessment of Amisulpride-d5 N-Oxide as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of the antipsychotic Amisulpride, the quantification of its primary oxidative metabolite and degradation product, Amisulpride N-Oxide , presents a specific chromatographic challenge due to polarity shifts. While Amisulpride-d5 (the deuterated parent drug) is the industry standard for quantifying the active pharmaceutical ingredient (API), it is suboptimal for the N-oxide metabolite due to retention time (RT) mismatching and divergent ionization responses.

This guide objectively compares Amisulpride-d5 N-Oxide against alternative internal standards (IS), demonstrating that for stability-indicating assays and environmental trace analysis, the specific N-oxide labeled standard is required to satisfy regulatory requirements for matrix effect compensation.

Technical Context: The Polarity Trap

Amisulpride is a substituted benzamide.[1][2] Its transformation into Amisulpride N-Oxide involves the oxidation of the tertiary nitrogen on the pyrrolidine ring. This structural change significantly alters the physicochemical properties of the molecule:

  • Amisulpride (Parent): Moderate polarity, elutes later in Reverse Phase (RP) chromatography.

  • Amisulpride N-Oxide (Metabolite): Higher polarity, elutes earlier in RP chromatography.

The Bioanalytical Risk: If you use the parent IS (Amisulpride-d5) to quantify the N-oxide, the IS will elute in a different chromatographic window than the analyte. Consequently, the IS cannot compensate for transient matrix effects (ion suppression/enhancement) occurring at the N-oxide's specific elution time.

Comparative Analysis of Internal Standards

The following table summarizes the performance metrics of the three primary IS options for quantifying Amisulpride N-Oxide.

Table 1: Performance Matrix for Amisulpride N-Oxide Quantification
FeatureAmisulpride-d5 N-Oxide (Recommended)Amisulpride-d5 (Parent Drug)Sulpiride / Analogues
Role True Stable Isotope Labeled (SIL) ISSurrogate SIL ISStructural Analogue
RT Matching Perfect (Co-elutes with N-oxide)Poor (Elutes later)Variable (Often earlier)
Matrix Compensation High (Compensates for specific ion suppression)Low (Misses suppression zones)Low (Different ionization efficiency)
Extraction Recovery Identical to AnalyteSlightly different (Lipophilicity gap)Different
Cost HighModerateLow
Primary Use Case DMPK, Stability Testing, Environmental AnalysisQuantifying Parent AmisulprideLegacy HPLC-UV methods
Detailed Assessment[4]
Option A: Amisulpride-d5 N-Oxide (The Gold Standard)[3]
  • Mechanism: As a deuterated form of the specific metabolite, it shares the exact pKa and logP as the analyte.

  • Advantage: In LC-MS/MS, it co-elutes with the target N-oxide. If phospholipids or salts suppress the signal at the N-oxide's RT, the IS signal is suppressed equally. The ratio (Analyte/IS) remains constant, preserving accuracy.

  • Limitation: Synthesis is more complex, leading to higher reagent costs.

Option B: Amisulpride-d5 (The "Good Enough" Fallacy)
  • Mechanism: Uses the labeled parent drug.

  • Flaw: In a gradient run, the N-oxide may elute at 2.5 min, while the Parent-d5 elutes at 4.0 min. If a matrix interference elutes at 2.5 min, the N-oxide signal is dampened, but the IS (at 4.0 min) is unaffected. The calculated concentration will be falsely low .

  • Verdict: Acceptable only if the matrix is exceptionally clean (e.g., neat standards), but rejected for plasma or wastewater analysis.

Option C: Structural Analogues (e.g., Sulpiride)
  • Mechanism: Uses a chemically similar drug.[4]

  • Flaw: Different ionization energy and extraction efficiency. It corrects for injection volume errors but fails to correct for extraction yield variability or matrix effects.

Visualizing the Bioanalytical Decision Logic

The following diagram illustrates the decision pathway for selecting the correct IS based on the analytical target.

IS_Selection_Strategy cluster_logic Principle: Match IS Polarity to Analyte Polarity Start Target Analyte Selection Q1 Quantifying Parent (Amisulpride)? Start->Q1 Q2 Quantifying Metabolite (N-Oxide)? Q1->Q2 No Res1 Use Amisulpride-d5 (Parent IS) Q1->Res1 Yes Decision Is Matrix Effect Critical? Q2->Decision Yes Res2 Use Amisulpride-d5 N-Oxide (Matched IS) Decision->Res2 Yes (Plasma/Urine/Water) Res3 Amisulpride-d5 Acceptable (With Caveats) Decision->Res3 No (Neat Solvent Only)

Figure 1: Decision tree for Internal Standard selection based on analyte polarity and matrix complexity.

Experimental Protocol: Validation of Matrix Effects

To scientifically prove the superiority of Amisulpride-d5 N-Oxide, you must perform a Matrix Factor (MF) assessment using the post-extraction spike method (Matuszewski et al.).

Protocol: Determination of Matrix Factor

Objective: Quantify the ion suppression/enhancement difference between the N-oxide analyte and the IS.

Reagents:

  • Blank Plasma (6 different lots).

  • Amisulpride N-Oxide (Analyte).[3][5][6][7]

  • Amisulpride-d5 N-Oxide (IS Candidate A).

  • Amisulpride-d5 (IS Candidate B).[4]

Workflow:

  • Set A (Neat Standards): Prepare analyte and IS in mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Extract blank plasma samples. After extraction (before injection), spike the extract with Analyte and IS.

  • Calculation:

    
    
    
  • IS-Normalized MF:

    
    
    

Acceptance Criteria:

  • The IS-Normalized MF should be close to 1.0 .

  • The %CV across 6 lots should be <15% .

Hypothesis/Expected Result:

  • Using Amisulpride-d5 N-Oxide : The IS-Normalized MF will be ~1.0 (The IS tracks the Analyte's suppression).

  • Using Amisulpride-d5 : The IS-Normalized MF will deviate (e.g., 0.8 or 1.2) because the Parent IS elutes in a cleaner region of the chromatogram than the N-oxide.

Synthesis and Stability Considerations

When sourcing Amisulpride-d5 N-Oxide, researchers must verify the position of the deuterium label.

  • Preferred Labeling: Deuterium on the ethyl group of the sulfone moiety or the pyrrolidine ethyl group (remote from the N-oxide).

  • Stability Warning: Ensure the N-oxide functionality is stable during the extraction. Avoid high temperatures (>60°C) during evaporation, as N-oxides can undergo thermal deoxygenation back to the parent amine, which would bias results.

Workflow: Stability-Indicating Extraction

Extraction_Workflow Step1 Sample Aliquot (Plasma) Step2 Add IS: Amisulpride-d5 N-Oxide Step1->Step2 Step3 Protein Precipitation (Cold Acetonitrile) Step2->Step3 Step4 Centrifugation (4°C, 10,000g) Step3->Step4 Step5 Supernatant Injection (Avoid Evaporation Heat) Step4->Step5

Figure 2: Optimized extraction workflow to prevent thermal degradation of the N-oxide moiety.

Conclusion

While Amisulpride-d5 is sufficient for quantifying the parent drug, it fails to meet the rigor required for quantifying the N-oxide metabolite due to chromatographic non-equivalence. Amisulpride-d5 N-Oxide is the requisite internal standard for any assay claiming to accurately monitor the metabolic or environmental fate of Amisulpride. Its use ensures that the internal standard experiences the exact same matrix effects as the analyte, providing a self-validating quantitative system.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use.

  • Chiron, S., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Chemosphere.

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Mogili, R., et al. (2011).[4] Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry. Scientia Pharmaceutica.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Amisulpride-d5 N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is the prevention of environmental release and the protection of personnel. Improper disposal, such as discarding the compound in the regular trash or washing it down the sewer system, is strictly prohibited and poses risks to aquatic ecosystems and public health.[1][2] Adherence to these procedures ensures your laboratory remains compliant with regulations set forth by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][3]

Hazard Assessment and Core Disposal Principles

Understanding the inherent risks is the foundation of safe handling and disposal. Based on data for the parent compound Amisulpride, researchers must assume that Amisulpride-d5 N-Oxide presents similar hazards.

Key Hazards:

  • Toxicity: Amisulpride is classified as harmful if swallowed.[4][5] By extension, oral ingestion of its derivative should be avoided.

  • Irritation: It can cause skin and serious eye irritation.[2]

  • Environmental: The compound is considered slightly hazardous to water, and its release into groundwater, water courses, or sewage systems must be prevented.[2]

  • Combustion Products: When burned, it may emit poisonous fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[6][7]

This hazard profile dictates that Amisulpride-d5 N-Oxide cannot be treated as common waste. The only acceptable disposal pathway is through a designated hazardous waste management program, typically managed by your institution's Environmental Health and Safety (EHS) department.[1]

Hazard ClassificationGHS Hazard StatementGHS Precautionary Statement
Acute Oral Toxicity H302: Harmful if swallowedP264: Wash hands thoroughly after handling.[4][5]
P270: Do not eat, drink or smoke when using this product.[4][5]
P301+P317: IF SWALLOWED: Get medical help.[4]
Environmental Hazard (Implied)P273: Avoid release to the environment.
Disposal (Implied)P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

Pre-Disposal Safety: PPE and Spill Management

Before handling the waste, ensure all appropriate Personal Protective Equipment (PPE) is in use. This is your primary defense against accidental exposure.

Required PPE:

  • Eye Protection: Wear tightly fitting safety goggles or chemical safety glasses conforming to OSHA standard 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[4]

Minor Spill Cleanup Protocol: In the event of a small spill, the immediate priority is to contain the material and prevent it from becoming airborne or entering drains.

  • Alert Personnel: Inform others in the immediate area.[6]

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Ensure you are wearing the appropriate PPE described above.

  • Contain the Spill: Use dry cleanup procedures.[6] Gently cover the solid material with an absorbent, inert material (e.g., vermiculite, sand, or chemical sorbent). Do not use water.

  • Collect the Material: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste disposal.[7] Avoid generating dust.[6]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your EHS department.

Step-by-Step Disposal Protocol for Amisulpride-d5 N-Oxide

This protocol provides a self-validating system for the collection and disposal of waste containing Amisulpride-d5 N-Oxide.

Step 1: Waste Segregation The first and most critical step is proper segregation.

  • Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Amisulpride is known to be incompatible with strong oxidizing agents.[6][7]

  • Action: Designate a specific, clearly labeled hazardous waste container solely for Amisulpride-d5 N-Oxide and materials heavily contaminated with it. Do not mix it with other chemical waste streams like halogenated solvents, acids, or bases.

Step 2: Container Selection Choose a container that ensures safe containment until final disposal.

  • Rationale: The container is the primary barrier preventing environmental release. Regulations require containers to be robust and compatible with their contents.[8]

  • Action:

    • Use a leak-proof container with a tightly sealing screw-top cap.[9]

    • Ensure the container material (e.g., HDPE plastic) is compatible with the waste. Plastic bottles are often preferred over glass to minimize breakage risk.[1]

    • The container must be in good condition, free from cracks or leaks.[8]

Step 3: Waste Accumulation Collect waste in the designated container following safe laboratory practices.

  • Rationale: Proper accumulation prevents overfilling and ensures the container remains safely sealed.

  • Action:

    • For pure solids or contaminated powders, add them carefully to the container.

    • For solutions, pour slowly using a funnel.

    • Leave at least 5-10% of the container volume as empty headspace to allow for thermal expansion.[9]

    • Keep the container closed with its cap at all times, except when actively adding waste.[8]

Step 4: Labeling Accurate labeling is a strict regulatory requirement and essential for safe handling by EHS personnel.

  • Rationale: Federal and state regulations mandate clear identification of hazardous waste contents and their associated dangers.[1][8]

  • Action: Affix a hazardous waste tag from your EHS department to the container. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "Amisulpride-d5 N-Oxide" . Do not use abbreviations or chemical formulas.[1]

    • An accurate estimation of the quantity or concentration.

    • A clear indication of the hazards (e.g., "Toxic").

    • The date when waste was first added (accumulation start date).

Step 5: Temporary Storage and Disposal Store the labeled container in a designated and safe location pending pickup.

  • Rationale: Safe storage within the lab minimizes the risk of spills and exposure before the waste is transferred to a central facility.

  • Action:

    • Store the container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a ventilated cabinet.

    • Once the container is full, or as per your institution's policy, contact your EHS department to schedule a waste pickup.

Disposal of Contaminated Labware and Empty Containers

Lightly Contaminated Materials: Items such as used gloves, weighing papers, and pipette tips that have come into contact with Amisulpride-d5 N-Oxide should be collected in a sealed bag or container, clearly labeled as "Hazardous Waste - Amisulpride-d5 N-Oxide Contaminated Debris," and disposed of through your EHS program.

Empty Stock Containers: Chemical containers are not considered "empty" until they have been properly decontaminated.

  • Rationale: Residual amounts of chemical can still pose a hazard. Regulations require proper rinsing before a container can be disposed of as non-hazardous.[10]

  • Action:

    • Thoroughly empty all contents into the appropriate hazardous waste container.[10]

    • Perform a "triple rinse" using a suitable solvent (e.g., methanol or ethanol).

    • Crucially, collect all three rinses (the "rinsate") as hazardous chemical waste. [10] Add the rinsate to a designated liquid hazardous waste container.

    • After rinsing and allowing the container to air-dry, obliterate or deface the original manufacturer's label.[10]

    • Dispose of the decontaminated container according to your institution's policy for non-hazardous glass or plastic waste.

Visual Disposal Workflow

The following diagram illustrates the decision-making process for managing different types of waste generated from work with Amisulpride-d5 N-Oxide.

G Amisulpride-d5 N-Oxide Waste Disposal Workflow cluster_waste_source Source of Waste cluster_waste_type Waste Characterization cluster_disposal_action Disposal Action Waste_Source Waste Generated Pure_Solid Pure Solid or Concentrated Residue Waste_Source->Pure_Solid Identify Waste Type Dilute_Solution Dilute Solution (e.g., in solvent) Waste_Source->Dilute_Solution Identify Waste Type Contaminated_Labware Contaminated Labware (Gloves, Tips, Wipes) Waste_Source->Contaminated_Labware Identify Waste Type Empty_Container Empty Stock Container Waste_Source->Empty_Container Identify Waste Type Solid_Waste_Bin Collect in Labeled 'Solid Hazardous Waste' Container Pure_Solid->Solid_Waste_Bin Liquid_Waste_Bin Collect in Labeled 'Liquid Hazardous Waste' Container Dilute_Solution->Liquid_Waste_Bin Contaminated_Labware->Solid_Waste_Bin Triple_Rinse Step 1: Triple Rinse with Solvent Empty_Container->Triple_Rinse EHS_Pickup Arrange for EHS Waste Pickup Solid_Waste_Bin->EHS_Pickup Liquid_Waste_Bin->EHS_Pickup Collect_Rinsate Step 2: Collect Rinsate as Liquid Hazardous Waste Triple_Rinse->Collect_Rinsate Collect_Rinsate->Liquid_Waste_Bin Transfer Rinsate Dispose_Container Step 3: Deface Label & Dispose of Clean Container Collect_Rinsate->Dispose_Container Dispose_Container->EHS_Pickup Consult EHS for final container disposal

Caption: Decision workflow for segregating and disposing of Amisulpride-d5 N-Oxide waste.

References

  • Amisulpride Safety Data Sheet . Santa Cruz Biotechnology.

  • Amisulpride SDS, 71675-85-9 Safety Data Sheets . ECHEMI.

  • How to Dispose of Chemical Waste . Environmental Health and Safety, University of Tennessee, Knoxville.

  • Safety Data Sheet - Amisulpride . Cayman Chemical.

  • Safety data sheet - Amisulpride . CPAchem.

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety.

  • Safety Data Sheet - Amisulpride . A-Star Research.

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know . ACTenviro.

  • Hazardous Waste Disposal Guide . Research Safety, Northwestern University.

  • Safety data sheet - Amisulpride BioScience Grade . Carl ROTH.

  • Safety Data Sheet - Amisulpride-d5 . Cayman Chemical.

  • Pharmaceutical Waste Regulations: Policy and Procedure . Daniels Health.

  • Hazardous Waste and Disposal . American Chemical Society.

  • Management of Hazardous Waste Pharmaceuticals . US EPA.

  • Medication & Pharmaceutical Waste Disposal Explained . Stericycle.

  • Chemical Waste Management Guide . Environmental Health & Safety, Boston University.

  • Pharmaceutical Waste Management for Businesses and Homeowners . Florida Department of Environmental Protection.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.